molecular formula C9H6F3NO B184232 2-Methyl-5-(trifluoromethyl)benzoxazole CAS No. 175785-41-8

2-Methyl-5-(trifluoromethyl)benzoxazole

Cat. No.: B184232
CAS No.: 175785-41-8
M. Wt: 201.14 g/mol
InChI Key: SAEYCFGBSOYYAM-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoxazole is a useful research compound. Its molecular formula is C9H6F3NO and its molecular weight is 201.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYCFGBSOYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-5-(trifluoromethyl)benzoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoxazole: Properties, Synthesis, and Reactivity

Introduction: The Significance of a Privileged Scaffold

Benzoxazoles represent a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them a "privileged scaffold"—a molecular framework that can bind to a diverse range of biological targets.[3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of substituents on the benzoxazole core dictates its chemical behavior and biological activity. The methyl group at the 2-position influences the electronic nature of the oxazole ring, while the trifluoromethyl (CF₃) group at the 5-position is a key feature in modern drug design. The CF₃ group is a strong electron-withdrawing moiety known to significantly enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of this versatile research chemical.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of physicochemical data and spectroscopic analysis.

Core Properties
PropertyValueSource
IUPAC Name 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole[]
CAS Number 175785-41-8[][5]
Molecular Formula C₉H₆F₃NO[]
Molecular Weight 201.15 g/mol []
Appearance Solid powderN/A
Melting Point 60-64 °C (for analogous 2-Methyl-5-phenylbenzoxazole)[6]
Spectroscopic Signature

Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.[7] For a novel benzoxazole derivative, a logical workflow of analyses confirms its molecular architecture.

cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Purification Column Chromatography / Recrystallization MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidates Connectivity IR->NMR Confirmation Structural Confirmation NMR->Confirmation

General workflow for spectroscopic characterization.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing CF₃ group, typically in the downfield region (δ 7.0–8.0 ppm). A sharp singlet corresponding to the three protons of the 2-methyl group would appear further upfield, generally around δ 2.6 ppm.[8]

  • ¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a critical tool. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For similar aromatic trifluoromethyl compounds, this peak often appears in the range of δ -60 to -65 ppm.[9]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework. Key signals include the C=N carbon of the oxazole ring (typically δ > 160 ppm), multiple signals for the aromatic carbons (one of which will appear as a quartet due to coupling with the CF₃ group), the CF₃ carbon itself (a quartet with a large coupling constant), and the methyl carbon signal upfield.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201).[10]

Synthesis and Mechanistic Insight

The construction of the benzoxazole ring is a cornerstone of heterocyclic chemistry. The most reliable and common method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[11][12] For this compound, the synthesis is a two-stage process starting from the corresponding nitrophenol.

Experimental Protocols

Part 1: Synthesis of the Precursor, 2-Amino-4-(trifluoromethyl)phenol

The synthesis of the key aminophenol intermediate is achieved through the catalytic hydrogenation of its nitro analogue. This reaction relies on the selective reduction of the nitro group without affecting the trifluoromethyl group or the aromatic ring.

  • Rationale: Palladium or platinum-based catalysts are highly effective for nitro group reductions under mild conditions. The use of hydrogen gas is a clean and efficient method, producing water as the only byproduct.[13][14]

  • Step-by-Step Protocol:

    • Dissolve 2-Nitro-4-(trifluoromethyl)phenol in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.[13]

    • Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[13][14]

    • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

    • Pressurize the vessel with H₂ (typically 40-50 psig) and stir the mixture vigorously at room temperature.[13][14]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 2-Amino-4-(trifluoromethyl)phenol, which can be purified by crystallization.[13]

Part 2: Cyclization to form this compound

The final step involves the reaction of the aminophenol with an acetylating agent, which undergoes an intramolecular cyclodehydration to form the stable aromatic benzoxazole ring.

  • Rationale: Acetic anhydride serves as both the reactant (source of the acetyl group) and a dehydrating agent. The reaction is often catalyzed by an acid to facilitate the final dehydration step, leading to the aromatic system.

  • Step-by-Step Protocol:

    • Combine 2-Amino-4-(trifluoromethyl)phenol with an excess of acetic anhydride.

    • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture (e.g., 100-140 °C) with stirring for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench the excess acetic anhydride.

    • The crude product may precipitate. Collect the solid by filtration.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate.

    • Combine the collected solid with the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Synthesis Workflow Diagram

start1 2-Nitro-4-(trifluoromethyl)phenol intermediate 2-Amino-4-(trifluoromethyl)phenol start1->intermediate Hydrogenation (Ethanol/Methanol) start2 H₂ Gas start2->intermediate catalyst PtO₂ or Pd/C Catalyst catalyst->intermediate final_product This compound intermediate->final_product Cyclodehydration (Acid Catalyst, Heat) reagent Acetic Anhydride reagent->final_product

Synthetic pathway to this compound.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by the interplay of its aromatic heterocyclic core and its functional groups.

  • Benzene Ring Reactivity: The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Any substitution reactions would be significantly slower than on an unsubstituted benzene ring and would be directed to the positions meta to the CF₃ group (positions 4 and 6).

  • Oxazole Ring Stability: The oxazole ring is aromatic and thus relatively stable. It is generally resistant to opening under non-extreme conditions.

  • 2-Methyl Group Acidity: The protons of the methyl group at the 2-position exhibit mild acidity. This allows the methyl group to act as a nucleophile after deprotonation with a strong base, enabling condensation reactions with aldehydes or other electrophiles to build more complex structures.

  • Potential Applications in Drug Discovery: The benzoxazole scaffold is a key component in compounds targeting a range of diseases. Derivatives have been developed as potent inhibitors of human glutathione transferase P1-1 (a target in cancer therapy) and as 5-HT₃ receptor antagonists for treating irritable bowel syndrome.[15][16] The presence of the trifluoromethyl group on this particular scaffold makes it an attractive starting point for the synthesis of new potential therapeutic agents.

center Privileged Scaffold (e.g., Benzoxazole) t1 Enzyme Inhibition (e.g., GST P1-1) center->t1 t2 Receptor Antagonism (e.g., 5-HT₃) center->t2 t3 Antimicrobial Activity center->t3 t4 Anticancer Agents center->t4

Benzoxazole as a scaffold for diverse biological targets.

Safety and Handling

As with any research chemical, proper handling of this compound is essential. Information from safety data sheets (SDS) indicates the following precautions.[5][17][18][19]

  • Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17] It may also be harmful if swallowed.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid all personal contact, including inhalation of dust.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Keep containers securely sealed when not in use.[5]

    • Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its structure combines the biologically significant benzoxazole scaffold with a 2-methyl group for potential derivatization and a 5-trifluoromethyl group to enhance drug-like properties. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic routes, as outlined in this guide, is critical for its effective use in a research and development setting. By leveraging this knowledge, scientists can continue to explore the vast potential of the benzoxazole class in creating novel molecules for therapeutic and material applications.

References

  • PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]

  • Supporting Information file related to a chemistry publication. [Link]

  • LookChem. Cas 1616682-59-7, 2-amino-4-[(trifluoromethyl)sulfinyl]phenol. [Link]

  • Wang, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5897. [Link]

  • Al-Harthy, T., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(1), 188. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2769350, 5-Fluoro-2-methylbenzoxazole. [Link]

  • Jones, C., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472-12477. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90259287, 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. [Link]

  • Reddy, V., et al. (2015). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF₃CN. Organic & Biomolecular Chemistry, 13(36), 9449-9454. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • NIST. Benzoxazole, 2-methyl-. [Link]

  • Wikipedia. Benzoxazole. [Link]

  • Barmore, R., et al. (2011). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 767-771. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid conformation make it an ideal framework for designing targeted therapeutics. This guide focuses on a particularly intriguing derivative: 2-Methyl-5-(trifluoromethyl)benzoxazole. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, offering a foundational understanding for researchers and developers working with this promising compound.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a trifluoromethyl group at the 5-position.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Core Molecular Identifiers

IdentifierValueSource
Molecular Formula C₉H₆F₃NO[]
Molecular Weight 201.15 g/mol []
CAS Number 175785-41-8[]

Physicochemical Properties: A Comparative Perspective

Table 2: Physicochemical Property Comparison

PropertyThis compound2-Methylbenzoxazole (for comparison)
Melting Point Data not available9.5 °C[4]
Boiling Point Data not available199-201 °C at 760 mmHg[5]
Solubility Data not availableInsoluble in water; Soluble in alcohol[4][5]
pKa Data not availableData not available

The introduction of the trifluoromethyl group is expected to significantly influence these properties. The high electronegativity of the fluorine atoms will polarize the molecule, potentially increasing its melting and boiling points compared to the unsubstituted analog. The trifluoromethyl group generally decreases the basicity of nearby nitrogen atoms, which would suggest a lower pKa for the protonated benzoxazole.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While a comprehensive set of spectra for this specific molecule is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzoxazole ring system. The methyl group protons would appear as a singlet, likely in the range of δ 2.5-2.7 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic and heterocyclic carbons.

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for the benzoxazole ring and the C-F bonds of the trifluoromethyl group. Key expected absorptions include C=N stretching, C-O-C stretching, and strong C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 201. Fragmentation patterns would likely involve the loss of the methyl group and potentially rearrangements related to the trifluoromethyl group.[6]

Synthesis and Reactivity

Benzoxazole derivatives are commonly synthesized through the condensation of 2-aminophenols with carboxylic acids or their derivatives.[7] For this compound, a plausible synthetic route involves the reaction of 2-amino-4-(trifluoromethyl)phenol with acetic anhydride or a related acetylating agent.

Synthetic Workflow:

reactant1 2-Amino-4-(trifluoromethyl)phenol reaction Cyclocondensation reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product This compound reaction->product

Caption: A plausible synthetic route to this compound.

The reactivity of the benzoxazole ring is influenced by the electron-withdrawing nature of the trifluoromethyl group. This can affect its susceptibility to electrophilic and nucleophilic attack.

Applications in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][8][9] The incorporation of a trifluoromethyl group, as seen in this compound, is a strategic modification to enhance the drug-like properties of a molecule.[1] Related benzoxazole derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting the potential of this class of compounds in targeting disease pathways.[8][10]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. Based on safety data for related compounds, it is advisable to:

  • Work in a well-ventilated area.[11][12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[11][14]

  • In case of contact, flush the affected area with plenty of water.[12][13]

  • Store in a cool, dry place away from incompatible materials.[12]

Conclusion and Future Directions

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While a complete experimental physicochemical profile is not yet publicly documented, its structural features suggest favorable properties for drug development. Further research is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its physicochemical parameters, and exploration of its biological activities. Such studies will undoubtedly pave the way for the potential application of this compound and its derivatives in the discovery of novel therapeutics.

References

  • Apollo Scientific. 2-Methyl-5-(trifluoromethyl)
  • TCI AMERICA. (2018-07-06).
  • Fisher Scientific. (2024-03-31). Safety Data Sheet: 2-Methyl-5-(trifluoromethyl)benzoic acid.
  • Sigma-Aldrich. (2025-11-06).
  • Ertan-Bolelli, T., Bolelli, K., Musdal, Y., Yildiz, I., Aki-Yalcin, E., Mannervik, B., & Yalcin, I. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517.
  • Chemcasts. Thermophysical Properties of 2-Methyl-5-(trifluoromethyl)benzoic acid.
  • Supporting Information for a scientific article providing NMR data for rel
  • Safety data sheet for methyl benzo
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.).
  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoxazole.
  • The Good Scents Company. (n.d.). 2-methyl benzoxole, 95-21-6.
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • ChemicalBook. (2023-05-18). 2-METHYL-5-TRIFLUOROMETHOXYBENZIMIDAZOLE | 114164-97-5.
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • ChemicalBook. (n.d.). 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook.
  • ChemicalBook. (n.d.). 2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole Product Description.
  • PubChem. (n.d.). 2-Methylbenzoxazole.
  • ChemScene. (n.d.). 5-(Trifluoromethyl)-1,2-benzoxazole.
  • Chemsrc.com. (2025-02-05). 5-(Trifluoromethyl)benzoxazole Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • NIST. (n.d.). Benzoxazole. NIST WebBook.
  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook.
  • ChemicalBook. (n.d.). Benzoxazole(273-53-0) IR Spectrum.
  • Hoffman Fine Chemicals. (n.d.). CAS 143925-49-9 | 2-Phenyl-5-trifluoromethyl-benzoxazole.
  • SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline.
  • BOC Sciences. (n.d.). CAS 175785-41-8 this compound.
  • Benchchem. (n.d.). 2-Ethyl-5-(trifluoromethyl)benzoxazole|CAS 1267428-36-3.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (n.d.). Journal of Medicinal Chemistry.
  • ChemSynthesis. (2025-05-20). 7-methyl-2-(2-methylphenyl)[11][12][14]triazolo[5,1-b][11][13]benzoxazole.

  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid.
  • Wikipedia. (n.d.). Benzoxazole.
  • Sigma-Aldrich. (n.d.). 2-METHYL-5-NITRO-1,3-BENZOXAZOLE AldrichCPR.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.
  • Benzoxazole: The molecule of diverse pharmacological importance. (2025-08-06).
  • Google Patents. (n.d.).
  • Market-available drugs with a benzoxazole moiety. (n.d.).
  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.
  • Cheméo. (n.d.). Chemical Properties of Benzoxazole, 2-phenyl- (CAS 833-50-1).
  • ChemicalBook. (n.d.). 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Benzoxazole(273-53-0) 1H NMR spectrum.

Sources

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1] The precise structural elucidation of these compounds is critical for ensuring their identity, purity, and functionality. This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 2-Methyl-5-(trifluoromethyl)benzoxazole, a molecule of interest due to the combined electronic effects of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzoxazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of the protons. Aromatic protons in benzoxazoles typically resonate in the downfield region (δ 6.8–8.8 ppm).[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.65Singlet (s)3H-CH₃The methyl group at the 2-position is a singlet as there are no adjacent protons.
~7.60Doublet (d)1HH-7This proton is adjacent to H-6 and will appear as a doublet.
~7.75Doublet of doublets (dd)1HH-6This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets.
~8.00Singlet (s)1HH-4Due to the trifluoromethyl group at position 5, this proton has minimal coupling to H-6 and may appear as a broad singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~14.5-CH₃The methyl carbon is expected in the aliphatic region.
~110.0C-7Aromatic CH carbon.
~120.5 (q)C-6Aromatic CH carbon, showing coupling to the CF₃ group.
~123.0C-4Aromatic CH carbon.
~124.0 (q, ¹JCF ≈ 272 Hz)-CF₃The trifluoromethyl carbon will show a large one-bond coupling constant with the fluorine atoms.[2]
~135.0 (q)C-5The carbon attached to the CF₃ group will be a quartet.[2]
~141.0C-3aAromatic quaternary carbon.
~150.0C-7aAromatic quaternary carbon.
~165.0C-2The imine-like carbon of the oxazole ring is expected to be significantly downfield.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be necessary.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire 1H FID Tune->Acquire_H1 Acquire_C13 Acquire 13C FID Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Assign Peaks Calibrate->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3100-3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds in the benzene ring.
2980-2850MediumAliphatic C-H stretchFrom the methyl group.
~1650StrongC=N stretchThe imine bond within the oxazole ring.
1600-1450Medium-StrongC=C stretchAromatic ring skeletal vibrations.
1350-1100StrongC-F stretchThe C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorptions in this region.
~1250StrongC-O-C stretchAsymmetric stretch of the ether linkage in the oxazole ring.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid, purified this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption peaks (bands) in the spectrum.

    • Correlate the wavenumbers of these peaks to specific functional groups using standard correlation tables to confirm the structure.[1]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Background Collect Background Apply_Pressure->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Identify_Peaks Identify Major Absorption Peaks Sample_Scan->Identify_Peaks Correlate Correlate to Functional Groups Identify_Peaks->Correlate

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrum Data

For this compound (C₉H₆F₃NO), the exact mass is 201.0401.

Table 4: Predicted Key Mass Fragments (Electron Ionization - EI)

m/zProposed FragmentRationale
201[M]⁺˙The molecular ion peak.
182[M - F]⁺Loss of a fluorine atom.
172[M - CHO]⁺Loss of a formyl radical, a common fragmentation for benzoxazoles.
132[M - CF₃]⁺Loss of the trifluoromethyl radical.
104[C₇H₄O]⁺Fragmentation of the benzoxazole ring.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak ([M+H]⁺ at m/z 202.0479).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation of trifluoromethyl-substituted heterocycles can be complex but informative.[4]

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a framework for acquiring and interpreting the spectroscopic data for this molecule. The predicted data, based on established principles and analysis of related compounds, offer a reliable reference for researchers. Rigorous application of the outlined protocols will ensure the generation of high-quality, trustworthy data, which is essential for advancing research and development in fields that utilize benzoxazole scaffolds.

References

  • Supporting Information for publications detailing trifluoromethyl-containing compounds. These often contain raw spectral data. (Note: A specific document is not cited as the data is synthesized from general knowledge found in such sources).
  • NIST Chemistry WebBook. Benzoxazole, 2-methyl-. [Link]

  • Diehl, G. L., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • You, Y., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

Sources

The Trifluoromethyl Group: A Key to Unlocking Potent and Diverse Biological Activity in Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethylated benzoxazoles. The strategic incorporation of the trifluoromethyl (CF3) group onto the benzoxazole scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the pharmacological properties of this privileged heterocyclic system. We will delve into the rationale behind this chemical modification and examine its impact on a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a thorough review of the current landscape but also detailed experimental protocols and mechanistic insights to guide future research and development efforts.

The Benzoxazole Scaffold and the Transformative Influence of Trifluoromethylation

The benzoxazole core, a bicyclic aromatic heterocycle, is a recurring motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can effectively bind to biological targets.[1]

The introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity. This is attributed to several key factors:

  • Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the CF3 group can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby increasing binding affinity and potency.

  • Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for target engagement.

Synthesis of Trifluoromethylated Benzoxazoles

The synthesis of 2-trifluoromethyl benzoxazoles can be efficiently achieved through the condensation of o-aminophenols with a source of the trifluoromethyl group. A common and effective method involves the reaction of an appropriately substituted o-aminophenol with in situ generated trifluoroacetonitrile (CF3CN).[2][3]

Experimental Protocol: Synthesis of a 2-Trifluoromethyl Benzoxazole Derivative[3]
  • Reaction Setup: To a solution of the substituted o-aminophenol (1.0 mmol) in an appropriate solvent such as toluene (5 mL) in a sealed reaction vessel, add a suitable reagent for generating CF3CN in situ, for example, from trifluoroacetic anhydride and a cyanide source.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 70-100 °C) for a designated period (e.g., 12-24 hours). The optimal temperature and reaction time may vary depending on the specific substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-trifluoromethyl benzoxazole.

  • Characterization: Characterize the purified compound by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethylated benzoxazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][6] The presence of the CF3 group often enhances the anticancer potency compared to non-fluorinated analogs.[4][5][6]

Mechanism of Action

The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms involves the disruption of microtubule dynamics, which is a validated target for many successful anticancer drugs.

Several signaling pathways have been implicated in the anticancer effects of benzoxazole derivatives, including:

  • mTOR/p70S6K Pathway: Some benzoxazole derivatives have been shown to suppress the mTOR/p70S6K signaling pathway, which plays a critical role in cell growth, proliferation, and survival.[7]

  • VEGFR-2 Signaling: Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for tumor angiogenesis, has also been identified as a mechanism of action.[8]

  • NF-κB Signaling: Inhibition of the NF-κB signaling pathway can induce apoptosis in cancer cells.[9]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits p70S6K p70S6K mTOR->p70S6K Activates Gene_Expression Gene Expression (Proliferation, Survival) p70S6K->Gene_Expression Promotes NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates NFkB_nucleus->Gene_Expression Promotes Trifluoromethylated_Benzoxazole Trifluoromethylated Benzoxazole Trifluoromethylated_Benzoxazole->mTOR Inhibits Trifluoromethylated_Benzoxazole->NFkB Inhibits Translocation Apoptosis Apoptosis Trifluoromethylated_Benzoxazole->Apoptosis Induces

Caption: Simplified signaling pathways targeted by some anticancer trifluoromethylated benzoxazoles.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethylated benzoxazole and related isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[4][5][6]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09[4][5][6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b C32 (Melanoma)24.4[10]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b A375 (Melanoma)25.4[10]
5-Amino-2-[P-bromophenyl]-benzoxazole derivative (BB)MCF-7 (Breast)0.022[9]
5-Amino-2-[P-bromophenyl]-benzoxazole derivative (BB)MDA-MB-231 (Breast)0.028[9]
Experimental Protocol: MTT Assay for Cytotoxicity[2][11][12]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzoxazole compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. Trifluoromethylated benzoxazoles have shown promising activity against a range of microbial pathogens.

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzoxazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazole derivative 13 MRSA3.12[11]
N-(trifluoromethyl)phenyl pyrazole derivative 25 S. aureus0.78[11]
N-(trifluoromethyl)phenyl pyrazole derivative 25 E. faecium0.78[11]
3,4,5-trimethoxyphenyl benzoxazole derivativesS. aureus15.6 - 500[12]
3,4,5-trimethoxyphenyl benzoxazole derivativesE. coli15.6 - 500[12]
Experimental Protocol: Agar Disk Diffusion Method[15][16]

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the trifluoromethylated benzoxazole compound onto the surface of the agar.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Trifluoromethylated benzoxazoles have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines. A key target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13] Some derivatives also inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6).[14]

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro anti-inflammatory activity of some benzoxazole derivatives.

CompoundTargetIC50 (µM)Reference
Benzoxazolone derivative 3d IL-65.43[14]
Benzoxazolone derivative 3g IL-65.09[14]
Trifluoromethyl-pyrazole-carboxamide 3b COX-10.46[15]
Trifluoromethyl-pyrazole-carboxamide 3b COX-23.82[15]
Trifluoromethyl-pyrazole-carboxamide 3g COX-22.65[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[20][21][22][23][24]

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (trifluoromethylated benzoxazole) or vehicle control intraperitoneally or orally at a specific dose. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Trifluoromethylated Benzoxazoles Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Characterization->Antimicrobial Anti_inflammatory_vitro Anti-inflammatory Assays (COX, Cytokine Inhibition) Characterization->Anti_inflammatory_vitro Anti_inflammatory_vivo Anti-inflammatory Model (Carrageenan Paw Edema) Anti_inflammatory_vitro->Anti_inflammatory_vivo Toxicity Toxicity Studies Anti_inflammatory_vivo->Toxicity

Caption: A general experimental workflow for the evaluation of trifluoromethylated benzoxazoles.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of benzoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[16][17][18]

Mechanism of Action

The neuroprotective effects of these compounds are linked to their ability to modulate key signaling pathways involved in neuronal survival and inflammation. For instance, some derivatives have been shown to activate the Akt/GSK-3β signaling pathway and inhibit the NF-κB pathway, thereby protecting neuronal cells from β-amyloid-induced toxicity.[16]

neuroprotective_pathway cluster_signaling Intracellular Signaling Amyloid_Beta β-Amyloid Akt Akt Amyloid_Beta->Akt Inhibits NFkB NF-κB Amyloid_Beta->NFkB Activates Benzoxazole Benzoxazole Derivative Benzoxazole->Akt Activates Benzoxazole->NFkB Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes GSK3b->Neuronal_Survival Inhibits Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes

Caption: Neuroprotective signaling pathways modulated by certain benzoxazole derivatives.

Conclusion and Future Perspectives

The incorporation of the trifluoromethyl group into the benzoxazole scaffold represents a highly effective strategy for the development of potent and versatile therapeutic agents. The resulting compounds have demonstrated a broad spectrum of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The enhanced pharmacological properties conferred by the CF3 group, such as increased metabolic stability and target affinity, make these compounds highly attractive candidates for further drug development.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzoxazole core and the position of the trifluoromethyl group will be crucial for optimizing potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of next-generation compounds with improved efficacy and reduced side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Rigorous in vivo studies are necessary to evaluate the therapeutic potential of the most promising candidates in relevant animal models of disease and to assess their pharmacokinetic profiles.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic methods for the preparation of a wider range of trifluoromethylated benzoxazoles will accelerate the discovery of new drug candidates.

References

  • MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). Retrieved from [Link]

  • Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

  • Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Wang, Y., et al. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. International Journal of Molecular Sciences, 21(4), 1439. [Link]

  • Li, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • Frontiers. (n.d.). Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Chen, Y., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 21(23), 4788-4793. [Link]

  • Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]

  • Mondal, T., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20087-20102. [Link]

  • Kumar, S., et al. (2021). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 107, 104543. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Yilmaz, I., & Temel, H. E. (2024). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. Chemistry & Biodiversity, e202400346. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity results (MIC µg/ml) of synthesized compounds. Retrieved from [Link]

  • Bibliomed. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 849. [Link]

  • Tariq, M., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 20(2), 198-210. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Springer. (n.d.). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6296. [Link]

  • Yurttaş, L., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112975. [Link]

  • Sadeghipour, H. R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Preventive Medicine, 5(10), 1279-1287. [Link]

  • Lim, S. H., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity, 18(11), e2100483. [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

  • Kumar, V., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1183-1191. [Link]

  • Yurttaş, L., et al. (2019). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1384-1391. [Link]

  • El-Sayed, M. A. A., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

2-Methyl-5-(trifluoromethyl)benzoxazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzoxazole

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1][4] The subject of this guide, this compound, combines these two key features. While it is commercially available as a research chemical[], its specific mechanism of action remains largely uncharacterized in public literature.

This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to propose a testable hypothesis for the mechanism of action of this compound and provides a comprehensive, step-by-step experimental framework to elucidate its biological function. We will proceed with the hypothesis that, based on the activities of structurally related compounds, this compound is a candidate inhibitor of key enzymes involved in cancer cell proliferation, such as Glutathione S-transferase P1-1 (GST P1-1) or DNA gyrase.[6][7]

Part 1: The Molecular Profile of this compound

PropertyValueSource
Molecular Formula C9H6F3NO[]
Molecular Weight 201.15 g/mol []
CAS Number 175785-41-8[]
Chemical Structure A benzoxazole ring with a methyl group at position 2 and a trifluoromethyl group at position 5.-

The trifluoromethyl group at the 5-position is expected to be a significant contributor to the molecule's bioactivity, potentially enhancing its interaction with target proteins and improving its pharmacokinetic profile.[4]

Part 2: A Proposed Mechanism of Action and a Strategy for its Validation

Our central hypothesis is that this compound exerts its biological effect through the inhibition of a specific molecular target crucial for disease pathology, likely in the realm of oncology or infectious disease. The following experimental plan is designed to first identify the therapeutic area and then pinpoint the precise mechanism.

Phase 1: Broad-Spectrum Biological Screening

The initial step is to cast a wide net to understand the general biological activity of the compound.

2.1.1. In Vitro Anticancer Screening

Rationale: Numerous benzoxazole derivatives have demonstrated potent anticancer activity.[8][9] A broad screen against a panel of human cancer cell lines is a logical starting point.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions ranging from 100 µM to 10 nM.

  • Cell Culture: Culture the 60 cell lines of the NCI-60 panel in their respective recommended media and conditions.

  • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48 hours.

  • Assay: Perform a Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

2.1.2. In Vitro Antimicrobial Screening

Rationale: The benzoxazole scaffold is also present in compounds with significant antibacterial and antifungal properties.[3][6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[6]

  • Compound Preparation: Prepare serial dilutions of this compound in appropriate broth media.

  • Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microbial strains.

  • Treatment: Add the compound dilutions to the inoculated wells.

  • Incubation: Incubate at the optimal temperature for each microbe (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Phase 2: Target Identification

Assuming a positive "hit" in either the anticancer or antimicrobial screen, the next critical phase is to identify the molecular target. The following workflow outlines a strategy for a hypothetical anticancer hit.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Target ID (for Anticancer Hit) cluster_2 Phase 3: Validation & Pathway Analysis A Anticancer Screen (NCI-60) C Affinity Chromatography A->C Positive Hit D Chemical Proteomics A->D Positive Hit E Computational Docking A->E Positive Hit B Antimicrobial Screen (MIC) F Enzyme Inhibition Assays C->F D->F E->F G Western Blot for Pathway Modulation F->G H Cell-Based Reporter Assays F->H

Caption: Experimental workflow for target identification and validation.

2.2.1. Protocol: Affinity Chromatography-Mass Spectrometry
  • Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to agarose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cancer cell line identified in the NCI-60 screen.

  • Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, potentially using a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify the proteins using LC-MS/MS.

Phase 3: Mechanistic Validation and Pathway Analysis

Once putative targets are identified (e.g., GST P1-1), the next step is to validate the interaction and understand its downstream consequences.

2.3.1. Protocol: In Vitro Enzyme Inhibition Assay (Example: GST P1-1)

Rationale: Derivatives of 2-substituted-5-(trifluoromethylphenyl-sulphonamido)benzoxazole have been shown to inhibit human GST P1-1.[7]

  • Reagents: Obtain recombinant human GST P1-1 enzyme, its substrates (glutathione and 1-chloro-2,4-dinitrobenzene - CDNB), and this compound.

  • Assay Setup: In a 96-well plate, combine the enzyme, glutathione, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding CDNB.

  • Measurement: Monitor the rate of formation of the product, S-(2,4-dinitrophenyl)glutathione, by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2.3.2. Signaling Pathway Analysis

Rationale: If the compound inhibits a key enzyme or receptor, it will modulate downstream signaling pathways.

G compound This compound target Hypothesized Target (e.g., GST P1-1, DNA Gyrase, 5-HT3R) compound->target Inhibition pathway Downstream Signaling Pathway (e.g., MAPK, DNA Replication, Ion Flux) target->pathway Modulation effect Cellular Effect (e.g., Apoptosis, Growth Arrest, Reduced Depolarization) pathway->effect

Caption: Hypothetical signaling pathway of the compound.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the suspected downstream pathway (e.g., for a GST P1-1 inhibitor, look at markers of oxidative stress or apoptosis like cleaved PARP or Caspase-3). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. Analyze changes in protein expression or phosphorylation state relative to untreated controls.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to deciphering the mechanism of action for this compound. The proposed workflow, beginning with broad-spectrum screening and progressing through target identification to mechanistic validation, provides a clear path for its characterization. The inherent properties of the benzoxazole scaffold and the trifluoromethyl group suggest that this compound is a promising candidate for further investigation, potentially as an anticancer or antimicrobial agent.[4][6][10] The successful execution of these experiments will not only illuminate the function of this specific molecule but also contribute to the broader understanding of trifluoromethyl-substituted benzoxazoles in drug discovery.

References

  • Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020, October 14). Retrieved from [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic chemistry. (2022, March 1). Retrieved from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.). Retrieved from [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed. (2018, May). Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. (n.d.). Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

  • (PDF) Pharmacological Examination of Trifluoromethyl - Amanote Research. (n.d.). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. (2025, August 10). Retrieved from [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (n.d.). Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010, November 15). Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Biological Targets of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a specific, yet under-explored derivative, 2-Methyl-5-(trifluoromethyl)benzoxazole, and provides a comprehensive framework for the identification and validation of its potential biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity, making this compound a compelling candidate for drug discovery programs.[1] We will delve into the landscape of known benzoxazole targets, propose a rational, multi-pronged experimental strategy for target deconvolution, and provide detailed protocols to empower researchers in their quest to elucidate the mechanism of action of this intriguing molecule.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazoles are heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[2][3] This aromatic system is a key feature in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone contain the benzoxazole core, highlighting its clinical relevance.[5]

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of their substituents.[7] The subject of this guide, this compound, possesses two key modifications: a methyl group at the 2-position and a trifluoromethyl group at the 5-position. While the methyl group can influence steric interactions within a binding pocket, the electron-withdrawing trifluoromethyl group is a well-established bioisostere for a methyl group that can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions such as dipole-dipole and hydrogen bonds.[1]

Given the vast therapeutic potential of the benzoxazole class, a systematic approach to identifying the specific biological targets of this compound is paramount for advancing its potential development as a therapeutic agent.

The Landscape of Potential Biological Targets

While direct experimental data for this compound is scarce, the extensive literature on related benzoxazole derivatives provides a fertile ground for hypothesis generation. Based on established structure-activity relationships, we can infer a range of potential protein targets.

Protein Kinases in Oncology

Several benzoxazole derivatives have been reported as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer. One prominent example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

DNA Modulating Enzymes

The integrity and replication of DNA are fundamental for cell survival, and enzymes that modulate DNA topology are established targets for antimicrobial and anticancer agents.

  • DNA Gyrase: This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA. Its inhibition disrupts bacterial DNA replication and is a validated mechanism for antibiotics. Molecular docking studies of some 2-substituted benzoxazoles have suggested DNA gyrase as a potential target.[9][10]

  • Topoisomerase II: The human counterpart of DNA gyrase, topoisomerase II, is also a validated target for cancer chemotherapy.[1] Certain benzoxazole analogs have been shown to act as catalytic inhibitors of this enzyme.

Enzymes Involved in Drug Resistance

Overexpression of detoxification enzymes is a common mechanism of drug resistance in cancer. Glutathione S-transferases (GSTs), particularly the Pi class 1 (GST P1-1), are frequently overexpressed in tumor cells and contribute to chemotherapy resistance.[11] Notably, a series of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives have been designed and synthesized as potent human GST P1-1 inhibitors, suggesting that our molecule of interest may also interact with this target.[11]

G-Protein Coupled Receptors (GPCRs)

The GPCR superfamily is the largest class of membrane proteins and is involved in a vast array of physiological processes. The serotonin 5-HT3 receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors which shares some structural homology with GPCRs, has been identified as a target for certain 2-substituted benzoxazole carboxamides, which act as potent antagonists.[12] This suggests that this compound could potentially modulate the activity of this or other related receptors.

Table 1: Summary of Potential Biological Targets for this compound
Target ClassSpecific Example(s)Therapeutic Area
Protein KinasesVEGFR-2Oncology
DNA Modulating EnzymesDNA Gyrase, Topoisomerase IIInfectious Diseases, Oncology
Drug Resistance EnzymesGlutathione S-Transferase P1-1Oncology
Receptors5-HT3 ReceptorGastroenterology, Neurology

A Strategic Framework for Target Identification and Validation

To systematically elucidate the biological targets of this compound, a multi-faceted approach is essential. This strategy combines unbiased, discovery-based methods with focused, hypothesis-driven validation experiments.

Target_Identification_Workflow cluster_unbiased Unbiased Target Discovery cluster_hypothesis Hypothesis-Driven Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Putative_Targets List of Putative Targets Affinity_Chromatography->Putative_Targets Identify binding proteins CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Putative_Targets Identify stabilized proteins Enzymatic_Assays Enzymatic Assays Validated_Target Validated Biological Target Enzymatic_Assays->Validated_Target Confirm functional effect Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Binding_Assays->Validated_Target Confirm direct interaction Cellular_Assays Cell-Based Functional Assays Cellular_Assays->Validated_Target Confirm cellular activity Compound This compound Compound->Affinity_Chromatography Immobilize on resin Compound->CETSA Treat cells Putative_Targets->Enzymatic_Assays Putative_Targets->Binding_Assays Putative_Targets->Cellular_Assays

Caption: A strategic workflow for the identification and validation of biological targets.

Unbiased Target Discovery Approaches

This powerful technique allows for the unbiased identification of proteins that physically interact with the compound of interest.

Causality behind Experimental Choices: By immobilizing this compound onto a solid support, we can use it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. Subsequent identification of these captured proteins by mass spectrometry provides a direct readout of the compound's interactome.

Experimental Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the compound should also be prepared.

  • Preparation of Cell Lysate: Culture relevant cells (e.g., a cancer cell line if pursuing an anticancer effect) and prepare a native protein lysate.

  • Affinity Pull-down: Incubate the cell lysate with both the compound-conjugated and control resins.

  • Washing: Wash the resins extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the resins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the compound-conjugated and control resins to identify specific binders.

CETSA is a technique that can identify target engagement in a cellular context. The principle is that the binding of a ligand to its target protein often increases the thermal stability of the protein.

Causality behind Experimental Choices: By treating intact cells with this compound and then subjecting them to a heat challenge, we can identify proteins that are stabilized by the compound's binding. This provides evidence of target engagement within the native cellular environment.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins, or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Identify proteins that exhibit a shift in their melting temperature in the presence of the compound.

Hypothesis-Driven Target Validation

Once a list of putative targets is generated from the unbiased approaches, or based on the hypotheses outlined in Section 2, focused validation experiments are crucial.

If a candidate target is an enzyme (e.g., a kinase, gyrase, or GST), its functional activity in the presence of this compound should be assessed.

Causality behind Experimental Choices: A direct functional assay provides definitive evidence of whether the compound can modulate the catalytic activity of the purified enzyme. This is a critical step in confirming a mechanism of action.

Experimental Protocol (Example: Kinase Assay):

  • Reagents: Obtain purified recombinant kinase, its specific substrate, and ATP.

  • Assay Setup: Set up a reaction mixture containing the kinase, substrate, and varying concentrations of this compound.

  • Initiate Reaction: Initiate the reaction by adding ATP.

  • Detection: Measure the kinase activity, for example, by quantifying the amount of phosphorylated substrate using a phosphospecific antibody or a luminescence-based ATP detection kit.

  • Data Analysis: Determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the direct binding of the compound to the purified target protein.

Causality behind Experimental Choices: These biophysical methods provide quantitative data on the binding affinity (KD), kinetics (kon and koff), and thermodynamics of the interaction, offering a deeper understanding of the molecular recognition process.

To ensure that the observed in vitro activity translates to a cellular context, specific cell-based assays are necessary.

Causality behind Experimental Choices: Cellular assays confirm that the compound can engage its target in a living system and elicit a downstream functional response. This is a critical link between molecular-level interactions and the overall biological effect.

Experimental Protocol (Example: Cellular VEGFR-2 Phosphorylation Assay):

  • Cell Culture: Culture endothelial cells (e.g., HUVECs) that express VEGFR-2.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

  • Lysis and Western Blotting: Lyse the cells and perform a Western blot using an antibody specific for phosphorylated VEGFR-2.

  • Data Analysis: Quantify the levels of phosphorylated VEGFR-2 to determine the inhibitory effect of the compound.

Signaling_Pathway_VEGFR2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Compound This compound Compound->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the potential inhibitory action of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a rational and comprehensive strategy for the deconvolution of its biological targets. By combining unbiased discovery proteomics with rigorous hypothesis-driven validation, researchers can elucidate the mechanism of action of this compound and pave the way for its further development. The journey from a promising molecule to a validated drug candidate is a challenging one, but a thorough understanding of its molecular targets is the essential first step.

References

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 136-144.
  • Benzoxazole Derivatives as Promising Antitubercular Agents. (2020). Molecules, 25(23), 5753.
  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Bioorganic Chemistry, 116, 105335.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 336-342.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 85.
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. (2022). Bioorganic Chemistry, 121, 105655.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1230, 129891.
  • Biological activities of benzoxazole and its derivatives. (2021). In New Trends in Medicinal Chemistry. IntechOpen.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (2023). Organic & Biomolecular Chemistry, 21(24), 4788-4793.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2007). Journal of Medicinal Chemistry, 50(23), 5735–5745.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2021). Molecules, 26(15), 4615.
  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (2018). Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517.
  • Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). Journal of Heterocyclic Chemistry, 61(1), 1-12.
  • Exploration of Biological Potential of Benzoxazole Heterocycles: An Overview. (2014). European Journal of Medicinal Chemistry, 85, 549-573.
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2013). Journal of Fluorine Chemistry, 156, 169-173.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Amino Acids, 53(4), 589-601.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 248-251.

Sources

The Strategic Design of 2-Methyl-5-(trifluoromethyl)benzoxazole Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1][2] Its inherent biological activities, coupled with the potential for diverse functionalization, have led to the discovery of compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, strategically designed subset of this class: 2-Methyl-5-(trifluoromethyl)benzoxazole derivatives. The deliberate incorporation of a methyl group at the 2-position and a trifluoromethyl group at the 5-position imparts unique physicochemical and pharmacokinetic properties, making this core a compelling starting point for drug discovery programs.

This technical whitepaper will elucidate the structure-activity relationships (SAR) of this compound derivatives, providing insights into the causal relationships behind experimental design and offering a foundation for the rational design of next-generation therapeutic agents.

The Core Scaffold: A Symphony of Substituents

The this compound core is a carefully orchestrated combination of functional groups, each contributing to the overall biological and pharmacological profile of the molecule.

  • The Benzoxazole Nucleus: This bicyclic system, consisting of a benzene ring fused to an oxazole ring, provides a rigid, planar structure that can effectively interact with biological targets through various non-covalent interactions, such as π-π stacking and hydrophobic interactions.[2] Its aromatic nature also contributes to the overall stability of the molecule.

  • The 2-Methyl Group: The introduction of a methyl group at the 2-position of the benzoxazole ring can influence the molecule's activity in several ways. It can enhance binding to a target protein by occupying a specific hydrophobic pocket. Furthermore, the methyl group can sterically hinder metabolic attack at the 2-position, potentially improving the metabolic stability and pharmacokinetic profile of the compound.

  • The 5-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. As a strong electron-withdrawing group, it can significantly alter the electronic distribution of the benzoxazole ring system, influencing its reactivity and ability to participate in hydrogen bonding.[6] The lipophilic nature of the -CF3 group can enhance membrane permeability and bioavailability.[6] Moreover, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an extended half-life in vivo.[6] The introduction of a trifluoromethyl group has been shown to improve the bioavailability of new compounds.[6]

Structure-Activity Relationship Insights

While specific SAR studies on the this compound core are nascent, we can extrapolate from the broader knowledge of benzoxazole derivatives to guide future design efforts. The primary point of diversification for this scaffold is typically the substituent attached to the methyl group at the 2-position or further functionalization of the benzene ring.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
Modification Rationale Predicted Impact on Activity
Elongation of the 2-alkyl chain Probing larger hydrophobic pockets in the target binding site.May increase potency up to a certain length, after which steric hindrance could reduce activity.
Introduction of polar groups (e.g., -OH, -NH2) on the 2-alkyl chain Introducing hydrogen bond donor/acceptor capabilities to interact with polar residues in the binding site.Could enhance potency and selectivity, but may also impact cell permeability.
Addition of aromatic or heteroaromatic rings to the 2-methyl group Exploring additional π-π stacking or hydrophobic interactions.Likely to significantly modulate activity, with the specific effect depending on the nature and substitution of the added ring.
Modification of the 5-trifluoromethyl group Altering the electronic and lipophilic properties of the core.Replacing with other electron-withdrawing groups (e.g., -NO2, -CN) could maintain or alter activity, while replacement with electron-donating groups would likely have a significant and potentially detrimental effect.
Substitution at other positions of the benzene ring Fine-tuning the electronic and steric properties of the scaffold.Introduction of small substituents could optimize binding, while bulky groups may lead to steric clashes.

Key Biological Activities and Molecular Targets

Derivatives of the benzoxazole scaffold have been reported to exhibit a range of biological activities, and the this compound core is anticipated to share in this potential.

  • Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer properties.[5][7] A key mechanism of action for some of these compounds is the inhibition of enzymes crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] The this compound scaffold could serve as a promising starting point for the design of novel VEGFR-2 inhibitors.

  • Enzyme Inhibition: The benzoxazole core has been successfully utilized to develop inhibitors for various enzymes. For instance, certain derivatives have been designed as inhibitors of human Glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumor cells and implicated in drug resistance.[8]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[9]

Step 1: Synthesis of the Core Scaffold

  • To a solution of 2-amino-4-(trifluoromethyl)phenol in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent like xylene), add acetic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

  • Purify the product by recrystallization or column chromatography.

Step 2: Further Derivatization (Example: Halogenation of the 2-Methyl Group)

  • Dissolve the this compound in a suitable solvent (e.g., carbon tetrachloride).

  • Add a halogenating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under light irradiation until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off any solid by-products, and concentrate the filtrate.

  • Purify the resulting 2-(halomethyl)-5-(trifluoromethyl)benzoxazole by column chromatography. This intermediate can then be used for further nucleophilic substitution reactions to introduce a variety of functional groups.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to the wells.

  • Initiate the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a specific anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the VEGFR-2 kinase activity.

Visualizing the Workflow and Rationale

To better illustrate the logical flow of a drug discovery program centered on this scaffold, the following diagrams are provided.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Core_Scaffold This compound Derivatization Chemical Modification (e.g., at 2-methyl position) Core_Scaffold->Derivatization Identify points of diversification Library_Synthesis Synthesize Library of Derivatives Derivatization->Library_Synthesis Primary_Screening In Vitro Assay (e.g., VEGFR-2 Kinase Assay) Library_Synthesis->Primary_Screening Test biological activity SAR_Analysis Structure-Activity Relationship Analysis Primary_Screening->SAR_Analysis Hit_Identification Identify Potent Hits SAR_Analysis->Hit_Identification Lead_Optimization Iterative Design & Synthesis SAR_Analysis->Lead_Optimization Inform design of new derivatives Hit_Identification->Lead_Optimization Optimize potency and properties ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET_Profiling Lead_Candidate Selection of Lead Candidate ADMET_Profiling->Lead_Candidate

Figure 1. A generalized workflow for the discovery of drugs based on the this compound scaffold.

G cluster_SAR Key SAR Considerations Core This compound Position_2 2-Methyl Position: - Steric Bulk - Hydrophobicity - H-bonding potential Core->Position_2 Primary site for analog synthesis Position_5 5-CF3 Position: - Electron-withdrawing effect - Lipophilicity - Metabolic stability Core->Position_5 Key for overall physicochemical properties Benzene_Ring Benzene Ring: - Additional Substituents - Fine-tuning electronics Core->Benzene_Ring Secondary site for property modulation

Figure 2. A diagram illustrating the key structural features of the this compound core and their relevance to SAR studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of the benzoxazole nucleus with a 2-methyl group and a 5-trifluoromethyl group provides a unique set of physicochemical properties that can be leveraged for the design of potent and selective modulators of various biological targets. A thorough understanding of the structure-activity relationships, guided by rational design and robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this versatile chemical class. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel benzoxazole derivatives.

References

  • Ertan-Bolelli, T., Bolelli, K., Musdal, Y., Yildiz, I., Aki-Yalcin, E., Mannervik, B., & Yalcin, I. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]

  • Dilek, Ö. (2024). Imidazole Based Novel Schiff Base: Synthesis, Characterization, Quantum Chemical Calculations, In Silico Investigation of ADMEt Properties and Molecular Docking Simulations against VEGFR2 Protein. ResearchGate. [Link]

  • Zilifdar Foto, F., Ertan-Bolelli, T., & Yildiz, I. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 120, 105634. [Link]

  • Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-18. [Link]

  • Ahmad, A., Varshney, H., & Khan, S. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. [Link]

  • Reddy, T. S., et al. (2021). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 19(3), 578-583. [Link]

  • Oh, C. H., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

  • Various Authors. (n.d.). Benzoxazole derivatives incorporating fluorine. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Various Authors. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. [Link]

  • Various Authors. (2024). Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 11(1), 22695. [Link]

  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 45(4), 1149-1163. [Link]

  • Wozniak, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-5-(trifluoromethyl)benzoxazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Computational Approach

In modern drug discovery and molecular sciences, understanding the interaction between a small molecule and its biological target is paramount. The compound 2-Methyl-5-(trifluoromethyl)benzoxazole belongs to the benzoxazole class, a "privileged scaffold" known to interact with a diverse range of biological targets, exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a trifluoromethyl group is a strategic chemical modification often employed to enhance metabolic stability, membrane permeability, and binding affinity.[4]

However, synthesizing and testing every potential derivative is both time-consuming and cost-prohibitive. In silico modeling provides a powerful, predictive framework to circumvent these limitations.[5][6] By simulating molecular interactions computationally, we can rapidly assess binding potential, understand the dynamics of the interaction, and generate testable hypotheses to guide further experimental work. This guide provides a comprehensive, field-proven workflow for modeling the interactions of this compound, moving from initial structure preparation through to advanced molecular dynamics and free energy calculations. The methodologies described herein are designed to be self-validating, ensuring that each step builds a layer of confidence in the final predictive model.

Chapter 1: Foundational Setup - Ligand and Target Preparation

The principle of "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures.

Ligand Preparation: From 2D to 3D

The first step is to generate a high-quality, three-dimensional structure of this compound.

Protocol 1: Ligand Structure Generation

  • Obtain 2D Representation: Start with a 2D chemical structure, for instance, from a chemical drawing tool or a database like PubChem. The SMILES string for our ligand is CC1=NC2=C(O1)C=C(C=C2)C(F)(F)F.

  • Generate 3D Coordinates: Use a computational chemistry tool, such as the open-source program RDKit, to convert the 2D representation into a 3D conformer. This initial 3D structure is a rough estimate.

  • Energy Minimization: The initial 3D structure must be refined. Perform a geometry optimization using a quantum mechanics (QM) method (e.g., DFT with a functional like B3LYP) or a robust molecular mechanics force field (e.g., GAFF2). This step ensures the ligand is in a low-energy, physically realistic conformation with correct bond lengths and angles.

  • Assign Partial Charges: The electrostatic interactions are critical. Assign partial atomic charges using a method like AM1-BCC or a restrained electrostatic potential (RESP) fitting procedure following QM calculations. These charges are crucial for accurately modeling interactions with the protein.

  • Save in Tripos Mol2 Format: The final, optimized structure with assigned charges should be saved in a .mol2 format, which is a standard input for many subsequent tools.

Target Selection and Preparation

The choice of a biological target is hypothesis-driven. Benzoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in oncology.[1][7] For this guide, we will proceed with VEGFR-2 as our putative target.

Protocol 2: Receptor Structure Preparation

  • Obtain Crystal Structure: Download a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For VEGFR-2, a suitable entry is PDB ID: 3VHE, which is co-crystallized with a known inhibitor.

  • Clean the PDB File: The raw PDB file contains non-essential information. It is critical to:

    • Remove all water molecules, as their positions in a static crystal structure are not necessarily representative of their dynamic state in solution. We will add them back later in a more controlled manner.

    • Delete any co-crystallized ligands, ions, or co-factors that are not part of your hypothesis. This prevents them from interfering with the docking of our ligand.

    • Handle missing atoms or residues. Use modeling software like UCSF Chimera or Maestro to identify and rebuild missing side chains or loops.

  • Protonation and Charge Assignment: Proteins are sensitive to pH. Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This can be done using tools like H++ or the PropKa server.

  • Assign Force Field-Specific Atom Types: Prepare the protein for the chosen force field (e.g., CHARMM36, AMBER14SB) using the appropriate software tools. This ensures every atom is recognized by the simulation engine.

Chapter 2: Predicting Binding Modes with Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another.[8] It serves as a rapid and efficient first-pass filter to generate plausible binding poses. We will use AutoDock Vina, a widely used and validated open-source docking program.[9][10]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_vina_prep AutoDock Tools cluster_docking Docking Execution cluster_analysis Analysis ligand_mol2 Ligand (.mol2) ligand_pdbqt Ligand (.pdbqt) Add charges, define torsions ligand_mol2->ligand_pdbqt receptor_pdb Cleaned Receptor (.pdb) receptor_pdbqt Receptor (.pdbqt) Add charges, merge non-polar H receptor_pdb->receptor_pdbqt define_box Define Search Space (Grid Box) ligand_pdbqt->define_box receptor_pdbqt->define_box run_vina Run AutoDock Vina define_box->run_vina results Docked Poses (.pdbqt) Binding Affinities (kcal/mol) run_vina->results visualize Visualize & Select Best Pose results->visualize G cluster_ligand Ligand Parametrization cluster_protein Protein Preparation cluster_system System Assembly start Best Docked Pose (.pdb) cgenff Submit Ligand to CGenFF Server start->cgenff pdb2gmx gmx pdb2gmx (Select Force Field) start->pdb2gmx str_file Download .str file cgenff->str_file convert_script Run conversion script str_file->convert_script itp_prm Generate .itp & .prm files convert_script->itp_prm merge_top Edit topol.top (Include ligand .itp/.prm) itp_prm->merge_top protein_top Generate Protein Topology pdb2gmx->protein_top protein_top->merge_top combine_coord Combine Protein & Ligand Coords merge_top->combine_coord editconf gmx editconf (Define Simulation Box) combine_coord->editconf solvate gmx solvate (Add Water) editconf->solvate genion gmx genion (Add Ions) solvate->genion end_system System Ready for Simulation genion->end_system

Caption: GROMACS workflow for protein-ligand complex system setup.

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Ligand Topology: Submit the ligand .mol2 file to the CGenFF server. Download the resulting stream (.str) file. Use the provided Python conversion script to generate GROMACS-compatible topology (.itp) and parameter (.prm) files. [11][12] * Protein Topology: Use the GROMACS command gmx pdb2gmx to process the cleaned receptor PDB file, choosing a force field like CHARMM36 and a water model like TIP3P.

    • Complex Topology: Create a master topology file (topol.top) that includes the protein topology and references the newly generated ligand .itp and .prm files. [13] * System Assembly: Combine the coordinate files of the protein and ligand. Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge) using gmx editconf.

    • Solvation & Ionization: Fill the box with water using gmx solvate. Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge using gmx genion.

  • Simulation Execution:

    • Energy Minimization: Perform a steeplechase descent energy minimization to relax the system and remove any steric clashes. This is a crucial step to ensure the stability of the subsequent simulations.

    • NVT Equilibration: Perform a 100-200 ps simulation in the NVT (constant Number of particles, Volume, Temperature) ensemble. This brings the system to the target temperature while keeping the protein and ligand heavy atoms restrained, allowing the solvent to equilibrate around them. [12] * NPT Equilibration: Perform a 500-1000 ps simulation in the NPT (constant Number of particles, Pressure, Temperature) ensemble. This equilibrates the system's pressure and ensures it reaches the correct density before the production run. The restraints on the protein can be gradually released during this phase. [11] * Production MD: Run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-200 ns). No restraints are applied during this phase.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, between the ligand and the protein over time.

ParameterValueJustification
Force FieldCHARMM36mA modern, well-validated force field for proteins and lipids. [14]
Ligand ParametersCGenFFProvides CHARMM-compatible parameters for novel small molecules. [11][13]
Water ModelTIP3PA standard, computationally efficient three-site water model. [15]
Temperature300 KApproximates physiological temperature.
Pressure1 barApproximates physiological pressure.
Production Time100 nsA reasonable duration to assess complex stability and local dynamics.
Table 2. Typical MD simulation parameters for a protein-ligand system.

Chapter 4: Advanced Methods - Binding Free Energy Calculations

While docking scores provide a rapid ranking and MD simulations assess stability, neither provides a truly rigorous calculation of binding affinity. Binding free energy calculations are more computationally intensive methods that can yield more accurate predictions. [16][17]

  • MM/PBSA and MM/GBSA: The Molecular Mechanics Poisson-Boltzmann (or Generalized Born) Surface Area methods are popular "end-point" techniques. [18]They calculate the binding free energy by analyzing snapshots from the MD trajectory, combining molecular mechanics energy terms with a continuum solvation model. They offer a good balance between accuracy and computational cost. [19]* Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for accuracy. [20][21]These methods compute the free energy difference by simulating a non-physical, "alchemical" transformation of the ligand into nothing (for absolute binding free energy) or into another ligand (for relative binding free energy). [17]While highly accurate, they are also the most computationally demanding.

The choice of method depends on the project's goals and available computational resources. For lead optimization, the high accuracy of alchemical methods can be invaluable in distinguishing between closely related analogs. [20]

Conclusion

The in silico workflow presented in this guide—from careful system preparation and predictive docking to dynamic simulation and rigorous free energy analysis—constitutes a powerful and integrated strategy for investigating the molecular interactions of this compound. Each step is designed to build upon the last, providing a self-validating pathway that increases confidence in the final results. By understanding not just the "how" but the "why" behind each protocol choice, from force field selection to the nuances of equilibration, researchers can leverage these computational tools to accelerate the drug discovery process, generating deep molecular insights that effectively guide experimental design and optimization.

References

  • Rossi, A. R.
  • Ibrahim, M. A. A., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field. ResearchGate. [Link]

  • Lemkul, J. A. GROMACS Tutorials. University of Virginia. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Best practices in free energy calculations for drug design. PubMed. [Link]

  • Aldeghi, M., et al. (2016). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. [Link]

  • Yu, H., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]

  • Rico-Ocampo, L. A., et al. (2022). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]

  • Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Yu, H., et al. (2019). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. NIH. [Link]

  • Cournia, Z., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. [Link]

  • ResearchGate. In silico molecular docking studies of benzoxazole derivatives. [Link]

  • Kim, S., & Lee, K. (2021). A review on compound-protein interaction prediction methods: Data, format, representation and model. PubMed Central. [Link]

  • Ibrahim, M. A. A., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. PMC - NIH. [Link]

  • Kumar, V., et al. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. Journal of Pharmaceutical Negative Results. [Link]

  • Yurttaş, L., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • Wu, J. C., et al. (2014). Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. NIH. [Link]

  • York, D. M. (2023). Modern Alchemical Free Energy Methods for Drug Discovery Explained. York Lab. [Link]

  • Ibrahim, M. A. A., et al. (2016). Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. PubMed. [Link]

  • Sargsyan, K., et al. (2017). Computational Screening and Design for Compounds that Disrupt Protein-protein Interactions. R Discovery. [Link]

  • Gotor, A. A., et al. (2024). Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. ACS Publications. [Link]

  • Forli, S., et al. AutoDock Vina Documentation. The Scripps Research Institute. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

  • Lee, J., et al. (2018). Improved Modeling of Halogenated Ligand–Protein Interactions Using the Drude Polarizable and CHARMM Additive Empirical Force Fields. ACS Publications. [Link]

  • Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. Springer. [Link]

  • Lee, T. S., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. ACS Publications. [Link]

  • Cournia, Z., et al. (2017). Computational evaluation of protein – small molecule binding. PMC - NIH. [Link]

  • Lee, T. S., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central. [Link]

  • Journal of Advanced Research in Medical Science & Technology. (2024). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. [Link]

  • Patsnap. (2024). What is in silico drug discovery? Patsnap Synapse. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Oprisiu, I., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Bioinformatics Online. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

  • Bioinformatics With BB. (2020). Molecular Docking | Autodock VINA Virtual Screening. YouTube. [Link]

  • Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. [Link]

  • ResearchGate. (2020). (PDF) Molecular Docking in Halogen Bonding. [Link]

  • Ibrahim, M. A. A., et al. (2020). Systematic Investigation of Halogen Bonding in Protein-Ligand Interactions. ResearchGate. [Link]

  • Semantic Scholar. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. [Link]

  • Bîcu, E., et al. (2019). A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. MDPI. [Link]

  • Singh, S. K., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC - NIH. [Link]

  • GROMACS Manual. Force fields in GROMACS. GROMACS. [Link]

  • Khoury, G. A., et al. (2013). Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications. PMC - PubMed Central. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-Methyl-5-(trifluoromethyl)benzoxazole: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)benzoxazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is achieved through a robust and efficient two-step, one-pot procedure commencing with the readily available starting material, 2-amino-4-(trifluoromethyl)phenol. The protocol first details the N-acetylation of the starting material to form the intermediate, 2-acetamido-4-(trifluoromethyl)phenol, followed by a thermally induced cyclization and dehydration to yield the target benzoxazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of novel therapeutic agents due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a trifluoromethyl group at the 5-position of the benzoxazole ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This compound, in particular, serves as a crucial building block for the synthesis of more complex pharmacologically active molecules.

This document outlines a reliable and field-proven protocol for the synthesis of this important compound, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for key experimental choices.

Reaction Scheme

The synthesis of this compound proceeds via a two-step reaction sequence as illustrated below:

Reaction_Scheme reactant1 2-Amino-4-(trifluoromethyl)phenol intermediate 2-Acetamido-4-(trifluoromethyl)phenol reactant1->intermediate Step 1: N-Acetylation Room Temperature reactant2 Acetic Anhydride reactant2->intermediate product This compound intermediate->product Step 2: Cyclization Heat (e.g., 160-170°C) water + H2O

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

The formation of the benzoxazole ring follows a well-established pathway:

  • N-Acetylation: The synthesis is initiated by the nucleophilic attack of the primary amine of 2-amino-4-(trifluoromethyl)phenol on one of the carbonyl carbons of acetic anhydride. This is an exothermic reaction that proceeds readily at room temperature to form the stable intermediate, 2-acetamido-4-(trifluoromethyl)phenol. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to selective N-acetylation.

  • Intramolecular Cyclization and Dehydration: Upon heating, the acetylated intermediate undergoes an intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the amide group. This is followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring. This dehydration step is the driving force for the cyclization and is typically carried out at elevated temperatures.

Mechanism cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Cyclization & Dehydration 2-Amino-4-(trifluoromethyl)phenol 2-Amino-4-(trifluoromethyl)phenol Nucleophilic Attack Nucleophilic Attack 2-Amino-4-(trifluoromethyl)phenol->Nucleophilic Attack Lone pair on Nitrogen attacks carbonyl carbon of Acetic Anhydride Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer 2-Acetamido-4-(trifluoromethyl)phenol 2-Acetamido-4-(trifluoromethyl)phenol Proton Transfer->2-Acetamido-4-(trifluoromethyl)phenol Formation of Amide 2-Acetamido-4-(trifluoromethyl)phenol_heat 2-Acetamido-4-(trifluoromethyl)phenol (with heat) Intramolecular Attack Intramolecular Attack 2-Acetamido-4-(trifluoromethyl)phenol_heat->Intramolecular Attack Hydroxyl group attacks amide carbonyl Cyclic Intermediate Cyclic Intermediate Intramolecular Attack->Cyclic Intermediate Protonation_of_OH Protonation_of_OH Cyclic Intermediate->Protonation_of_OH Dehydration Dehydration Protonation_of_OH->Dehydration Elimination of Water This compound This compound Dehydration->this compound

Caption: Simplified mechanistic pathway for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for a 10 mmol scale)
2-Amino-4-(trifluoromethyl)phenol454-80-8177.121.77 g (10 mmol)
Acetic Anhydride108-24-7102.091.12 mL (12 mmol, 1.2 eq)
Deionized Water (cold)7732-18-518.02As needed for washing
Ethyl Acetate141-78-688.11As needed for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed for drying
Step-by-Step Procedure

Part 1: Synthesis of 2-Acetamido-4-(trifluoromethyl)phenol (Intermediate)

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.77 g (10 mmol) of 2-amino-4-(trifluoromethyl)phenol in 10 mL of deionized water.

  • Addition of Acetic Anhydride: While stirring the suspension at room temperature, slowly add 1.12 mL (12 mmol) of acetic anhydride dropwise to the flask. An exothermic reaction will occur, and the solid may dissolve and then re-precipitate.

  • Reaction: Continue stirring the mixture vigorously at room temperature for 30-60 minutes. The formation of a white to off-white precipitate of 2-acetamido-4-(trifluoromethyl)phenol should be observed.

  • Isolation of Intermediate: Cool the reaction mixture in an ice-water bath for 15-20 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 10 mL).

  • Drying: Allow the collected solid to air-dry on the filter paper for at least one hour. For best results, dry the intermediate in a vacuum oven at 50-60°C until a constant weight is achieved. The crude 2-acetamido-4-(trifluoromethyl)phenol can be used directly in the next step without further purification.

Part 2: Cyclization to this compound

  • Reaction Setup: Place the dried 2-acetamido-4-(trifluoromethyl)phenol from the previous step into a clean, dry round-bottom flask equipped for distillation.

  • Cyclization/Dehydration: Heat the flask using a heating mantle or an oil bath to a temperature of 160-170°C. The solid will melt and undergo intramolecular cyclization with the elimination of water.

  • Distillation: The this compound product will co-distill with the water formed during the reaction. Collect the distillate in a receiving flask.

  • Work-up: Transfer the collected distillate to a separatory funnel. Add 20 mL of ethyl acetate to dissolve the organic product.

  • Washing: Wash the organic layer with 10 mL of deionized water to remove any water-soluble impurities. Discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow solid or oil.

  • Melting Point: A specific melting point is not widely reported and should be determined experimentally. The non-fluorinated analog, 2-methylbenzoxazole, has a melting point of 8-10°C.[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃). The exact chemical shifts may vary slightly. The spectrum for the non-fluorinated 2-methylbenzoxazole shows aromatic protons in the range of 7.3-7.7 ppm and a methyl singlet around 2.6 ppm.[2]

  • ¹³C NMR (CDCl₃, 101 MHz): Expected peaks around δ 164 (C=N), 150, 142 (aromatic carbons attached to O and N), a quartet for the CF₃ carbon, and other aromatic carbons in the range of 110-130 ppm, and a methyl carbon peak around 14 ppm.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure that the 2-amino-4-(trifluoromethyl)phenol is fully suspended before the addition of acetic anhydride. Slow, dropwise addition of the anhydride is crucial to control the exotherm.

  • Incomplete Cyclization in Step 2: The temperature for the cyclization is critical. If the reaction is incomplete, consider increasing the temperature slightly or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Purification Challenges: If the product is an oil, vacuum distillation is the preferred method of purification. For solid products, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be effective.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and considering the mechanistic insights, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science. The self-validating nature of the protocol, coupled with clear instructions and troubleshooting guidance, ensures a high probability of success for scientists with a foundational knowledge of organic synthesis techniques.

References

  • Perry, R. J.; et al. Synthesis of 2-arylbenzothiazole, benzoxazole and benzimidazoles derivatives as fluorogenic aminopeptidase activity in clinically important bacteria. J. Org. Chem.1992, 57, 6351-6354.
  • Tanaka, K.; et al. Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. Dyes and Pigments2013, 99(1), 220–227.
  • Sener, E.; et al. Synthesis of 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • The Good Scents Company. methyl benzoxole, 95-21-6. [Link]

  • Patents providing general methodologies for benzoxazole synthesis, such as EP0447965A1.

Sources

Application Notes & Protocols for the Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the experimental procedures for synthesizing 2-substituted benzoxazoles. These heterocyclic compounds are of paramount importance in medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1][2][3][4] This document provides an in-depth exploration of prevalent synthetic methodologies, elucidating the rationale behind experimental choices. It includes detailed, step-by-step protocols, comparative data in tabular format, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, characterized by the fusion of a benzene ring with a 1,3-oxazole ring, is a privileged scaffold in medicinal chemistry.[4][5] Derivatives substituted at the 2-position exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6] Their utility also extends to materials science, where they are investigated as fluorescent agents and organic electronics.[3][5] The versatility and importance of 2-substituted benzoxazoles necessitate robust and efficient synthetic strategies, which will be the focus of this guide.

Core Synthetic Strategies from o-Aminophenol

The most common and versatile precursor for the synthesis of 2-substituted benzoxazoles is o-aminophenol. The general approach involves the condensation of o-aminophenol with a suitable electrophile that provides the C2 carbon of the benzoxazole ring, followed by cyclization. The primary methodologies are categorized by the choice of this electrophilic partner.

Workflow Overview: From Starting Materials to Purified Product

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A o-Aminophenol D Combine Reactants A->D B Electrophile (Carboxylic Acid, Aldehyde, etc.) B->D C Solvent/Catalyst C->D E Heating / Stirring (Conventional or Microwave) D->E F Monitor by TLC E->F G Quenching / Neutralization F->G H Extraction with Organic Solvent G->H I Drying and Solvent Evaporation H->I J Column Chromatography I->J K Recrystallization J->K If solid M Pure 2-Substituted Benzoxazole J->M If oil K->M L Characterization (NMR, MS, IR) M->L

Caption: General experimental workflow for the synthesis of 2-substituted benzoxazoles.

Condensation with Carboxylic Acids

The direct condensation of o-aminophenol with carboxylic acids is a fundamental and widely used method.[7] This reaction is typically performed at high temperatures to drive the dehydration and cyclization, often with the aid of a catalyst or a dehydrating agent.

Causality: The carboxylic acid is activated, usually by protonation under acidic conditions, making the carbonyl carbon more electrophilic. The amino group of o-aminophenol then acts as a nucleophile, attacking the activated carbonyl to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization and dehydration yield the benzoxazole ring.

Mechanistic Pathway:

G o-Aminophenol o-Aminophenol Intermediate A o-Hydroxyamide Intermediate o-Aminophenol->Intermediate A + R-COOH (Acid Catalyst, Δ) Intermediate B Cyclized Intermediate Intermediate A->Intermediate B Intramolecular Cyclization Product 2-Substituted Benzoxazole Intermediate B->Product - H₂O (Dehydration)

Caption: Mechanism of benzoxazole formation from o-aminophenol and a carboxylic acid.

Protocol 1: Synthesis of 2-Phenylbenzoxazole using Benzoic Acid and Polyphosphoric Acid (PPA)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[7]

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 40 g) to the flask. PPA acts as both the solvent and the dehydrating catalyst.[7]

  • Heating: Heat the reaction mixture to 220-240 °C with continuous stirring for 4 hours. The mixture will become homogeneous and then thicken as the product forms.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C and then pour it slowly and carefully onto crushed ice (approx. 200 g) in a beaker with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-phenylbenzoxazole as white crystals.

Condensation with Aldehydes

The reaction of o-aminophenol with aldehydes is another cornerstone for synthesizing 2-substituted benzoxazoles.[8] This process involves two key steps: the formation of a Schiff base (imine) followed by an oxidative cyclization.

Causality: The initial condensation between the amino group of o-aminophenol and the aldehyde carbonyl forms a phenolic Schiff base. This intermediate then undergoes an intramolecular cyclization where the phenolic oxygen attacks the imine carbon. The resulting dihydrobenzoxazole is then oxidized to the aromatic benzoxazole. Various oxidants can be used, or in many cases, atmospheric oxygen suffices, especially with a catalyst.[8]

Protocol 2: Fe₃O₄@SiO₂-SO₃H Catalyzed Synthesis of 2-Arylbenzoxazoles

This protocol utilizes a heterogeneous acid catalyst under solvent-free conditions, representing a greener approach.[9]

  • Reactant Mixture: In a 25 mL round-bottom flask, mix the aromatic aldehyde (1 mmol) and o-aminophenol (1 mmol).

  • Catalyst Addition: Add the magnetic nanoparticle catalyst Fe₃O₄@SiO₂-SO₃H (0.03 g).[9]

  • Reaction Conditions: Stir the mixture at 50 °C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethyl acetate (10 mL) and separate the catalyst using an external magnet.

  • Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to obtain the pure product.[9]

Synthesis from Tertiary Amides via Electrophilic Activation

A modern and versatile method involves the activation of tertiary amides with triflic anhydride (Tf₂O) to generate a highly reactive intermediate that readily couples with o-aminophenol.[3]

Causality: Triflic anhydride activates the amide carbonyl group, forming a highly electrophilic amidinium salt intermediate. The amino group of o-aminophenol performs a nucleophilic attack on this intermediate. This is followed by an intramolecular cyclization and elimination sequence to furnish the benzoxazole ring.[3] This method is particularly useful due to the broad availability and stability of amide substrates.[3]

Protocol 3: Tf₂O-Promoted Synthesis of 2-Benzylbenzoxazole

  • Amide Activation: To a solution of N,N-dimethyl-2-phenylacetamide (0.55 mmol) in dichloromethane (DCM, 1.0 mL) in an oven-dried flask, add 2-fluoropyridine (1.0 mmol). Cool the mixture to 0 °C in an ice bath.[3]

  • Anhydride Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the cooled solution and stir for 15 minutes at 0 °C.[3]

  • Nucleophile Addition: Add o-aminophenol (0.5 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[3]

  • Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).[3]

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: Petroleum Ether:Ethyl Acetate = 20:1) to yield the desired 2-benzylbenzoxazole.[3]

Comparative Data of Synthetic Methodologies

The choice of synthetic route depends on factors like substrate availability, desired purity, scalability, and reaction conditions. The following table summarizes typical conditions and yields for the synthesis of various 2-substituted benzoxazoles.

EntryPrecursor 1 (o-Aminophenol deriv.)Precursor 2 (Electrophile)Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Ref.
1o-AminophenolBenzoic AcidPPANone220-2404~85-95[7]
2o-AminophenolAromatic AldehydeFe₃O₄@SiO₂-SO₃HNone50VariesHigh[9]
3o-AminophenolN,N-dimethyl-2-phenylacetamideTf₂O / 2-F-PyrDCMRT195[3]
44-Methyl-2-aminophenolAcetylacetoneBrønsted Acid/CuIToluene1101285[10]
5o-AminophenolN-phenylthiobenzamidePh₃BiCl₂DCE6018High[9]
6o-AminophenolPhenyl MethanolRuthenium complexToluene11024~80-90[5]

Product Characterization

After synthesis and purification, it is crucial to verify the structure and purity of the 2-substituted benzoxazole. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, showing characteristic shifts for the aromatic protons and carbons of the benzoxazole core and the substituent at the C2 position.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass to further validate the molecular formula.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=N and C-O-C bonds within the benzoxazole ring.

  • Melting Point: A sharp melting point for a solid product is a good indicator of purity.

Troubleshooting and Field-Proven Insights

Low Yields:

  • Purity of Starting Materials: Impurities in o-aminophenol or the electrophile can significantly inhibit the reaction. Verify purity by NMR or melting point before starting.[9]

  • Inert Atmosphere: For reactions involving sensitive reagents or intermediates, such as metal-catalyzed cross-couplings, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.[9]

  • Dehydration Efficiency: In methods involving condensation/dehydration, ensure the dehydrating agent is active or that azeotropic removal of water (e.g., with a Dean-Stark trap) is efficient.

Side Reactions:

  • Over-oxidation: In aldehyde-based methods, harsh oxidative conditions can lead to unwanted side products. Careful selection of the oxidant and control of reaction time are important.

  • Polymerization: Under strongly acidic conditions like in PPA, some substrates may be prone to polymerization. Gradual heating and careful temperature control can mitigate this.

Conclusion

The synthesis of 2-substituted benzoxazoles is a well-established field with a variety of reliable methods. The classic condensation of o-aminophenol with carboxylic acids or aldehydes remains highly effective, while modern catalytic systems and activation methods offer milder conditions, broader substrate scope, and improved efficiency. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. (2017). Bentham Science.
  • Synthesis of 2-Aryl Benzoxazoles - Technical Support Center. (n.d.). Benchchem.
  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. (2018).
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008).
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols. (n.d.). Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). IJRPR.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives

Sources

Application Note: Comprehensive Analytical Characterization of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-(trifluoromethyl)benzoxazole is a heterocyclic compound featuring a benzoxazole core, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position. Benzoxazole derivatives are significant scaffolds in medicinal chemistry and materials science due to their wide range of pharmacological activities and unique photophysical properties.[1][2] The trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Therefore, rigorous and unambiguous analytical characterization is essential for quality control, regulatory submission, and advancing research and development.

This guide provides a comprehensive suite of analytical methods for the structural elucidation and purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry to ensure robust and reliable results.

Physicochemical Properties & Sample Preparation

A thorough understanding of the compound's physicochemical properties is the foundation for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆F₃NO[]
Molecular Weight 201.15 g/mol []
Appearance (Predicted) White to off-white solid or oil-
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol, Acetonitrile, DMSO)General chemical knowledge
Protocol 1: General Sample Preparation

The choice of solvent is critical to prevent interference with analytical signals.

  • For NMR Spectroscopy: Accurately weigh 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[5] Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied.

  • For Chromatography (HPLC, GC): Prepare a stock solution by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile or Methanol). From this stock, prepare working solutions at the desired concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent for HPLC to avoid peak distortion.

  • For Mass Spectrometry: Samples are typically prepared as described for chromatography. Direct infusion may require further dilution to the ng/mL or pg/mL range.

  • For IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr.[1]

Structural Elucidation Methods

A combination of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality: The trifluoromethyl (CF₃) group is a key structural feature. ¹⁹F NMR provides a direct and sensitive method to confirm its presence and electronic environment, which is a critical validation step.

Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

  • Methyl Protons (-CH₃): A singlet expected around δ 2.6 ppm.[5]

  • Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm).[5] Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will confirm the 5-position of the CF₃ group.

Expected ¹³C NMR Data (in CDCl₃, referenced at 77.16 ppm):

  • Methyl Carbon (-CH₃): Signal expected around δ 14-16 ppm.

  • Aromatic Carbons: Signals between δ 110-155 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • Oxazole Carbons (C=N, C-O): Resonances expected in the downfield region, typically δ 150-165 ppm.

  • Trifluoromethyl Carbon (-CF₃): A quartet with a large coupling constant (J ≈ 270-280 Hz) is expected.[6]

Expected ¹⁹F NMR Data (referenced to CFCl₃ at 0.00 ppm):

  • A singlet is expected for the -CF₃ group, typically in the range of δ -60 to -70 ppm.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound of this nature.

Causality: While NMR confirms connectivity, MS provides the definitive molecular weight, confirming the elemental composition. Field Ionization (FI) is a soft ionization technique that is particularly useful for fluorine-containing compounds, as it often preserves the molecular ion which may not be observed with harder techniques like Electron Ionization (EI).[7]

Protocol 2: GC-MS Analysis

  • GC Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating aromatic compounds.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[9]

  • Inlet: Splitless injection at 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program is a starting point and should be optimized.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV and/or a softer ionization technique if available.

    • Mass Range: Scan from m/z 40 to 400.

Expected Data:

  • Molecular Ion (M⁺•): A prominent peak at m/z 201.

  • Key Fragments: The fragmentation of benzoxazoles can be complex.[10][11] Expect losses corresponding to stable neutral fragments. A common fragmentation pathway involves the loss of a methyl radical followed by CO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Table 2: Expected FTIR Absorption Bands

Functional Group / VibrationCharacteristic Wavenumber (cm⁻¹)Rationale
C=N Stretch (Oxazole Ring)1600–1650Characteristic of the imine bond within the heterocyclic ring.[1]
C-O-C Stretch (Oxazole Ring)1240–1270Asymmetric stretching of the ether linkage in the oxazole ring.[13]
C-F Stretch (CF₃ Group)1100–1300 (strong, multiple bands)The C-F bonds give rise to very strong and characteristic absorption bands.[14]
Aromatic C=C Stretch1450–1600Vibrations of the benzene ring.
Aromatic C-H Stretch3000–3100Stretching of C-H bonds on the aromatic ring.
Aliphatic C-H Stretch (-CH₃)2850–3000Stretching of C-H bonds in the methyl group.

Purity Assessment & Quantification

Chromatographic methods are essential for determining the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds.

Causality: HPLC provides a quantitative measure of purity by separating the target compound from impurities. A gradient elution is chosen to ensure that impurities with a wide range of polarities are effectively separated and detected. UV detection is suitable due to the aromatic nature of the benzoxazole core, which provides strong chromophores.


}

HPLC workflow for purity analysis.


Protocol 3: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm or at the compound's λmax.

  • Injection Volume: 5 µL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The peak area for the main component should be ≥95% for most research applications.

Summary of Analytical Data

This section consolidates the expected analytical results, providing a comprehensive "fingerprint" for this compound.


}

Combined analytical approach for characterization.


Table 3: Consolidated Analytical Data for this compound

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~2.6 ppm (s, 3H, -CH₃); 7.0-8.5 ppm (m, 3H, Ar-H)
¹⁹F NMR Chemical Shift (δ)-60 to -70 ppm (s, 3F, -CF₃)
GC-MS (EI) Molecular Ion (m/z)201
FTIR Wavenumber (cm⁻¹)~1620 (C=N), ~1250 (C-O-C), 1100-1300 (strong, C-F)
HPLC Purity (% Area)≥95%

References

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1141. Retrieved from [Link]

  • Srinivasu, K., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(3), 1-7. Retrieved from [Link]

  • Bansal, R. K., & Sharma, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 258-266. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Srinivasan, K., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(4), 1495-1502. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Retrieved from [Link]

  • Owczarek, M., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3245. Retrieved from [Link]

  • Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Retrieved from [Link]

  • Liu, X., et al. (2017). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Scientific Reports, 7(1), 1-9. Retrieved from [Link]

  • Moga, C. A., & Balan, M. (2015). FTIR Spectroscopy for Carbon Family Study. Materials Today: Proceedings, 2(1), 321-326. Retrieved from [Link]

  • Mills, S. J., et al. (2021). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Journal of the American Society for Mass Spectrometry, 32(8), 2049-2059. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Fluorinated Benzoxazoles using HPLC and GC-MS in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated benzoxazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, robust and reliable analytical methods are paramount for the characterization, quantification, and quality control of these compounds throughout the drug development pipeline. This application note provides detailed protocols and expert insights for the analysis of fluorinated benzoxazoles using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from column and solvent selection to the strategic use of derivatization, and provide a framework for method validation in accordance with ICH guidelines.[5][6]

Introduction: The Analytical Imperative for Fluorinated Benzoxazoles

The benzoxazole core is a versatile heterocyclic motif found in numerous pharmacologically active agents.[1][7] The introduction of fluorine substituents is a well-established strategy in drug design to modulate physicochemical properties.[3] This modification, however, can present unique analytical challenges, including altered chromatographic behavior and specific fragmentation patterns in mass spectrometry.[8]

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification of non-volatile, thermally stable compounds, making it ideal for most benzoxazole derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) offers superior separation efficiency and definitive structural identification for volatile and thermally stable analytes, though it may require chemical derivatization to enhance the volatility of more polar benzoxazoles.[9][10] This guide provides comprehensive, validated methodologies for both techniques, enabling researchers to select and implement the optimal approach for their specific analytical needs.

Part I: HPLC-UV Method for Quantification and Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the primary method for analyzing the purity and concentration of fluorinated benzoxazole candidates due to its robustness, versatility, and suitability for the polarity range of these compounds.

Foundational Principles & Method Development Rationale

The goal of a successful RP-HPLC separation is to achieve baseline resolution of the main analyte from any impurities or degradation products. The key to this lies in optimizing the interactions between the analyte and both the stationary and mobile phases.

  • Stationary Phase Selection (The Column): The non-polar nature of the benzoxazole ring system makes a C18 (octadecylsilane) column the logical starting point. Its dense hydrophobic environment provides strong retention for the core structure. For highly fluorinated analogues, which can exhibit unique electronic properties, a fluorinated stationary phase (e.g., F5 or PFP) can offer alternative selectivity and improved peak shape by mitigating secondary interactions.[8]

  • Mobile Phase Optimization: A binary gradient of water (or buffer) and an organic solvent (typically acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid, is critical. It serves to protonate any residual silanols on the column packing, minimizing peak tailing, and ensures that the benzoxazole analytes are in a consistent protonation state, leading to sharp, reproducible peaks.

  • Detector Wavelength Selection: Benzoxazoles possess a strong chromophore, typically exhibiting maximum UV absorbance (λmax) in the 280-320 nm range. The precise λmax should be determined empirically for each new compound using a photodiode array (PDA) detector to ensure maximum sensitivity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or PDA detector.

Reagents & Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Fluorinated Benzoxazole Reference Standard and Samples

  • 0.22 µm Syringe Filters (if samples contain particulates)

Sample & Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the fluorinated benzoxazole reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition.

  • Sample Preparation: Dissolve the sample to a target concentration within the calibration range using the same diluent. Filter if necessary.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 15 min; hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 300 nm (or empirically determined λmax)

System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:

  • Peak Tailing Factor: ≤ 1.5

  • %RSD for Peak Area: ≤ 2.0%[11]

  • %RSD for Retention Time: ≤ 1.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample/Standard Weighing Dissolve Dissolution in Diluent Sample->Dissolve Filter Filtration (0.22 µm) Dissolve->Filter HPLC HPLC System Injection Filter->HPLC Column C18 Column Separation HPLC->Column Detect UV/PDA Detection Column->Detect CDS Chromatography Data System Detect->CDS Report Quantification & Purity Report CDS->Report

Caption: High-level workflow for HPLC-UV analysis of fluorinated benzoxazoles.

Part II: GC-MS Method for Identification and Trace Analysis

GC-MS provides unparalleled specificity for compound identification through its combination of chromatographic separation and mass-based detection. Its utility for fluorinated benzoxazoles depends on their volatility and thermal stability.

Foundational Principles & Method Development Rationale
  • Volatility and Thermal Stability: The primary prerequisite for GC analysis is that the analyte can be volatilized without degradation in the heated GC inlet.[12] Many fluorinated benzoxazoles are sufficiently volatile for direct analysis. However, the presence of polar functional groups (e.g., -OH, -NH2, -COOH) on the scaffold necessitates derivatization.

  • The Role of Derivatization: Derivatization is a chemical reaction that converts a polar, non-volatile compound into a non-polar, volatile derivative.[9][13] For benzoxazoles with active hydrogen atoms, silylation is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and improving chromatographic peak shape.[10] This step is crucial for extending the applicability of GC-MS to a wider range of benzoxazole derivatives.

  • Column Selection: A non-polar or mid-polarity column is typically used. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is an excellent general-purpose column offering robust separation based primarily on boiling point differences.

  • Mass Spectrometry (MS) Analysis: Electron Ionization (EI) at 70 eV is the standard method. This high-energy process creates reproducible fragmentation patterns that act as a "fingerprint" for a given compound, allowing for confident identification via library searching or spectral interpretation. The presence of fluorine can result in characteristic mass spectral features, such as prominent CF3+ ions (m/z 69) or neutral losses of HF.[14]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (quadrupole or ion trap).

Reagents & Materials:

  • Dichloromethane or Ethyl Acetate (GC Grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (if derivatization is needed)

  • Fluorinated Benzoxazole Samples

  • 2 mL GC Vials with inserts

Sample Preparation (Direct Analysis):

  • Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 10-100 µg/mL.[12]

  • Transfer the solution to a GC vial.

Sample Preparation (with Silylation Derivatization):

  • Accurately weigh ~1 mg of the sample into a GC vial.

  • Add 500 µL of dichloromethane and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before placing in the autosampler.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Mode Splitless (for trace analysis) or Split (10:1 for screening)
Inlet Temperature 280 °C
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 m/z
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Sample in Vial Deriv Derivatization with BSTFA (Optional) Sample->Deriv GC GC Inlet Injection Deriv->GC Column Capillary Column Separation GC->Column MS EI Ionization & Mass Analysis Column->MS CDS Data System MS->CDS Library Spectral Library Search CDS->Library Report Compound Identification Library->Report

Caption: Generalized workflow for GC-MS analysis of fluorinated benzoxazoles.

Method Validation: Ensuring Trustworthy Data

Validating an analytical method is a mandatory process that provides documented evidence that the procedure is fit for its intended purpose.[15][16] All methods developed for drug development must be validated according to ICH Q2(R2) guidelines.[5][6][17]

Table 1: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria for Assay/Purity[11][18]
Specificity/Selectivity To ensure the signal is unequivocally from the analyte of interest.Peak purity analysis (PDA); no interference at analyte RT.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.998.
Range The concentration interval where the method is accurate, precise, and linear.Typically 80-120% of the target concentration.
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability) Agreement between multiple measurements of the same sample (intra-day).%RSD ≤ 2.0%.
Precision (Intermediate) Agreement between results from different days, analysts, or equipment.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with precision.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results; SST passes.

Representative Data

The following table presents hypothetical data for the analysis of three distinct fluorinated benzoxazole compounds (FBZ-1, FBZ-2, FBZ-3) to illustrate typical results obtained from the described methods.

Table 2: Exemplary Analytical Data for Fluorinated Benzoxazoles

Compound IDHPLC Retention Time (min)GC-MS Retention Time (min)Key GC-MS Ions (m/z)Method LOQ (µg/mL)
FBZ-1 12.510.8 (as TMS derivative)315 (M+), 300, 1470.5 (HPLC)
FBZ-2 14.211.5 (direct)289 (M+), 220, 690.8 (HPLC)
FBZ-3 11.89.9 (direct)273 (M+), 204, 1330.5 (HPLC)

Conclusion

The complementary techniques of HPLC-UV and GC-MS provide a powerful analytical toolkit for researchers in drug discovery and development working with fluorinated benzoxazoles. HPLC serves as the primary tool for robust quantification and purity determination, while GC-MS offers definitive structural confirmation and high-sensitivity screening, especially when combined with strategic derivatization. By understanding the principles behind method development and adhering to rigorous validation standards as outlined by the ICH, scientists can generate accurate, reliable, and defensible data, accelerating the progression of novel therapeutic candidates from the laboratory to the clinic.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • GC, GC-MS and HPLC Method Development and Validation . LPD Lab Services Ltd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Analytical method validation as per ich and usp . Slideshare. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . National Institutes of Health (NIH). [Link]

  • Benzoxazole derivatives incorporating fluorine . ResearchGate. [Link]

  • Importance of Fluorine in Benzazole Compounds . National Institutes of Health (NIH). [Link]

  • Importance of Fluorine in Benzazole Compounds . PubMed. [Link]

  • Trends and Challenges in PFAS Analysis . LabRulez LCMS. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Challenges Associated with the Analysis of Consumer Products . U.S. Environmental Protection Agency (EPA). [Link]

  • Fluorinated Benzazoles and Benzazines . ResearchGate. [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole . MDPI. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

  • Comparative study of low versus high resolution liquid chromatography - mass spectrometric strategies for measuring perfluorinated contaminants in fish . CORE. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. [Link]

  • How to do HPLC method validation . Shimadzu (YouTube). [Link]

  • Sample Preparation Guidelines for GC-MS . University of California, Santa Barbara. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis . CD Bioparticles. [Link]

  • Sample Preparation for Analytical Chemistry . Agilent. [Link]

  • Importance of Fluorine in Benzazole Compounds . ResearchGate. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations . National Institutes of Health (NIH). [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry . National Institutes of Health (NIH). [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]

  • Derivatization for Gas Chromatography . Phenomenex. [Link]

  • Sample preparation GC-MS . SCION Instruments. [Link]

  • Mass Spectral Study of Isomeric Benzoxazolinones by Electron Ionisation . ResearchGate. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations . MDPI. [Link]

  • Derivatization Methods in GC and GC/MS . ResearchGate. [Link]

  • Determination of Fluvoxamine in Rat Plasma by HPLC With Pre-Column Derivatization and Fluorescence Detection Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole . PubMed. [Link]

  • Derivatization Methods in GC and GC/MS . Semantic Scholar. [Link]

  • Mass spectra of fluorocarbons . NIST Journal of Research. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry . ResearchGate. [Link]

  • Phytochemicals and metabolites profiling in gamma radiated acid lime (Citrus aurantifolia Swingle) cv. Agamalai using GC-MS . Ukaaz Publications. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry . LCGC International. [Link]

Sources

Application of 2-Methyl-5-(trifluoromethyl)benzoxazole in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Benzoxazoles in Oncology

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules. While direct extensive research on 2-Methyl-5-(trifluoromethyl)benzoxazole in oncology is emerging, this document serves as a comprehensive guide to its potential applications and investigational methodologies. The protocols and mechanistic insights described herein are based on the established activities of structurally related trifluoromethylated and 2-methyl-substituted benzoxazole derivatives that have shown significant promise in cancer research.[2][3]

This guide provides detailed protocols for evaluating the cytotoxic and apoptotic effects of this compound, along with a hypothesized mechanism of action based on the known targets of analogous compounds.

Hypothesized Mechanism of Action

Based on extensive studies of similar benzoxazole derivatives, this compound is postulated to exert its anticancer effects through a multi-targeted mechanism, primarily involving the induction of apoptosis via inhibition of key cellular pathways. Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), DNA topoisomerase II, and Poly (ADP-ribose) polymerase (PARP).[4][5][6] These actions collectively contribute to the suppression of tumor growth, proliferation, and survival.

A plausible signaling cascade initiated by this compound could involve the following key events:

  • Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2): By blocking the ATP-binding site of VEGFR-2, the compound can inhibit downstream signaling pathways crucial for angiogenesis, thereby starving tumors of essential nutrients and oxygen.[7][8]

  • Induction of DNA Damage: Inhibition of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, can lead to the accumulation of DNA double-strand breaks.[9][10] Similarly, PARP-2 inhibition can impair DNA repair mechanisms, further exacerbating DNA damage.[6][11]

  • Activation of the Intrinsic Apoptotic Pathway: The accumulation of DNA damage can trigger the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[12][13] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[13][14]

Hypothesized_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Intrinsic Apoptosis Pathway Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition TopoII Topoisomerase II Compound->TopoII Inhibition PARP2 PARP-2 Compound->PARP2 Inhibition Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis DNADamage DNA Damage TopoII->DNADamage PARP2->DNADamage Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) DNADamage->Bcl2 Apoptosis Induction of Apoptosis CellDeath Apoptotic Cell Death MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->CellDeath

Caption: Hypothesized multi-targeted mechanism of action.

Experimental Protocols

The following protocols are provided as a guide for the investigation of the anticancer properties of this compound. It is recommended to adapt and optimize these protocols based on the specific cancer cell lines and experimental conditions used.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Table 1: Example IC50 Values of Structurally Related Benzoxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesA-549 (Lung)>30% toxicity at 50 µM[15]
2-ArylbenzoxazolesHCT-116 (Colon)5.76 - 9.99[1]
Benzoxazole-derived PARP-2 inhibitorsMDA-MB-231 (Breast)0.057 - 0.406[6][11]
Benzoxazole-derived VEGFR-2 inhibitorsHepG2 (Liver)10.50[16]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Seed and Treat Cells Harvest Harvest Cells (Floating & Adherent) Start->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-Bcl-2

    • Anti-Bax

    • Anti-cleaved Caspase-9

    • Anti-cleaved Caspase-3

    • Anti-cleaved PARP

    • Anti-p-VEGFR-2 (phosphorylated VEGFR-2)

    • Anti-β-actin (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Conclusion and Future Directions

The structural features of this compound, specifically the presence of the benzoxazole core and the trifluoromethyl group, suggest its high potential as a novel anticancer agent. The provided protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action in various cancer cell models. Future research should focus on in vivo studies to assess its therapeutic efficacy and safety profile in preclinical animal models of cancer. Further investigation into its specific molecular targets and potential synergistic effects with existing chemotherapeutic agents will be crucial for its development as a clinical candidate.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved from [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scientific Reports. Retrieved from [Link]

  • Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2019). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Nature. Retrieved from [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022). Medical Science. Retrieved from [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). Chemistry Central Journal. Retrieved from [Link]

  • Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. (2025). ChemBioChem. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. Retrieved from [Link]

Sources

Application Note: A Methodological Framework for Evaluating 2-Methyl-5-(trifluoromethyl)benzoxazole and its Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of therapeutic targets in modern drug discovery. Within the vast chemical space of potential inhibitors, the benzoxazole scaffold has emerged as a "privileged structure," demonstrating significant potential for kinase inhibition. Numerous studies have successfully developed benzoxazole derivatives as potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[2][3][4]

This document presents a comprehensive methodological framework for the initial characterization of novel, potential kinase inhibitors, using 2-Methyl-5-(trifluoromethyl)benzoxazole (CAS 175785-41-8) as a representative starting compound or molecular fragment.[] While this specific molecule is a known chemical building block, its core structure embodies the promise of the benzoxazole class.[6][7] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a roadmap for researchers to systematically evaluate such a compound, progressing from initial biochemical screening to validation of target engagement in a cellular context.

Section 1: Foundational Biochemical Characterization: From Hit to Lead

Objective: The primary goal of this phase is to determine if the test compound, this compound or a derivative, can directly bind to and inhibit the enzymatic activity of a panel of purified kinases. This establishes a baseline of activity and selectivity.

Workflow for Biochemical Analysis

The following workflow ensures a logical progression from a broad initial screen to a precise determination of inhibitory potency.

G cluster_0 Biochemical Evaluation A Compound Preparation (Serial Dilution in DMSO) B Primary Screening (Single High Concentration) Protocol 1.1: ADP-Glo™ Assay A->B Test against kinase panel C Identify Active Kinase 'Hits' B->C Luminescence Signal α Activity D Potency & Affinity Testing (Dose-Response Curve) Protocol 1.2: LanthaScreen™ Assay C->D For active kinases E Data Analysis (IC50 Determination & Selectivity Profile) D->E FRET Signal α Binding

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 1.1: Primary Screening with the ADP-Glo™ Kinase Assay

Expertise & Causality: The ADP-Glo™ Kinase Assay is an ideal choice for primary screening because it is a universal detection method.[8][9] It measures the production of ADP, the common product of all kinase reactions, making it compatible with virtually any kinase-substrate pair without the need for specific antibodies or modified substrates.[10] Its high sensitivity and luminescent readout provide a robust signal-to-background ratio, which is crucial for identifying initial hits from a large library or panel.[11][12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For primary screening, create a working solution that will yield a final assay concentration of 10 µM.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, perform the following additions in order:

    • 1 µL of test compound or DMSO (vehicle control).

    • 2 µL of a 2.5x kinase/substrate solution prepared in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • 2 µL of 2.5x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive inhibition can be detected.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[11] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.[8] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. A lower signal relative to the DMSO control indicates kinase inhibition.

Protocol 1.2: IC₅₀ Determination with the LanthaScreen™ Eu Kinase Binding Assay

Expertise & Causality: Once hits are identified, it is critical to confirm direct binding to the kinase and quantify the compound's potency (IC₅₀). The LanthaScreen™ Eu Kinase Binding Assay is a powerful tool for this purpose.[13] It is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[14] This provides direct evidence of target engagement at the ATP binding pocket and yields a precise IC₅₀ value, which is a key metric for ranking inhibitor potency.[15]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Setup: In a low-volume, black 384-well plate, perform the following additions. Note that all reagents should be prepared at 3x the final desired concentration in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13][14]

    • 5 µL of the serially diluted compound.

    • 5 µL of a solution containing the tagged kinase of interest and the Europium (Eu)-labeled anti-tag antibody.

    • 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.

  • Incubation: Cover the plate to protect it from light and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The loss of FRET signal (a decrease in the ratio) is proportional to the displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile

Summarize the results in a clear, tabular format to easily assess the compound's potency and selectivity.

Kinase TargetCompound IC₅₀ (µM)Staurosporine IC₅₀ (µM)
VEGFR-20.9700.058
c-Met1.8850.237
EGFR>500.025
SRC15.20.010
PKA>500.005
(Note: Data are hypothetical, based on activities seen for other benzoxazole derivatives and are for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor used as a positive control.)[2]

Section 2: Cellular Activity and Target Engagement

Objective: After confirming biochemical activity, the next critical step is to determine if the compound can enter cells, exert an anti-proliferative or cytotoxic effect, and, most importantly, bind to its intended kinase target within the complex cellular environment.

Workflow for Cellular Analysis

This workflow validates that the biochemical activity translates into a desired cellular outcome and is mediated by direct target binding.

G cluster_1 Cellular Evaluation F Select Relevant Cell Line (e.g., MCF-7, HepG2) G Cellular Potency Assay (Dose-Response) Protocol 2.1: MTT Assay F->G Treat cells with compound H Calculate Cellular IC50 G->H Measure cell viability I Target Engagement Assay Protocol 2.2: CETSA H->I Validate at effective concentration J Confirm Intracellular Binding I->J Measure protein thermal stability

Caption: Workflow for cellular validation of a kinase inhibitor.

Protocol 2.1: Determining Cellular Potency (IC₅₀) with the MTT Assay

Expertise & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[16] Its principle relies on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the compound's overall effect on cell proliferation and survival, yielding a cellular IC₅₀ value that is essential for preclinical evaluation.[16]

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells, known to be sensitive to VEGFR-2 inhibitors) into a 96-well plate at a density of 5,000-10,000 cells/well.[2][17] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.[17]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot percent viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value.[18]

Protocol 2.2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: This is the ultimate self-validating step. A compound can be biochemically potent and cytotoxic, but these effects may be off-target. CETSA provides direct proof of target engagement in situ.[19] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure.[20] This stabilized protein-ligand complex will resist thermal denaturation and aggregation at higher temperatures compared to the unbound protein.[21] By measuring the amount of soluble target protein remaining after a heat shock, we can confirm that the compound is physically interacting with its intended kinase inside the cell.[22][23]

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a concentration known to be effective (e.g., 5-10 times the cellular IC₅₀) or with a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.[19]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer to release the soluble proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins and cell debris.[21]

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target kinase using a protein detection method like Western Blotting or ELISA.

  • Data Analysis: Plot the relative amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[21]

Section 3: Mechanistic Context and Downstream Signaling

Objective: Once direct inhibition and cellular target engagement are confirmed, it is important to place these findings within a biological context. Inhibiting a kinase should lead to predictable changes in its downstream signaling pathway.

Illustrative Signaling Pathway: VEGFR-2

Many benzoxazole derivatives show potent activity against VEGFR-2.[1][2][4] Inhibition of this receptor tyrosine kinase is expected to block downstream pro-survival and pro-angiogenic signals.

G cluster_pathway Simplified VEGFR-2 Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAS RAS VEGFR2->RAS Autophosphorylation & Activation Inhibitor 2-Methyl-5-(CF3) benzoxazole derivative Inhibitor->VEGFR2 Inhibits ATP Binding AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling cascade.

Authoritative Grounding: The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[2] These pathways are central to promoting cell proliferation, survival, and angiogenesis. A potent inhibitor targeting the ATP-binding site of VEGFR-2, as many benzoxazole derivatives do, would block these signals.[2][4] Further experiments, such as Western blotting for phosphorylated ERK (p-ERK) or phosphorylated Akt (p-Akt), could be used to confirm the downstream mechanistic consequences of target inhibition.

Conclusion

The evaluation of a potential kinase inhibitor requires a multi-faceted and logical approach that bridges biochemistry and cell biology. This application note outlines a robust framework for characterizing a novel compound like This compound or its derivatives. By systematically employing assays for direct kinase inhibition (ADP-Glo™), binding affinity (LanthaScreen™), cellular potency (MTT), and definitive target engagement (CETSA), researchers can build a comprehensive and trustworthy profile of their compound. This integrated workflow ensures that observed biological effects are directly linked to the molecular target, providing a solid foundation for further preclinical and clinical development.

References

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for KIT Overview. Thermo Fisher Scientific.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • East Port Praha. Technologies to Study Kinases. East Port Praha.
  • BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH.
  • Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific - US.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.
  • Promega Corporation. ADP-Glo™ Kinase Assay.
  • BenchChem. Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.
  • ResearchGate. In-vitro Anti-cancer Assay and Apoptotic Cell Pathway of Newly Synthesized Benzoxazole-N-Heterocyclic Hybrids as Potent Tyrosine Kinase Inhibitors | Request PDF.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • ResearchGate. Benzoxazole derivative with anticonvulsant activity.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Abcam. MTT assay protocol. Abcam.
  • BenchChem. Application Notes and Protocols for Determining the IC50 of Pulrodemstat using MTT and XTT Cell Viability Assays. BenchChem.
  • El-Naggar, M., et al. (2022).
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Gomaa, H. A. M., et al. (2022).
  • Zhang, J., et al. (2008).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube.
  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed.
  • Al-Salahi, R., et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.
  • MDPI.
  • PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
  • BOC Sciences. CAS 175785-41-8 this compound. BOC Sciences.
  • Google Patents. US5151523A - Preparation of 2-methylbenzoxazole.

Sources

Application Note & Protocols: Initial Characterization of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An initial investigation into 2-Methyl-5-(trifluoromethyl)benzoxazole reveals that while specific biological data for this exact molecule is not extensively published, the benzoxazole scaffold is a well-established "privileged structure" in medicinal chemistry.[1][2] Derivatives of benzoxazole are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Notably, the chemical architecture of this compound shares features with known bioactive molecules. For instance, the potent and widely studied synthetic agonist of the Farnesoid X Receptor (FXR), GW4064, is an isoxazole derivative with a similar bicyclic heterocyclic structure.[5][6] FXR is a critical nuclear receptor that governs the metabolism of bile acids, lipids, and glucose.[7][8] Furthermore, various substituted benzoxazoles have been investigated as potent anti-proliferative agents in cancer cell lines, often acting through mechanisms such as apoptosis induction or inhibition of key signaling molecules like VEGFR-2 and PARP-2.[9][10]

Given the therapeutic potential inherent in the benzoxazole core and its structural relation to compounds like GW4064, a researcher encountering this compound would logically seek to characterize its biological effects. This guide provides a comprehensive framework for such an investigation, detailing robust cell-based assay protocols to determine its cytotoxic profile, pro-apoptotic activity, and potential to modulate the FXR signaling pathway.

This document serves as a detailed guide for researchers, scientists, and drug development professionals to conduct an initial cell-based characterization of the novel compound, this compound. The protocols are designed to be self-validating and provide a logical workflow from broad cytotoxicity screening to more specific mechanistic investigation.

Protocol 1: Assessment of General Cytotoxicity using a Resazurin-Based Viability Assay

Introduction and Rationale The first essential step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter indicating the compound's potency. The resazurin (alamarBlue®) assay is a sensitive, non-toxic, and reliable method for measuring cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout A 1. Harvest and count cells (e.g., HCT116, MCF-7) B 2. Seed cells into a 96-well plate (5,000-10,000 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) to allow cell attachment B->C D 4. Prepare serial dilutions of This compound in culture medium C->D E 5. Add compound dilutions to cells (e.g., 0.1 nM to 100 µM) D->E G 7. Incubate for 48-72 hours E->G F 6. Include Vehicle (DMSO) and Untreated controls H 8. Add Resazurin reagent to each well G->H I 9. Incubate for 2-4 hours (protect from light) H->I J 10. Measure fluorescence (Ex: 560 nm, Em: 590 nm) I->J K 11. Analyze data and calculate IC50 value J->K

Caption: Workflow for the resazurin-based cytotoxicity assay.

Detailed Step-by-Step Methodology

  • Cell Culture: Culture human cancer cell lines (e.g., colorectal carcinoma HCT116 or breast cancer MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000 cells per well in 100 µL of media into a clear-bottom, black-walled 96-well plate. Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with 0.5% DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Assay Measurement: Add 10 µL of resazurin reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHCT11672Example: 8.5
This compoundMCF-772Example: 12.2
Doxorubicin (Control)HCT11672Example: 0.1
Protocol 2: Analysis of Apoptosis Induction by Annexin V & Propidium Iodide Staining

Introduction and Rationale A common mechanism of action for anti-cancer compounds is the induction of programmed cell death, or apoptosis.[11] This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.

Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis A 1. Seed cells in a 6-well plate and grow to ~70% confluency B 2. Treat cells with compound at 1x and 2x IC50 concentrations for 24 hours A->B D 4. Collect both floating and adherent cells B->D C 3. Include Vehicle (DMSO) and Staurosporine (positive control) E 5. Wash cells with cold PBS D->E F 6. Resuspend cells in 1X Annexin V Binding Buffer E->F G 7. Add Annexin V-FITC and Propidium Iodide (PI) F->G H 8. Incubate for 15 min at RT in the dark G->H I 9. Analyze samples by flow cytometry within 1 hour H->I J 10. Gate cell populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) I->J

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations equivalent to their IC50 and 2x IC50 for 24 hours.[11] Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Cell Harvesting: After treatment, carefully collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the adherent cells with the cells from the culture medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 1 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Data Analysis: Use appropriate software to gate the cell populations based on their fluorescence signals:

    • Q3 (Lower Left): Live cells (Annexin V- / PI-)

    • Q4 (Lower Right): Early apoptotic cells (Annexin V+ / PI-)

    • Q2 (Upper Right): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Q1 (Upper Left): Necrotic cells (Annexin V- / PI+)

Data Presentation

TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)0.1%Example: 95.1Example: 2.5Example: 2.4
Compound XIC50 (8.5 µM)Example: 55.3Example: 28.1Example: 16.6
Compound X2x IC50 (17 µM)Example: 20.7Example: 45.2Example: 34.1
Staurosporine1 µMExample: 15.4Example: 50.5Example: 34.1
Protocol 3: Farnesoid X Receptor (FXR) Agonist Activity Assessment using a Luciferase Reporter Assay

Introduction and Rationale Given the structural similarities to the potent FXR agonist GW4064, it is prudent to investigate whether this compound can activate FXR.[6] A luciferase reporter assay is the gold standard for this purpose. In this system, cells are co-transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). If the compound activates FXR, the receptor will bind to the FXREs and drive the expression of luciferase, which can be quantified by measuring luminescence.

FXR Signaling Pathway

cluster_cell Hepatocyte cluster_nucleus Nucleus FXR FXR FXRE FXR Response Element (FXRE) FXR->FXRE heterodimerizes with RXR RXR TargetGenes Target Genes (e.g., SHP, BSEP) FXRE->TargetGenes promotes transcription Ligand FXR Agonist (e.g., GW4064, Test Compound) Ligand->FXR binds & activates

Caption: Simplified FXR signaling pathway upon agonist binding.

Detailed Step-by-Step Methodology

  • Cell Line Selection: Use a cell line with low to no endogenous FXR expression, such as HEK293T, to minimize background signal.[5]

  • Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an FXR expression vector, an FXRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (e.g., pRL-TK) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (1 µM GW4064).

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Express the data as "Fold Activation" by dividing the normalized ratio of each treatment by the normalized ratio of the vehicle control.

    • Plot the Fold Activation against the log of the compound concentration and use non-linear regression to determine the EC50 (half-maximal effective concentration).

Data Presentation

CompoundTargetEC50 (nM)Max Fold Activation
This compoundFXRExample: 95Example: 12.3
GW4064 (Control)FXRExample: 30Example: 15.5

Conclusion and Forward Outlook

The protocols outlined in this application note provide a robust and logical workflow for the initial characterization of this compound. By systematically assessing its cytotoxicity, pro-apoptotic potential, and specific activity towards the FXR nuclear receptor, researchers can efficiently generate a foundational dataset for this novel compound.

Positive results from these assays would warrant further investigation. For example, if the compound induces apoptosis, subsequent studies could involve Western blotting for key apoptotic markers like cleaved Caspase-3 and PARP. If it activates FXR, downstream target gene expression (e.g., SHP, BSEP) could be quantified using RT-qPCR to confirm a functional biological response.[8] Conversely, a lack of FXR activation coupled with potent cytotoxicity would steer research towards other mechanisms common to benzoxazoles, such as kinase or topoisomerase inhibition.[12][13] This structured approach ensures that research efforts are guided by empirical data, paving the way for a deeper understanding of the compound's therapeutic potential.

References

  • Berger, J. P., & Moller, D. E. (2021). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Pharmacology, 99(3), 214-226. Available from: [Link]

  • Maloney, P. R., et al. (2000). Identification of a chemical tool for the orphan nuclear receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971-2974.
  • Pathak, P., et al. (2022). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 23(23), 15201. Available from: [Link]

  • Ma, K., et al. (2006). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Journal of Lipid Research, 47(12), 2681-2689. Available from: [Link]

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678-1687. Available from: [Link]

  • Wang, X., et al. (2022). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 11(1), 2095593. Available from: [Link]

  • Sareen, D., & Deneris, E. S. (2006). FXR-independent activation of luciferase reporters by GW4064. Figure 1 from: Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. ResearchGate. Available from: [Link]

  • Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 120, 105623.
  • Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 46(4), 1188-1210. Available from: [Link]

  • Shi, D. F., et al. (2004). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 47(1), 179-188. Available from: [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. Available from: [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Available from: [Link]

  • Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6296. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

  • Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. Available from: [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1097. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16300. Available from: [Link]

  • Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Molecular Structure, 1230, 129871. Available from: [Link]

  • Johnson, D. S., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6529-6533. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-5-(trifluoromethyl)benzoxazole in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to investigate the therapeutic potential of 2-Methyl-5-(trifluoromethyl)benzoxazole. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated preclinical research program.

Introduction: The Therapeutic Promise of Benzoxazole Scaffolds

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The introduction of a trifluoromethyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity of a molecule.[4] While direct in vivo data for this specific molecule is not yet widely published, its structural alerts strongly suggest potential as a novel therapeutic agent, particularly in the realm of inflammatory diseases.[3][5]

This guide will, therefore, focus on a proposed preclinical evaluation of this compound as an anti-inflammatory agent, outlining a logical progression of studies from initial toxicity assessments to robust efficacy models and preliminary mechanism of action investigations.

Part 1: Pre-formulation and Acute Toxicity Assessment

A critical first step in any in vivo program is to understand the compound's basic physicochemical properties and its safety profile. This ensures appropriate vehicle selection for administration and determines a safe dose range for subsequent efficacy studies.

Vehicle Screening and Formulation Development

The choice of vehicle is paramount for ensuring the bioavailability of the test compound. A systematic screening process should be employed.

Protocol 1: Vehicle Solubility Screen

  • Objective: To identify a suitable vehicle for oral (p.o.) and intraperitoneal (i.p.) administration of this compound.

  • Materials: this compound, Saline (0.9% NaCl), 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 5% (v/v) Dimethyl sulfoxide (DMSO) in corn oil, 10% (v/v) Solutol HS 15 in saline.

  • Procedure:

    • Prepare small aliquots of each potential vehicle.

    • Add increasing amounts of this compound to each vehicle to determine its solubility at room temperature and at 37°C.

    • Vortex and visually inspect for precipitation after 1 hour and 24 hours.

    • Select the vehicle that provides the highest solubility and stability. For oral gavage, a suspension in 0.5% CMC is often a good starting point.

Acute Toxicity Study (Up-and-Down Procedure)

This study aims to determine the median lethal dose (LD50) and identify potential signs of toxicity.

Protocol 2: Acute Oral Toxicity in Mice

  • Animal Model: Swiss albino mice (female, 8-12 weeks old).

  • Procedure:

    • House animals individually with free access to food and water.

    • Administer a single oral dose of this compound to one animal. A starting dose of 2000 mg/kg is common for compounds with unknown toxicity.

    • Observe the animal closely for the first 4 hours for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Continue observation daily for 14 days.

    • If the animal survives, the next animal is given a higher dose. If it does not, the next animal receives a lower dose.

    • The dose progression is continued until the LD50 can be estimated.

  • Data Collection: Record body weight changes, clinical signs of toxicity, and any mortality. At the end of the study, perform a gross necropsy on all animals.

Part 2: Efficacy Evaluation in Acute and Chronic Inflammation Models

Based on the known anti-inflammatory properties of benzoxazole derivatives, the following well-established animal models are proposed to evaluate the efficacy of this compound.[6][7]

Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation

This is a widely used and validated model for screening acute anti-inflammatory activity.[8][9][10] The inflammatory response in this model is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase maintained by prostaglandins and cyclooxygenase (COX) products.[6]

Protocol 3: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats (male, 150-200g).

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Animal Acclimatization (Wistar Rats, 150-200g) B Group Allocation (n=6) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (3 doses) A->B C Oral Administration (Vehicle, Control, or Test Compound) B->C D Initial Paw Volume Measurement (Plethysmometer) C->D E Sub-plantar Injection (0.1 mL of 1% Carrageenan) D->E F Paw Volume Measurement (1, 2, 3, and 4 hours post-injection) E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Cotton Pellet-Induced Granuloma in Rats: A Model of Chronic Inflammation

This model is used to evaluate the anti-proliferative and anti-exudative effects of a compound in a chronic inflammatory setting.[7]

Protocol 4: Cotton Pellet-Induced Granuloma

  • Animal Model: Wistar rats (male, 150-200g).

  • Procedure:

    • Anesthetize the rats.

    • Shave the fur on the back and sterilize the area.

    • Make a small incision and subcutaneously implant two sterile cotton pellets (50 mg each), one on each side of the back.

    • Suture the incision.

    • Administer the vehicle, positive control (e.g., Indomethacin), or this compound orally once daily for 7 days.

    • On day 8, euthanize the animals.

    • Dissect out the cotton pellets along with the granulomatous tissue.

    • Dry the pellets in a hot air oven at 60°C until a constant weight is obtained.

  • Data Analysis:

    • Calculate the mean dry weight of the granulomas for each group.

    • Determine the percentage inhibition of granuloma formation compared to the vehicle control group.

Part 3: Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for interpreting efficacy data and for dose selection in further studies.

Single-Dose Pharmacokinetic Study

Protocol 5: PK Profile in Rats

  • Animal Model: Wistar rats (cannulated, if possible, for serial blood sampling).

  • Procedure:

    • Administer a single oral dose of this compound.

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein or a cannula.

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterUnitValue
Cmaxng/mL1500
Tmaxh2
AUC(0-t)ng*h/mL7500
t1/2h4.5
Ex Vivo Cytokine Analysis

To link the pharmacokinetics to the pharmacodynamics, cytokine levels can be measured in tissues or blood at various time points after compound administration in an inflammation model.

Protocol 6: Cytokine Measurement in Paw Tissue

  • Model: Use the carrageenan-induced paw edema model (Protocol 3).

  • Procedure:

    • At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals.

    • Dissect the inflamed paw tissue.

    • Homogenize the tissue and prepare lysates.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.

Visualization of Proposed Mechanism of Action

G cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_mediators Inflammatory Mediators cluster_response Physiological Response Carrageenan Carrageenan ImmuneCells Immune Cells (e.g., Macrophages) Carrageenan->ImmuneCells Activates NFkB NF-κB Pathway ImmuneCells->NFkB Activates COX2 COX-2 Enzyme ImmuneCells->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Edema Edema, Pain Cytokines->Edema Prostaglandins->Edema TestCompound This compound TestCompound->NFkB Inhibits? TestCompound->COX2 Inhibits?

Caption: Hypothetical Anti-Inflammatory Mechanism of Action.

Conclusion

The protocols and application notes outlined in this document provide a robust framework for the initial in vivo evaluation of this compound as a potential anti-inflammatory agent. A systematic approach, starting with safety and formulation, followed by well-validated efficacy models and preliminary PK/PD studies, will generate the necessary data to support further preclinical development. The promising chemical scaffold of this compound warrants a thorough investigation of its therapeutic potential.

References

  • Vertex AI Search. (2021).
  • Vertex AI Search. (2021).
  • Slideshare.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • ResearchGate. (2025).
  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • MDPI. (2022).
  • ResearchGate. (2023).
  • Benchchem. 2-Ethyl-5-(trifluoromethyl)benzoxazole|CAS 1267428-36-3.
  • PMC - NIH. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(trifluoromethyl)benzoxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and solutions in a direct question-and-answer format to help you optimize your reaction yields and purity.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common and critical issue in the synthesis of this compound: low product yield. We break down the problem into specific, actionable troubleshooting steps.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields are a frequent challenge and typically point to issues in one of four areas: starting material integrity, reaction conditions, side reactions, or workup/purification losses. A systematic approach is the most effective way to diagnose the root cause.[1][2]

1. Purity of Starting Materials:

  • 2-Amino-4-(trifluoromethyl)phenol: This starting material is susceptible to air oxidation, which can introduce colored impurities and inhibit the reaction.[3] Verify the purity of your aminophenol by melting point analysis and consider recrystallization if it appears discolored or its melting point is broad.

  • Acetic Anhydride/Acetic Acid: Ensure your acylating agent is fresh and has not been hydrolyzed by atmospheric moisture. Using an older bottle of acetic anhydride that has been opened multiple times can be a hidden source of error.

2. Sub-Optimal Reaction Conditions:

  • Incomplete Dehydration: The final step of the synthesis is a cyclodehydration. This is often the rate-limiting step and requires sufficient energy and/or a powerful dehydrating agent to proceed efficiently. If the reaction stalls, you may be isolating the N-acylated intermediate rather than the final benzoxazole.[3][4]

  • Temperature and Reaction Time: Many classic benzoxazole syntheses require high temperatures (e.g., 130-150°C), especially when using dehydrating agents like Polyphosphoric Acid (PPA).[5][6] Insufficient heat or time will lead to an incomplete reaction. It is crucial to monitor the reaction's progress via Thin-Layer Chromatography (TLC) or another suitable analytical method.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the electron-rich aminophenol.[1][7]

3. Catalyst/Reagent Issues:

  • Dehydrating Agent: If using a reagent like PPA, ensure it is of a suitable grade and has not absorbed excessive moisture. PPA's efficacy is directly tied to its ability to act as both an acid catalyst and a dehydrating agent.[4]

  • Stoichiometry: Double-check the molar ratios of your reactants. While a 1:1 stoichiometry is typical, a slight excess of the acylating agent (e.g., 1.1 equivalents of acetic anhydride) can sometimes help drive the initial acylation to completion.

The following workflow provides a logical sequence for troubleshooting low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (2-amino-4-(trifluoromethyl)phenol) start->check_purity purify Purify Starting Materials (e.g., Recrystallization) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure re_run Re-run Experiment purify->re_run optimize_temp Increase Temperature & Extend Reaction Time check_conditions->optimize_temp check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_conditions->check_atmosphere check_reagents Verify Reagent Stoichiometry & Dehydrating Agent Activity check_conditions->check_reagents optimize_temp->re_run check_atmosphere->re_run check_reagents->re_run

Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing significant side product formation. What are they and how can I minimize them?

A2: Side product formation directly consumes your starting materials and complicates purification. The most common side products in this synthesis are the uncyclized intermediate and di-acylated species.[2]

  • Primary Side Product: N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide: This is the intermediate formed after the initial N-acylation of the aminophenol.[4] Its presence indicates that the subsequent cyclodehydration step is incomplete.

    • Solution: Increase the reaction temperature, extend the reaction time, or use a more effective dehydrating agent/catalyst (like PPA or Tf₂O) to promote the final ring-closing step.[4][8]

  • Secondary Side Product: Di-acetylation: Acetic anhydride can react with both the amino and the phenolic hydroxyl groups. While N-acylation is generally much faster and more favorable than O-acylation, forcing conditions (e.g., very high temperatures for prolonged periods without an effective cyclization catalyst) can sometimes lead to the formation of 2-acetamido-4-(trifluoromethyl)phenyl acetate.[9][10]

    • Solution: Control the reaction temperature and stoichiometry carefully. The cyclization to the benzoxazole is the desired thermodynamic endpoint; ensuring conditions that favor this (e.g., presence of a strong acid catalyst) will minimize O-acylation.

To minimize side products, focus on driving the reaction toward the desired benzoxazole by ensuring the cyclization conditions are sufficiently robust.

Q3: My product seems to be lost during purification. What are some effective purification strategies?

A3: Product loss during workup and purification is a common, yet often overlooked, source of low yield. Benzoxazoles are generally stable, but physical loss during extraction and chromatography is frequent.[2]

  • Workup: After quenching the reaction (e.g., by pouring the PPA mixture over ice water), the product will precipitate. Ensure you allow sufficient time for complete precipitation and wash the crude solid thoroughly to remove residual acid. The product is typically extracted into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Column Chromatography: This is a highly effective method for purifying benzoxazoles.[11]

    • Solvent System: A common eluent system is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Visualization: this compound is UV-active, making it easy to track on TLC plates with a UV lamp (254 nm).

    • Overloading: Avoid overloading the column, which leads to poor separation and product loss. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent alternative to chromatography.[12]

    • Solvent Choice: Select a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often works well.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this synthesis?

A1: The synthesis of this compound from 2-amino-4-(trifluoromethyl)phenol and acetic anhydride is a two-step process:

  • N-Acylation: The nucleophilic amino group of the aminophenol attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which collapses to yield the N-acylated intermediate, N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide, and an acetate byproduct.[9]

  • Cyclodehydration: Under acidic conditions and/or heat, the phenolic oxygen attacks the amide carbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule results in the formation of the stable, aromatic benzoxazole ring.[4][13]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration Start 2-Amino-4-(trifluoromethyl)phenol + Acetic Anhydride Intermediate N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide Start->Intermediate Product This compound + H₂O Intermediate_2 N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide Intermediate_2->Product Heat, H+

Caption: General reaction mechanism for benzoxazole formation.
Q2: What is the role of Polyphosphoric Acid (PPA)?

A2: Polyphosphoric acid (PPA) is a highly effective reagent in this type of synthesis because it serves multiple functions simultaneously.[4] It acts as:

  • An Acid Catalyst: It protonates the amide carbonyl, making it more electrophilic and susceptible to intramolecular attack by the phenolic hydroxyl group.

  • A Dehydrating Agent: It readily sequesters the water molecule that is eliminated during the final ring-closing step, driving the equilibrium towards the product.

  • A Solvent: At elevated temperatures, it can serve as a high-boiling solvent for the reactants.[4]

Q3: Can I use acetic acid instead of acetic anhydride? What are the implications?

A3: Yes, acetic acid can be used, but it is generally less reactive than acetic anhydride.[14] The condensation of an aminophenol with a carboxylic acid typically requires harsher conditions (higher temperatures and longer reaction times) and a strong dehydrating agent like PPA to remove the two equivalents of water that are formed (one from amide formation, one from cyclization).[4][15] Acetic anhydride is often preferred as it leads to a more facile initial acylation.

High-Yield Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using Polyphosphoric Acid (PPA), a classic and reliable method for this transformation.[6]

Materials & Reagents:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Acetic Acid (Glacial)

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether / Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (1.1 eq) to the flask.

  • Catalyst/Solvent Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask. The mixture will be thick.

  • Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. The mixture should become more mobile as it heats.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 3-5 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to about 80-90°C. Very carefully and slowly, pour the hot reaction mixture onto a large amount of crushed ice in a beaker with stirring.

  • Precipitation & Neutralization: A solid precipitate should form. Continue stirring until all the ice has melted. Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford the pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-substituted benzoxazoles, which are applicable to the target molecule.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Typical Yield (%)Reference
2-Aminophenol derivativeCarboxylic AcidPPA1501261[4]
2-Aminophenol derivativeAldehydeBAIL Gel (cat.)1305~98[16]
2-AminophenolTertiary AmideTf₂O / 2-F-PyrRoom Temp -> 901~80-95[17]

References

  • Al-Ostoot, F. H., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

  • Chen, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Phu, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Singh, I., & Kaur, H. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

  • Royal Society of Chemistry (2022). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (2019). How can I condense o-amino phenol with thiopene-2,5-di carboxylic acid? Available at: [Link]

  • Chen, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • ResearchGate. A general mechanism for benzoxazole synthesis. Available at: [Link]

  • Reddy, K. S., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. PubMed. Available at: [Link]

  • Google Patents. o-amino(thio)phenol-carboxylic acids and their preparation.
  • Phu, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. NIH. Available at: [Link]

  • Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available at: [Link]

  • Google Patents. Process for the purification of substituted benzoxazole compounds.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • ScienceDirect. Review of synthesis process of benzoxazole and benzothiazole derivatives. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Available at: [Link]

  • Quora (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? Available at: [Link]

  • Davis, B. A. (1980). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Chemguide. The reaction of acid anhydrides with water, alcohols and phenol. Available at: [Link]

  • Google Patents. Process for the preparation of 2-methylbenzoxazole.
  • Google Patents. Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Organic Syntheses. Acetylglycine. Available at: [Link]

Sources

Technical Support Center: Trifluoromethylated Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylated Benzoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of these valuable compounds, providing in-depth technical guidance in a user-friendly question-and-answer format. Our aim is to equip you with the expertise to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

Question: My reaction to synthesize 2-trifluoromethyl-benzoxazole from o-aminophenol and a trifluoroacetylating agent is showing low yield, and I suspect the reaction is not going to completion. What is the likely cause and how can I resolve it?

Answer:

A common culprit for low yields in this synthesis is the incomplete cyclization of the intermediate, N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide. The reaction proceeds in two main stages: the initial acylation of the amine group of o-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. If the dehydration step is inefficient, the intermediate amide will be a significant component of your crude product, thus lowering the yield of the desired benzoxazole.

Troubleshooting Steps:

  • Enhance Dehydration: The final ring-closing dehydration is often the rate-limiting step.

    • Thermal Promotion: Ensure your reaction temperature is adequate. Many procedures require heating to drive off the water molecule formed during cyclization.[1] Consider incrementally increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Dehydrating Agents: The use of a dehydrating agent can be highly effective. Polyphosphoric acid (PPA) is a classic choice as it serves as both a catalyst and a dehydrating agent.[2] Alternatively, other reagents like triflic anhydride (Tf₂O) can promote the cyclization.[3]

  • Catalyst Choice: The selection of an appropriate catalyst is crucial.

    • Acid Catalysis: Brønsted or Lewis acids can facilitate both the initial acylation and the subsequent cyclization. Methanesulfonic acid has been shown to be an effective catalyst.[4]

    • Triflic Anhydride (Tf₂O): When using amides as precursors, Tf₂O is a powerful activator for the cyclization process.[3][5]

  • Reaction Time: Monitor the reaction over time. Incomplete reactions may simply require longer reaction times for full conversion.

Issue 2: Formation of a Di-acylated Side Product

Question: I am observing a significant amount of a higher molecular weight side product in my reaction mixture when using trifluoroacetic anhydride (TFAA). What could this be, and how can I prevent its formation?

Answer:

The likely side product is N,O-bis(trifluoroacetyl)-o-aminophenol. o-Aminophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic and reacts preferentially, using a large excess of a highly reactive acylating agent like trifluoroacetic anhydride can lead to the acylation of both functional groups.[6][7]

Mechanism of N,O-diacylation:

G o-Aminophenol o-Aminophenol N-acylation N-acylation o-Aminophenol->N-acylation TFAA (1 eq) N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide N-acylation->N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide Major Product O-acylation O-acylation N-acylation->O-acylation Excess TFAA Cyclization/Dehydration Cyclization/Dehydration N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide->Cyclization/Dehydration Heat/Catalyst N,O-bis(trifluoroacetyl)-o-aminophenol N,O-bis(trifluoroacetyl)-o-aminophenol O-acylation->N,O-bis(trifluoroacetyl)-o-aminophenol Side Product 2-Trifluoromethyl-benzoxazole 2-Trifluoromethyl-benzoxazole Cyclization/Dehydration->2-Trifluoromethyl-benzoxazole Desired Product

Caption: Formation of N,O-diacylated side product.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use no more than a slight excess (1.0-1.1 equivalents) of trifluoroacetic anhydride. Adding the anhydride dropwise to a cooled solution of o-aminophenol can also help to control the reaction and minimize diacylation.

  • Reaction Temperature: Perform the initial acylation at a lower temperature (e.g., 0 °C) to increase the selectivity for N-acylation over O-acylation.

  • Alternative Reagents: Consider using trifluoroacetic acid with a coupling agent or a milder trifluoroacetylating reagent if diacylation remains a persistent issue.

Issue 3: Polymerization and Dark-Colored Impurities

Question: My reaction mixture is turning dark brown or black, and I am isolating a significant amount of an insoluble, tar-like substance. What is causing this?

Answer:

The formation of dark, polymeric material is often due to the self-condensation or oxidation of o-aminophenol, especially under harsh reaction conditions such as high temperatures or the presence of strong acids or oxidizing agents.[8][9] o-Aminophenols are susceptible to oxidation, which can lead to the formation of colored phenoxazinone-type structures and polymers.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the o-aminophenol starting material.[1]

  • Temperature Control: Avoid excessively high temperatures. While heat is often necessary for cyclization, prolonged exposure to very high temperatures can promote polymerization. Determine the optimal temperature that allows for efficient cyclization without significant degradation.

  • Purity of Starting Material: Ensure the purity of your o-aminophenol. Impurities can sometimes catalyze polymerization. If necessary, purify the starting material by recrystallization or sublimation before use.

Issue 4: Unwanted Hydrolysis of the Trifluoromethyl Group

Question: My product analysis suggests the presence of benzoxazole-2-carboxylic acid. How is this possible, and how can I avoid this side reaction?

Answer:

The trifluoromethyl (-CF₃) group is generally stable; however, under certain harsh acidic or basic conditions, it can undergo hydrolysis to a carboxylic acid (-COOH) group.[10] This is a known, albeit often challenging, transformation. If your reaction or work-up conditions are sufficiently forcing, you may observe the formation of benzoxazole-2-carboxylic acid as a side product.

Mechanism of CF₃ Hydrolysis (Acid-Catalyzed):

G 2-CF3-Benzoxazole 2-CF3-Benzoxazole Protonation Protonation 2-CF3-Benzoxazole->Protonation H+ Difluorocarbocation Difluorocarbocation Protonation->Difluorocarbocation - HF Addition_of_H2O Addition_of_H2O Difluorocarbocation->Addition_of_H2O + H2O Intermediate Intermediate Addition_of_H2O->Intermediate - H+ Further_Hydrolysis Further_Hydrolysis Intermediate->Further_Hydrolysis + H2O, - HF Benzoxazole-2-carboxylic_acid Benzoxazole-2-carboxylic_acid Further_Hydrolysis->Benzoxazole-2-carboxylic_acid Side Product

Caption: Simplified pathway for CF₃ group hydrolysis.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid using overly strong acids or bases, especially at high temperatures for extended periods. If strong acids are necessary for cyclization, try to use the minimum effective concentration and reaction time.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. Neutralize the reaction mixture promptly and proceed with extraction.

  • Stability of the Product: Be aware that the desired 2-trifluoromethyl-benzoxazole product may have limited stability under certain conditions. It is good practice to analyze the product shortly after purification and store it under appropriate conditions (e.g., cool, dry, and protected from light).

Summary of Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategies
N-(2-hydroxyphenyl)-2,2,2-trifluoroacetamide Incomplete cyclization/dehydration.Increase reaction temperature, use a dehydrating agent (e.g., PPA), employ an effective catalyst (e.g., Tf₂O, MsOH).[1][3][4]
N,O-bis(trifluoroacetyl)-o-aminophenol Excess trifluoroacetic anhydride.Use 1.0-1.1 equivalents of TFAA, add TFAA dropwise at low temperature.[7]
Polymeric materials Oxidation or self-condensation of o-aminophenol.Run the reaction under an inert atmosphere, avoid excessive temperatures, use pure starting materials.[1][8]
Benzoxazole-2-carboxylic acid Hydrolysis of the trifluoromethyl group.Avoid harsh acidic or basic conditions, especially at high temperatures; perform a prompt and neutral work-up.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoromethyl-benzoxazole using Trifluoroacetic Anhydride

This protocol is a representative procedure for the synthesis of 2-trifluoromethyl-benzoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminophenol (1.0 eq.) in a suitable solvent (e.g., toluene or dioxane).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.05 eq.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC until the intermediate amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Tf₂O-Promoted Synthesis from a Tertiary Amide Precursor[3]

This method is suitable for synthesizing various 2-substituted benzoxazoles.

  • Activation: To a solution of the tertiary amide (1.1 eq.) and 2-fluoropyridine (2.0 eq.) in dichloromethane (DCM), add triflic anhydride (1.2 eq.) dropwise at 0 °C. Stir for 15 minutes.

  • Addition of Aminophenol: Add o-aminophenol (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Quench the reaction with triethylamine.

  • Purification: Evaporate the solvent and purify the residue by column chromatography.

Analytical Methods for Impurity Detection

The identification and quantification of side products are crucial for optimizing your reaction. The following techniques are recommended for impurity profiling:[11][12]

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the identification of the main product and any significant side products. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the detection and identification of non-volatile impurities.

By understanding the potential side reactions and implementing the appropriate troubleshooting strategies, you can significantly improve the yield and purity of your trifluoromethylated benzoxazole synthesis.

References

  • ChemInform Abstract: Base-Catalyzed Acyl Exchange Reactions of N,O-Diacyl-o-aminophenols. (2025). ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. (2023). MDPI. [Link]

  • Process of producing ortho-aminophenol. (1973).
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? (2018). Quora. [Link]

  • Trifluoroacetylation for amines. (2011).
  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2019). ResearchGate. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (2012). NIH. [Link]

  • Process for the preparation of N-acylated aminophenols. (1998).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). PMC - NIH. [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). NIH. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). ResearchGate. [Link]

  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. (2019). MDPI. [Link]

  • Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. (n.d.). Europe PMC. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). PMC. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (n.d.). Bentham Science. [Link]

  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. (n.d.). Restek. [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate. [Link]

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2019). Vietnam Journals Online. [Link]

  • Hydroamidation with Acetamides and Trifluoroacetamides. (2018). Digital Commons@Georgia Southern. [Link]

  • Dehydration reactions in polyfunctional natural products. (2020). ResearchGate. [Link]

  • Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2011). ResearchGate. [Link]

  • Dehydration reactions in polyfunctional natural products. (n.d.). Pure. [Link]

  • N-Terminal Modification of Proteins with o-Aminophenols. (2014). ACS Publications. [Link]

  • View of Identification and synthesis of metabolites of the new antiglaucoma drug. (2024). Research Results in Pharmacology. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Trifluoroacetic anhydride. (n.d.). PubChem. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). NIH. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Thieme. [Link]

  • Trifluoroacetic anhydride. (n.d.). Wikipedia. [Link]

  • Dehydration reaction. (n.d.). Taylor & Francis. [Link]

  • Use of trifluoroacetamide for n-terminal protection. (2015).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of benzoxazoles. As your virtual Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles that govern these powerful heterocyclic transformations.

Troubleshooting Guide: A Symptom-Based Approach

When a reaction doesn't proceed as expected, a systematic approach to troubleshooting is crucial. This section addresses common issues encountered during benzoxazole synthesis, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction parameters.[1]

Initial Diagnostic Questions:

  • Did you confirm the purity of your starting materials? Impurities in the 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly hinder the reaction.[2]

  • Was the reaction performed under an inert atmosphere? 2-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and reduced yields.[2]

  • Have you re-evaluated your reaction conditions? Key factors like solvent, temperature, reaction time, and catalyst choice are critical for success.[2]

Troubleshooting Workflow:

LowYield Start Low or No Yield Observed Purity Verify Purity of Starting Materials (2-Aminophenol, Aldehyde/Acid) Start->Purity First Step Inert Ensure Inert Atmosphere (Nitrogen or Argon) Purity->Inert If pure... Conditions Re-evaluate Reaction Conditions Inert->Conditions If inert... End Improved Yield Conditions->End

Caption: Troubleshooting decision tree for low benzoxazole yield.

In-Depth Solutions:

  • Starting Material Purity:

    • Action: Assess the purity of your 2-aminophenol and aldehyde/carboxylic acid via melting point analysis or spectroscopy (NMR, IR).[1] A broad melting range or a value lower than the literature suggests impurities.[1]

    • Causality: Impurities can act as catalyst poisons or participate in competing side reactions, consuming your starting materials.

  • Reaction Atmosphere:

    • Action: If your reagents are sensitive to oxygen or moisture, conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Causality: The electron-rich aminophenol is prone to oxidation, which forms highly colored, often polymeric, byproducts that can complicate purification and lower yields.

  • Solvent Selection:

    • Action: The choice of solvent is critical. Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can stabilize charged intermediates in the cyclization step.[3]

    • Causality: Solvent polarity influences reaction rates and yields by stabilizing transition states.[3] Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding, which may either help or hinder the reaction depending on the mechanism.[3] If reactants have poor solubility, consider switching to a solvent like DMF or DMSO, or increasing the temperature.[3]

  • Catalyst Activity & Loading:

    • Action: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture or may require activation.[1] Consider screening different catalysts (e.g., Brønsted vs. Lewis acids) and optimizing the catalyst loading.[4][5] Sometimes a small increase in loading can dramatically improve conversion.[4]

    • Causality: The catalyst facilitates the key steps of the reaction, such as carbonyl activation and the final dehydration. An inactive or inappropriate catalyst will stall the reaction.

  • Temperature Optimization:

    • Action: Temperature is a critical parameter. A low temperature may lead to a sluggish reaction, while a high temperature can cause degradation of reactants or products.[4] Run small-scale trials at different temperatures to find the optimum. For some solvent-free reactions, temperatures up to 130°C may be necessary.[2][6]

    • Causality: Sufficient thermal energy is required to overcome the activation energy of the cyclization and dehydration steps. However, excessive heat can promote side reactions or decomposition.

Issue 2: Reaction Stalls / Incomplete Conversion

You see the formation of some product by TLC or GC, but the starting materials are never fully consumed, even after extended reaction times.

Troubleshooting Workflow:

StalledReaction Start Reaction Stalled (Incomplete Conversion) Monitor Monitor by TLC/GC Start->Monitor CheckTemp Increase Temperature Incrementally CheckTemp->Monitor CheckCat Check Catalyst Activity (Add fresh catalyst if needed) CheckCat->Monitor CheckStoich Verify Reactant Stoichiometry (Consider slight excess of one reactant) CheckStoich->Monitor Monitor->CheckTemp No Change Monitor->CheckCat Still Stalled Monitor->CheckStoich Still Stalled Completion Reaction Goes to Completion Monitor->Completion Complete

Caption: Workflow for addressing stalled benzoxazole synthesis.

In-Depth Solutions:

  • Extend Reaction Time: The most straightforward first step is to allow the reaction to run longer, monitoring progress periodically.[1]

  • Insufficient Temperature: The activation energy for the cyclization step may not be met.

    • Action: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition.[2]

    • Causality: Higher temperatures provide the kinetic energy needed for the intramolecular cyclization and subsequent dehydration to occur.

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.

    • Action: If you are using a recyclable or sensitive catalyst, adding a fresh portion might restart the reaction.[2]

    • Causality: Catalysts can be deactivated by impurities or by the reaction products themselves. Heterogeneous catalysts might lose activity due to leaching or surface fouling.

  • Stoichiometry: Incorrect molar ratios can lead to incomplete conversion.

    • Action: Carefully re-verify the stoichiometry of your reactants. Using a slight excess (e.g., 1.1 equivalents) of one reactant can sometimes drive the reaction to completion.[2]

Issue 3: Significant Side Product Formation

The presence of multiple spots on a TLC plate indicates that side reactions are competing with your desired transformation, lowering the yield and complicating purification.[1]

Common Side Products & Solutions:

Side ProductDescriptionHow to Minimize
Stable Schiff Base The intermediate formed from the condensation of 2-aminophenol and an aldehyde may be too stable and fail to cyclize.[1][4]Increase the reaction temperature or change to a more effective catalyst (e.g., a Lewis acid) to promote the cyclization step.[4]
Polymerization Starting materials or intermediates, particularly 2-aminophenol, can self-condense or polymerize under harsh conditions (e.g., high heat, strong acid/base).[1][2]Carefully control the temperature and avoid highly acidic or basic conditions unless the protocol specifically calls for them.[2]
Over-alkylation/acylation In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]Control the stoichiometry of the alkylating/acylating agent carefully. Consider slow addition of the reagent to maintain a low concentration.
Issue 4: Product Lost During Purification

A good crude yield followed by a poor isolated yield often points to issues with the purification strategy.[1]

Effective Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Tip: The choice of solvent system is crucial. A good starting point is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate). Run TLC plates with different solvent ratios to find the optimal separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Tip: Screen various solvents to find one in which your product is soluble at high temperatures but poorly soluble at room temperature or below. Washing the crude product with a cold solvent can also be effective.[4]

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution.

    • Workflow: Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), neutralize the aqueous layer with a base (e.g., NaHCO₃), and then re-extract the purified product back into an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for benzoxazole synthesis, and why? A1: Polar aprotic solvents like DMF, DMSO, and acetonitrile are very common.[3] They are effective at solvating the reactants and stabilizing the charged intermediates and transition states that form during the cyclization, which can lead to faster reaction rates.[3] Greener alternatives like ethanol and water, or even solvent-free conditions, have also been used successfully.[3][4]

Q2: Can I run my benzoxazole synthesis without a solvent? A2: Yes, solvent-free synthesis is a well-established, efficient, and environmentally friendly method for preparing benzoxazoles.[3][7] These reactions are often assisted by a catalyst and may require microwave irradiation or mechanical grinding to proceed efficiently.[3]

Q3: How do I choose the right catalyst? A3: The choice of catalyst is highly dependent on your specific synthetic route. For the common condensation of 2-aminophenols with aldehydes, both Brønsted acids (which protonate the carbonyl) and Lewis acids are frequently used.[5][6] It is often best to consult the literature for similar transformations or perform a catalyst screen to find the most effective one for your substrate.

Q4: What is a typical temperature range for benzoxazole synthesis? A4: The optimal temperature can vary widely, from room temperature to 140°C or higher.[7] Reactions with highly efficient catalysts or reactive starting materials may proceed at ambient temperatures, while others, especially solvent-free methods, often require significant heating (e.g., 130°C) to achieve good yields.[6][7]

Q5: How can I monitor the reaction progress effectively? A5: Thin-layer chromatography (TLC) is the most common and convenient method.[4][7] Spot your starting materials alongside the reaction mixture on the TLC plate. The reaction is progressing if you see the starting material spots diminish and a new product spot appear. Gas chromatography (GC) can also be used for more quantitative monitoring.[7]

Data Presentation: Impact of Reaction Conditions

The efficiency of benzoxazole formation is highly sensitive to the chosen conditions. The following table summarizes data from various protocols, highlighting the influence of catalyst, temperature, and solvent on yield.

EntryReactantsCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-Aminophenol, BenzaldehydeBAIL gel (1)Solvent-free130598[6]
22-Aminophenol, BenzaldehydeFe₃O₄@SiO₂-SO₃H (0.03g)Solvent-free500.592[8]
32-Aminophenol, BenzaldehydeNo CatalystSolvent-free130120[6]
42-Aminophenol, 4-Chlorobenzoic AcidNH₄ClEthanol80-906-888[9]
5Tertiary Amide, 2-AminophenolTf₂O / 2-F-PyrDCMRT1~85-95[10]

BAIL gel = Brønsted acidic ionic liquid gel; Tf₂O = Triflic anhydride; 2-F-Pyr = 2-Fluoropyridine; DCM = Dichloromethane.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using a Heterogeneous Acid Catalyst

This protocol is a generalized procedure based on the efficient synthesis using a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst.[6]

Reaction Setup Workflow:

Protocol1 A Combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and BAIL gel catalyst (1 mol%) in a vial B Stir mixture at 130°C for 5 hours A->B C Monitor progress by TLC B->C D Dissolve mixture in ethyl acetate C->D E Separate catalyst by centrifugation D->E F Dry organic layer, concentrate, and purify crude product E->F

Caption: Experimental workflow for solvent-free benzoxazole synthesis.

Step-by-Step Methodology:

  • Reactant Combination: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[1][6]

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC.[6]

  • Work-up: After completion, cool the mixture and dissolve it in ethyl acetate (10 mL).[6]

  • Catalyst Recovery: Separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude product.[6] Purify the residue by silica gel column chromatography.[1]

Protocol 2: Monitoring Reaction Progress by TLC

Step-by-Step Methodology:

  • Prepare Chamber: Prepare a developing chamber with a suitable eluent (e.g., 20% ethyl acetate in petroleum ether).

  • Spot Plate: On a TLC plate, spot the individual starting materials (2-aminophenol and aldehyde) as references. In a separate lane, carefully spot a small aliquot of the reaction mixture.

  • Develop Plate: Place the plate in the chamber and allow the eluent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[2] The reaction is complete when the starting material spots have disappeared from the reaction mixture lane and a single, new product spot is observed.

Mechanistic Insight

The most common pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde proceeds through two key stages. Understanding this mechanism is vital for troubleshooting.

Mechanism Reactants 2-Aminophenol + Aldehyde SchiffBase Schiff Base Intermediate (Imine) Reactants->SchiffBase Condensation (-H₂O) Cyclized Cyclized Intermediate (Benzoxazoline) SchiffBase->Cyclized Intramolecular Cyclization Product Benzoxazole (Aromatized Product) Cyclized->Product Oxidation/ Dehydration

Caption: Simplified mechanism for acid-catalyzed benzoxazole synthesis.

  • Schiff Base Formation: The amino group of 2-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[1][6]

  • Cyclization and Aromatization: The phenolic hydroxyl group then attacks the imine carbon in an intramolecular cyclization. The resulting benzoxazoline intermediate is then aromatized, often through oxidation (e.g., by air) or dehydration, to yield the final benzoxazole product.[6]

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem.
  • Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem.
  • optimizing reaction conditions for 1,2-Benzisoxazole synthesis - Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available from: [Link]

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
  • troubleshooting low yield in benzoxazole synthesis - Benchchem.
  • Technical Support Center: Purification of Benzoxazole Derivatives - Benchchem.
  • Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-(trifluoromethyl)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound whose purification is critical for ensuring the validity of downstream applications.[] Its stability is attributed to its aromatic nature.[2] The presence of the trifluoromethyl group can influence its solubility and chromatographic behavior, often making it less polar than its non-fluorinated analogs.

The most common synthesis route involves the condensation of 2-amino-4-(trifluoromethyl)phenol with an acetylating agent like acetic anhydride or acetic acid. This reaction pathway introduces a predictable set of potential impurities that must be addressed.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials:

    • 2-amino-4-(trifluoromethyl)phenol

  • Reaction Byproducts:

    • N,O-diacetyl-2-amino-4-(trifluoromethyl)phenol (from excessive acetylation)

    • Residual acetic acid or anhydride

Understanding these potential contaminants is the first step in designing a robust purification strategy.

II. Frequently Asked Questions (FAQs) on Purification Strategies

This section addresses common questions regarding the primary purification techniques for this compound: Column Chromatography and Recrystallization.

FAQ 1: Column Chromatography

Q1: What is the recommended stationary phase and mobile phase for purifying this compound by column chromatography?

A1: The standard stationary phase is silica gel (60 Å, 230-400 mesh). Due to the moderately polar nature of the benzoxazole ring and the electron-withdrawing trifluoromethyl group, a mobile phase consisting of a non-polar solvent with a small fraction of a polar modifier is typically effective.

The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the desired product on a TLC plate to ensure good separation. Start with a low polarity mixture and gradually increase the polarity.

Solvent System (v/v) Typical Starting Ratio Application Notes
Hexane / Ethyl Acetate20:1 to 10:1A versatile and highly effective system for many benzoxazole derivatives.[3]
Petroleum Ether / Ethyl Acetate20:1 to 10:1Similar to Hexane/EtOAc, often used interchangeably.[3]
Dichloromethane / Hexane1:1 to 2:1Can be effective if impurities are very non-polar.

Expert Tip: Always perform a TLC analysis to determine the optimal solvent system before committing to a column. This small upfront investment of time can save significant effort and prevent failed purifications.

Q2: How can I effectively monitor the column chromatography process?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation.[4] Use pre-coated silica gel plates (e.g., silica-gel-60 F254). Spot the crude material, the pure starting materials (if available), and the collected fractions. Visualize the spots under UV light (254 nm) or by staining with iodine vapor.[4]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Pooling TLC 1. TLC Analysis Optimize mobile phase (e.g., Hex/EtOAc) Target Rf = 0.25-0.35 Pack 2. Column Packing Slurry pack silica gel in the initial mobile phase TLC->Pack Load 3. Sample Loading Adsorb crude product onto silica (dry loading) Pack->Load Elute 4. Elution Run column with optimized mobile phase Load->Elute Collect 5. Fraction Collection Collect fractions based on pre-determined volume Elute->Collect TLC_Fractions 6. TLC of Fractions Analyze collected fractions to identify pure product Collect->TLC_Fractions Pool 7. Pool & Concentrate Combine pure fractions and evaporate solvent TLC_Fractions->Pool

Caption: Workflow for Column Chromatography.

FAQ 2: Recrystallization

Q1: Is this compound a good candidate for recrystallization?

A1: Yes. While specific data for this compound is not widely published, analogous compounds like 2-phenyl-5-(trifluoromethyl)benzoxazole are solids, making recrystallization a highly suitable purification method.[5] The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: What solvents should I screen for the recrystallization?

A2: For polar, fluorinated molecules, a range of solvents should be tested.[6] The principle of "like dissolves like" is a good starting point. Given the structure, both polar protic and polar aprotic solvents are worth investigating. A mixed-solvent system, using a "solvent" and an "anti-solvent," is often very effective.

Solvent Class Examples Rationale
Protic Solvents Ethanol, Methanol, IsopropanolGood for moderately polar compounds; hydrogen bonding can aid in crystal lattice formation.[6]
Aprotic Polar Solvents Acetone, Ethyl AcetateOften good "solvent" choices in a mixed system.[7]
Hydrocarbons Hexanes, HeptaneExcellent "anti-solvents" due to their low polarity.[7][8]
Aromatic Hydrocarbons TolueneCan promote crystallization through π-stacking interactions.[7]

Recommended Mixed-Solvent Systems to Screen:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Induce Crystallization: Slowly add a "poor" solvent (anti-solvent, e.g., water, hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during purification.

Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Product won't elute from the column (stuck at the origin). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, move from 10:1 Hexane/EtOAc to 5:1. If the compound is acidic or basic, adding a small amount (0.1-1%) of acetic acid or triethylamine, respectively, can help.
Poor separation between the product and an impurity. The chosen mobile phase has insufficient selectivity.Try a different solvent system. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol. Sometimes changing the solvent class provides the necessary selectivity.
The product elutes as a streak rather than a tight band. The compound is overloading the column, or it is degrading on the silica.For overloading: Use less crude material or a larger diameter column. For degradation: Consider deactivating the silica gel with a small amount of triethylamine mixed into the eluent before packing the column.
Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the boiling point of the solvent is too high, causing the compound to melt before it dissolves.Re-heat the solution to dissolve the oil, then add more of the "good" solvent and allow it to cool more slowly. Seeding the solution with a previously formed crystal can also promote proper crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Not saturated: Boil off some of the solvent to concentrate the solution and try cooling again. Too soluble: Add more of the "anti-solvent" to decrease the overall solubility.
Low recovery of the purified product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Decision-Making Flowchart for Purification Issues

G cluster_troubleshoot Troubleshooting Path start Initial Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity pure Pure Product (>95%) check_purity->pure Yes impure Impure Product check_purity->impure No identify_issue Identify Dominant Issue impure->identify_issue oiling Oiling Out during Recrystallization identify_issue->oiling Oiling poor_sep Poor Separation in Chromatography identify_issue->poor_sep Co-elution no_xtal No Crystals Form identify_issue->no_xtal Low Yield solve_oiling Re-heat, add more 'good' solvent, cool slowly oiling->solve_oiling solve_sep Re-run column with a different solvent system (e.g., DCM/MeOH) poor_sep->solve_sep solve_no_xtal Concentrate solution or add more 'anti-solvent' no_xtal->solve_no_xtal re_purify Re-purify using revised method solve_oiling->re_purify solve_sep->re_purify solve_no_xtal->re_purify re_purify->check_purity

Caption: Troubleshooting flowchart for purification.

IV. References

  • Li, P., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(7), 1510. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl benzoxole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylbenzoxazole. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-(Trifluoromethyl)benzoxazole Price. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzoxazole. PubChem Compound Database. Retrieved from [Link]

  • Xie, Z., & Ni, F. (1981). THIN-LAYER CHROMATOGRAPHY OF OXADIAZOLE-1,3,4 AND BENZOXAZOLE-1,3 DERIVATIVES. Chemical Journal of Chinese Universities, 2(4), 549. Retrieved from [Link]

  • Gautam, M. K., et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Journal of Pharmaceutical Research International, 34(46A), 42-49. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 16(30), 5477-5481. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 5(1), 224-230. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from

  • Hoffman Fine Chemicals. (n.d.). 2-Phenyl-5-trifluoromethyl-benzoxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome, researchers. You've encountered 2-Methyl-5-(trifluoromethyl)benzoxazole, a compound with significant potential, likely due to its unique benzoxazole core—a pharmacophore present in many biologically active molecules.[1] However, you've also likely encountered its primary experimental hurdle: poor aqueous solubility.

The structure itself tells a story. The benzoxazole ring system is rigid, planar, and aromatic, leading to strong intermolecular forces and high crystal lattice energy, which makes it difficult for water to solvate.[2] The addition of a trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and target binding, significantly increases the molecule's lipophilicity (hydrophobicity), further exacerbating its insolubility in the aqueous buffers essential for most biological assays.

This guide is designed to be your partner at the bench. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively. Our goal is to ensure that the compound's challenging physicochemical properties do not become a barrier to groundbreaking research.

Quick Troubleshooting Guide

Faced with immediate precipitation or inconsistent results? This section provides rapid, actionable solutions to the most common solubility-related problems.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What's the first thing I should do?

This is a classic sign that the final concentration of your organic co-solvent (DMSO) is too low to maintain the compound's solubility in the aqueous environment. The compound is crashing out of solution.

Immediate Actions:

  • Verify Stock Solution Integrity: Before troubleshooting the dilution, ensure your DMSO stock is fully dissolved. Visually inspect it for any crystalline material. If needed, gently warm the stock (e.g., to 37°C) and sonicate to aid dissolution.[2]

  • Increase Co-solvent Percentage: The most direct solution is to increase the percentage of DMSO in your final assay volume.[3] However, you must first confirm your assay's tolerance to DMSO, as concentrations above 1% can often impact cellular health or enzyme activity.[4]

  • Lower the Final Compound Concentration: Test if reducing the final concentration of your compound falls within a soluble range in your current assay buffer and DMSO percentage.[2]

Q2: I'm seeing inconsistent or non-reproducible results in my biological assays. Could this be a solubility issue?

Absolutely. Poor solubility is a frequent cause of erratic assay results.[2] If the compound is not fully dissolved, the actual concentration in your assay is unknown and variable, leading to unreliable data. You might have micro-precipitates that are not visible to the naked eye.

Troubleshooting Workflow Diagram

The following workflow provides a systematic approach to diagnosing and solving solubility-driven assay problems.

G Troubleshooting Workflow for Compound Precipitation start Start: Inconsistent Results or Visible Precipitation in Assay check_stock Step 1: Verify Stock Solution Is the stock in 100% DMSO clear? start->check_stock stock_issue Action: Re-dissolve Stock (Warm, Sonicate) Prepare fresh stock if needed. check_stock->stock_issue No check_cosolvent Step 2: Evaluate Co-Solvent % Is final DMSO % < 1%? check_stock->check_cosolvent Yes stock_issue->check_stock increase_cosolvent Action: Increase Final DMSO % (e.g., to 1% or 2%) Verify assay tolerance first. check_cosolvent->increase_cosolvent Yes lower_conc Action: Lower Compound Conc. Does this compromise the assay window? check_cosolvent->lower_conc No advanced_methods Step 3: Consider Advanced Methods Proceed to Formulation Strategies increase_cosolvent->advanced_methods Precipitation Persists lower_conc->advanced_methods Precipitation Persists or Concentration is too low

Caption: A step-by-step decision tree for immediate troubleshooting.

In-Depth FAQs & Solubility Enhancement Strategies

This section provides a deeper dive into the science of solubilization and offers advanced strategies for when simple co-solvents are not enough.

Q3: What are the best practices for preparing a stock solution of a poorly soluble compound like this?

Preparing a high-quality, fully dissolved stock solution is the foundation of any successful experiment.

Answer: The goal is to create a concentrated stock in a solvent where the compound is highly soluble, which can then be diluted into your aqueous assay buffer.

  • Solvent Selection: For benzoxazole derivatives, polar aprotic solvents are typically effective.[5] Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water.[4][6] If DMSO is not compatible with your assay, other options like Dimethylformamide (DMF) can be considered, though they often have higher toxicity.[5]

  • Protocol 1: Preparation of a High-Concentration Stock Solution

    • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).

    • Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but be cautious and ensure your compound is thermally stable.[2]

    • Verification: Visually inspect the solution against a light source to ensure there are no suspended particles or crystals. A completely clear solution is mandatory.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.

Q4: Co-solvents are not working for my system. What other solubilization techniques can I use?

When co-solvents fail or are incompatible with your assay, more advanced formulation strategies are required. The choice depends on your experimental needs and the properties of the compound.[7][8]

Answer: Two highly effective methods for research-scale assays are the use of surfactants and cyclodextrin complexation.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[9] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic exterior keeps the entire complex in solution.[10][11]

    • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

    • Causality: Surfactants effectively create a "hydrophobic pocket" within the aqueous phase, shielding the insoluble compound from the water and dramatically increasing its apparent solubility.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can form inclusion complexes by encapsulating a hydrophobic "guest" molecule (your compound) within their cavity.[13][14]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[6][14][15]

    • Causality: The cyclodextrin acts as a molecular carrier, masking the hydrophobic nature of the benzoxazole derivative and rendering it soluble in water.[12] This is a true 1:1 complexation at the molecular level.

Strategy Selection Diagram

This diagram helps you choose the most appropriate advanced technique.

G Solubility Enhancement Strategy Selection start Start: Co-Solvent Method is Insufficient or Incompatible question_assay What is the nature of the assay? start->question_assay cell_based Cell-Based Assay question_assay->cell_based biochemical Biochemical Assay (e.g., Enzyme Kinetics) question_assay->biochemical in_vivo In Vivo / Animal Study question_assay->in_vivo recommend_cd Primary Recommendation: Cyclodextrins (HP-β-CD) Reason: Lower cellular toxicity compared to many surfactants. cell_based->recommend_cd recommend_surf Consider Surfactants (e.g., Tween 80) Reason: Highly effective, but must verify lack of interference with protein/enzyme activity. biochemical->recommend_surf recommend_combo Primary Recommendation: Cyclodextrins or other advanced formulations (e.g., Solid Dispersions) Reason: Critical for bioavailability. Co-solvents often unsuitable for dosing. in_vivo->recommend_combo

Caption: A guide for choosing an advanced solubility strategy.

Q5: Can you provide a protocol for using cyclodextrins?

Certainly. This protocol provides a general method for preparing a cyclodextrin inclusion complex. It should be optimized for your specific compound and concentration needs.

  • Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

    • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). A 40% (w/v) solution is a common starting point. This solution should be clear.

    • Prepare Compound Stock: Prepare a high-concentration stock of this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

    • Complexation: While vigorously vortexing the cyclodextrin solution, add the compound stock solution dropwise. The organic solvent helps to momentarily dissolve the compound, allowing it to enter the cyclodextrin cavity.

    • Solvent Removal: Gently warm the solution (e.g., 40-50°C) and stir for several hours or overnight to allow for complexation and to evaporate the organic solvent. A rotary evaporator can also be used for larger volumes.

    • Filtration & Quantification: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated compound. It is crucial to then determine the actual concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Use in Assay: The resulting clear, filtered solution is your stock for use in experiments.

Q6: How does pH affect the solubility of this compound?

The influence of pH depends entirely on whether the molecule has ionizable functional groups.[2]

Summary of Solubility Enhancement Techniques

The table below compares the primary methods discussed in this guide.

TechniqueMechanismProsConsBest For...
Co-solvents (e.g., DMSO)Reduces the polarity of the bulk solvent, increasing the solubility of non-polar compounds.[17][18]Simple, fast, and effective for preparing stock solutions.[19]Can interfere with assays at high concentrations; risk of precipitation upon dilution.[4]Initial screening, in vitro biochemical and cell-based assays (if tolerance is confirmed).
pH Adjustment Converts an ionizable group into its more soluble salt form.[3]Highly effective if the compound has a suitable pKa.Limited by the pH constraints of the biological assay; may not be effective for this specific compound at physiological pH.Compounds with acidic or basic groups that ionize near physiological pH.
Surfactants (e.g., Tween 80)Form micelles that encapsulate the hydrophobic compound.[9][10]High solubilizing capacity.Can disrupt cell membranes or interfere with protein function; requires careful validation.[20]In vitro assays where potential interference has been ruled out.
Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes by encapsulating the compound in a hydrophobic cavity.[12][13]Generally low toxicity and high biocompatibility; widely used in pharmaceutical formulations.[15][21]More complex preparation; requires quantification of the final concentration.Cell-based assays, in vivo studies, and when co-solvents/surfactants are not viable.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Wikipedia. (n.d.). Cosolvent.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Solubility of Things. (n.d.). Benzoxazole.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Benchchem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
  • MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 7(2), 9-16.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • The American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of....
  • CD Formulation. (n.d.). Solubilizer Excipients.
  • Chemcasts. (n.d.). Thermophysical Properties of 2-Methyl-5-(trifluoromethyl)benzoic acid.
  • IRO PUMP. (2025). Co-solvent: Significance and symbolism.
  • BOC Sciences. (n.d.). CAS 175785-41-8 this compound.
  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoxazole.
  • PubChem. (n.d.). 2-Methylbenzoxazole.
  • Wikipedia. (n.d.). Benzoxazole.
  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Hoffman Fine Chemicals. (n.d.). CAS 143925-49-9 | 2-Phenyl-5-trifluoromethyl-benzoxazole.
  • ACS Publications. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2-METHYL-5-NITRO-1,3-BENZOXAZOLE.
  • PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
  • PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
  • MDPI. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System.

Sources

Improving the stability of 2-Methyl-5-(trifluoromethyl)benzoxazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-5-(trifluoromethyl)benzoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, we address common challenges, offer troubleshooting strategies, and provide protocols to help ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzoxazole core, is known to be susceptible to degradation, particularly in aqueous solutions. The benzoxazole ring system has inherently lower aromatic stability compared to related structures like benzimidazoles or benzothiazoles, making it more prone to hydrolytic cleavage.[1][3]

The primary degradation pathway for benzoxazoles is hydrolysis, which leads to ring-opening and the formation of 2-amidophenol derivatives.[4][5] This process is highly dependent on pH, temperature, and solvent composition. The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic properties and, consequently, its stability profile. The -CF3 group can enhance metabolic stability but also affects the reactivity of the benzoxazole ring.[6][7][8]

This guide will provide you with the foundational knowledge and practical steps to mitigate degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but the compound crashes out or degrades when I dilute it into my aqueous assay buffer. Why is this happening?

This is a common issue arising from two distinct but related properties: solubility and stability.

  • Solubility: this compound is a lipophilic molecule with poor aqueous solubility. While highly soluble in organic solvents like DMSO, its solubility can drop dramatically when diluted into an aqueous buffer, causing it to precipitate.[9]

  • Stability: The benzoxazole ring is susceptible to hydrolysis, a chemical reaction with water that breaks the ring.[3] This reaction is often catalyzed by acidic or basic conditions in your buffer. The process may be slow in a concentrated DMSO stock but can accelerate significantly upon dilution into an aqueous environment.

Troubleshooting Steps:

  • Reduce Final Concentration: Determine if your experiment can be performed at a lower final concentration of the compound.

  • Increase Co-solvent Percentage: Gradually increase the percentage of an organic co-solvent (like DMSO or ethanol) in your final assay buffer.[9] Be sure to run a vehicle control to ensure the co-solvent concentration does not affect your assay's performance.

  • Optimize pH: As discussed below, pH is a critical factor. Ensure your buffer's pH is in a range that minimizes hydrolysis.

Q2: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway is hydrolysis of the benzoxazole ring.[4][5] This reaction involves the nucleophilic attack of water or hydroxide ions on the C2 carbon of the oxazole ring. This leads to the cleavage of the carbon-oxygen (C-O) bond and formation of the corresponding N-(2-hydroxy-4-(trifluoromethyl)phenyl)acetamide.[3]

The rate of this degradation is highly sensitive to pH. Both acidic and basic conditions can accelerate hydrolysis, though the exact mechanism differs.[4][5]

Q3: How does pH affect the stability of this compound?

The stability of the benzoxazole ring is intrinsically linked to pH.

  • Acidic Conditions (pH < 7): In mildly acidic solutions, the nitrogen atom in the oxazole ring can become protonated. This makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5] Studies on 2-methylbenzoxazole show that this acid catalysis leads to increased hydrolysis rates.[1] However, at very high acid concentrations (low pH), the rate can decrease as the reaction mechanism changes.[4]

  • Neutral Conditions (pH ≈ 7): Stability is generally greatest near neutral pH, although some level of hydrolysis can still occur, especially at elevated temperatures.

  • Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH-), a potent nucleophile, directly attacks the C2 carbon. This base-catalyzed hydrolysis is often rapid. For the related 2-trifluoromethylbenzoxazole, the mechanism shifts from attack on the free base to attack by hydroxide ions as the pH increases.[5]

Therefore, maintaining a buffered solution in the neutral range (pH 6-7.5) is typically the best strategy for maximizing stability.

Q4: Can light or temperature affect the stability of my compound?

Yes, both light and temperature are critical stress factors.

  • Temperature: Chemical reactions, including hydrolysis, proceed faster at higher temperatures. Storing solutions at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate the degradation of this compound compared to storage at 4°C or -20°C. It is crucial to minimize the time your compound spends at high temperatures.

Q5: What role does the trifluoromethyl (-CF3) group play in the molecule's stability?

The -CF3 group is a strong electron-withdrawing group. Its presence on the benzene ring has several effects:

  • Electronic Influence: It pulls electron density away from the benzoxazole ring system. This can make the C2 carbon more electrophilic, potentially increasing its susceptibility to nucleophilic attack during hydrolysis.[8][13]

  • Metabolic Stability: In a biological context, the C-F bond is very strong. The -CF3 group can block sites on the molecule that might otherwise be vulnerable to metabolic enzymes (like cytochrome P450s), often increasing the compound's metabolic half-life.[7] While this is distinct from chemical stability in solution, it's a key feature for drug development professionals.

Troubleshooting Guide: Common Experimental Issues

Issue Observed Potential Cause(s) Recommended Troubleshooting Steps & Explanation
Loss of compound potency or activity over the course of an experiment (e.g., a multi-day cell culture). 1. Hydrolytic Degradation: The compound is degrading in the aqueous culture medium over time, especially at 37°C.1. Perform a Time-Course Stability Study: Prepare your compound in the final assay medium. Incubate it under the exact experimental conditions (e.g., 37°C, 5% CO2). At various time points (0, 2, 8, 24, 48h), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.[14] This will determine its half-life in your specific system. 2. Dose More Frequently: If the compound is found to be unstable, consider replenishing the medium with freshly prepared compound more frequently (e.g., every 12 or 24 hours) instead of a single dose at the beginning.
Inconsistent results or poor reproducibility between experiments. 1. Inconsistent Solution Preparation: Variations in solvent, pH, or final concentration of co-solvent. 2. Age of Stock Solution: Degradation in the DMSO stock solution over time.1. Standardize Protocols: Ensure that the exact same protocol for solution preparation is used every time. Use freshly calibrated pH meters and high-purity solvents. 2. Use Freshly Prepared Solutions: Prepare working solutions fresh for each experiment from a solid sample or a recently prepared, properly stored stock. Avoid using old stock solutions. 3. Aliquot Stock Solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce water and accelerate degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). 1. Formation of Degradation Products: The new peaks are likely hydrolysis products or other degradants.1. Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, heat, oxidation, light) as outlined in the protocol below.[12][15] This helps to generate and identify the potential degradation products. 2. Use Mass Spectrometry (LC-MS): Analyze the samples by LC-MS to determine the mass of the unknown peaks. The primary hydrolysis product should have a mass corresponding to the addition of one water molecule (M+18).
Decision Workflow for Troubleshooting Stability Issues

G start Stability Issue Encountered (e.g., low activity, new peaks) check_solubility Is the compound fully dissolved in the final aqueous buffer? start->check_solubility precipitate Issue is likely solubility. - Decrease concentration - Increase co-solvent - Use formulation aids check_solubility->precipitate No check_purity Analyze solution by HPLC. Is the main peak area decreasing over time? check_solubility->check_purity Yes stable Compound is stable under these conditions. Investigate other experimental variables (e.g., assay interference, cell health). check_purity->stable No unstable Compound is degrading. Proceed to stability investigation. check_purity->unstable Yes ph_study Perform pH Stability Study (pH 2, 7, 10) unstable->ph_study forced_degradation Perform Forced Degradation Study (Heat, Light, Oxidation) unstable->forced_degradation optimize Optimize buffer pH, temperature, and light exposure based on study results. ph_study->optimize forced_degradation->optimize reformulate Consider reformulation if instability persists. optimize->reformulate Still unstable

Caption: Workflow for diagnosing and addressing stability issues.

Experimental Protocols

Protocol 1: pH Stability Profile Assessment

This protocol determines the stability of this compound across a range of pH values.

Objective: To identify the optimal pH range for solution stability.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Phosphate buffer (for pH 7.0)

  • Citrate buffer (for acidic pH, e.g., 2.0, 4.0)

  • Borate buffer (for basic pH, e.g., 9.0, 10.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector[14]

Procedure:

  • Prepare Stock Solution: Accurately prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., pH 2.0, 4.0, 7.0, 9.0, 10.0).

  • Initiate Degradation:

    • For each pH condition, add a small volume of the DMSO stock solution to a larger volume of the respective buffer to achieve a final concentration of ~50 µM. The final DMSO concentration should be low (e.g., <1%) and consistent across all samples.

    • Vortex gently to mix.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Sampling:

    • Immediately after mixing (T=0), withdraw an aliquot from each pH solution. Quench the reaction by diluting the aliquot 1:1 with Acetonitrile.

    • Withdraw and quench aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).

    • Store quenched samples at 4°C until analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Record the peak area of the parent compound at each time point for each pH condition.

  • Data Analysis:

    • For each pH, plot the percentage of the parent compound remaining versus time.

    • Determine the rate of degradation or the half-life (t½) at each pH. The pH at which the degradation rate is lowest is the pH of maximum stability.

Protocol 2: Forced Degradation Study

This study, based on ICH guidelines, identifies potential degradation products and pathways.[12][15][16]

Objective: To understand the degradation profile under harsh conditions.

Materials:

  • Compound stock solution (in a relatively stable solvent like Acetonitrile or Methanol)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂ solution) (for oxidation)

  • Solid compound for thermal and photolytic stress

  • HPLC system with PDA and/or MS detector

Procedure:

  • Prepare Samples: For each condition, prepare a sample of the compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 24-48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solid compound or a solution to a calibrated light source (e.g., option 2 in ICH Q1B) for a specified duration. Keep a control sample wrapped in foil.

  • Neutralization & Dilution:

    • After incubation, neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC-PDA/MS Analysis:

    • Analyze all stressed samples along with an unstressed control sample.

    • The PDA detector can help assess peak purity.

    • The MS detector will help identify the mass of any new peaks, aiding in structural elucidation of degradants.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Identify the conditions that cause significant degradation and characterize the resulting degradant peaks.

Predicted Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis mol1 This compound protonation + H⁺ (Protonation of N) mol1->protonation intermediate1 Protonated Intermediate (More electrophilic C2) protonation->intermediate1 attack1 + H₂O (Nucleophilic Attack) intermediate1->attack1 ring_open1 Ring-Opened Intermediate attack1->ring_open1 rearrange1 Proton Transfer ring_open1->rearrange1 product1 N-(2-hydroxy-4-(trifluoromethyl)phenyl)acetamide rearrange1->product1 mol2 This compound attack2 + OH⁻ (Nucleophilic Attack) mol2->attack2 intermediate2 Tetrahedral Intermediate attack2->intermediate2 ring_open2 Ring Opening (C-O bond cleavage) intermediate2->ring_open2 product2 N-(2-hydroxy-4-(trifluoromethyl)phenyl)acetamide ring_open2->product2

Caption: Predicted hydrolysis pathways under acidic and basic conditions.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar. Available from: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. Available from: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[16]). - ResearchGate. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC - NIH. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Importance of Fluorine in Benzazole Compounds - PMC - NIH. Available from: [Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

  • Forced Degradation – A Review. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

Sources

Technical Support Center: Refining Experimental Protocols for 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for achieving consistent and reproducible results. We will address common challenges in synthesis, purification, and handling, explaining the causality behind each experimental choice to ensure robust and reliable outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties, handling, and stability of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step to designing a successful experiment. The trifluoromethyl (-CF3) group significantly influences the molecule's characteristics, such as its stability and lipophilicity.[1][2] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 175785-41-8[BOC Sciences][]
Molecular Formula C9H6F3NO[BOC Sciences][]
Molecular Weight 201.15 g/mol [BOC Sciences][]
Appearance Typically an off-white to yellow solidGeneral knowledge
Solubility Generally soluble in common organic solvents like ethyl acetate, chloroform, and methanol. Poorly soluble in water.[4]
Stability The trifluoromethyl group imparts high metabolic and chemical stability.[1] However, the benzoxazole ring can be sensitive to strong acidic or basic conditions.[5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical for maintaining the integrity of the compound. We recommend storing this compound in a tightly sealed container in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration is advised. While the -CF3 group is generally inert, 2-aminophenols, a common precursor, can be susceptible to air oxidation, which could be a source of impurities if the synthesis is not complete.[6] Therefore, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for high-purity reference standards.

Q3: The trifluoromethyl group is known for its stability. Are there any conditions under which it might degrade?

A3: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic and chemical degradation.[1] However, under specific and harsh stress conditions, degradation can occur. For instance, strong alkaline conditions can, in some cases, lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid.[5] Additionally, photodegradation upon exposure to UV light is a potential concern for trifluoromethyl-containing aromatic compounds.[5] For most standard synthetic applications, the -CF3 group is considered robust.[7]

Section 2: Troubleshooting Guide: Synthesis & Purification

The most common challenges arise during the synthesis and subsequent purification of benzoxazole derivatives. This section provides a problem-solving framework for these critical steps. A typical synthesis involves the condensation of 2-amino-4-(trifluoromethyl)phenol with an acetylating agent, followed by cyclization.

Q4: My synthesis of this compound is resulting in a very low yield. What are the common causes?

A4: Low yields in benzoxazole synthesis are a frequent issue that can almost always be traced back to a few key areas.[6][8][9] A systematic approach to troubleshooting is essential.

Troubleshooting Decision Tree for Low Yields

G start Low Yield Detected purity Purity of Starting Materials? start->purity conditions Reaction Conditions Optimal? purity->conditions [ Impure ] Recrystallize or re-purify starting materials. purity->conditions [ Pure ] catalyst Catalyst Activity/Choice Correct? conditions->catalyst [ Non-Optimal ] Adjust Temp/Time. Ensure inert atmosphere. conditions->catalyst [ Optimal ] workup Workup & Purification Loss? catalyst->workup [ Inactive/Wrong ] Use fresh catalyst. Consider alternative (e.g., PPA, BAIL gel). catalyst->workup [ Active/Correct ] end Yield Improved workup->end [ High Loss ] Optimize chromatography or recrystallization solvent system. G cluster_synthesis Synthesis cluster_purification Purification A 2-amino-4-(trifluoromethyl)phenol + Acetic Anhydride B Intermediate Amide A->B Acylation C Cyclization (PPA, 150-180°C) B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E Work-up G Recrystallization (Optional) E->G F Pure Product G->F

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of benzoxazole derivatives. As researchers and drug development professionals, you are aware of the significance of these heterocyclic compounds, which form the scaffold for numerous pharmaceuticals and functional materials.[1][2][3][4][5] However, transitioning from a bench-scale reaction to a larger, industrial production can present a unique set of challenges. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to overcome common hurdles in the scale-up synthesis of benzoxazoles, ensuring efficiency, purity, and safety.

This resource is structured to address specific issues you may encounter during your experiments. We will delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them. Our aim is to empower you with the knowledge to not only fix a problem but to understand its origin, allowing for more robust and reliable synthetic processes.

Troubleshooting Guide: Common Challenges in Benzoxazole Scale-Up

Issue 1: My Benzoxazole Synthesis is Suffering from Low Yields.

Low yields are one of the most frequent and frustrating issues when scaling up a chemical synthesis. The causes can be multifaceted, ranging from impure starting materials to suboptimal reaction conditions.[6]

Q: What are the primary factors contributing to low yields in benzoxazole synthesis, and how can I systematically troubleshoot this?

A: A systematic approach is key to identifying the root cause of low yields. Here are the primary areas to investigate:

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly interfere with the reaction.[6][7]

    • Actionable Protocol:

      • Verify Purity: Before starting your reaction, confirm the purity of your starting materials using techniques like NMR, GC-MS, or HPLC.

      • Drying: Ensure your reactants and solvents are anhydrous, especially if your reaction is sensitive to moisture. Water can hydrolyze intermediates or deactivate certain catalysts.

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, solvent, and catalyst is crucial for maximizing yield.[6][8]

    • Temperature: A temperature that is too low can lead to an incomplete or sluggish reaction, while excessively high temperatures can cause degradation of reactants or the final product.[9][10] For instance, some solvent-free reactions require temperatures up to 130°C to achieve high yields.[10][11][12]

    • Reaction Time: It is essential to monitor the reaction's progress to determine the optimal duration. An incomplete reaction will naturally result in a lower yield.[9]

    • Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway. Polar aprotic solvents like DMF and DMSO are commonly used, but greener alternatives like ethanol and water have also been employed successfully.[13]

    • Catalyst Activity and Loading: Ensure your catalyst is active and used in the optimal amount.[14] Catalyst deactivation can be a significant issue, especially with recyclable catalysts.[8]

  • Side Product Formation: Competing side reactions can consume your starting materials, directly impacting the yield of your desired benzoxazole.[6]

  • Inefficient Purification: Significant product loss can occur during workup and purification steps.[6]

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Start Here optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed analyze_side_products Analyze for Side Products optimize_conditions->analyze_side_products Conditions Optimized review_purification Review Purification Procedure analyze_side_products->review_purification Side Products Minimized solution Yield Improved review_purification->solution

Caption: A logical workflow for troubleshooting low yields.

Issue 2: I'm Observing Significant Side Product Formation.

The formation of unwanted byproducts is a common challenge that not only reduces the yield but also complicates the purification process.

Q: What are the common side products in benzoxazole synthesis, and what strategies can I employ to minimize their formation?

A: The nature of side products is highly dependent on the specific synthetic route. Here are some common culprits and how to address them:

  • Stable Schiff Base Intermediate: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole.[7][9]

    • Mitigation Strategies:

      • Increase Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[9]

      • Change the Catalyst: Lewis acids are often effective in promoting the cyclization of the Schiff base.[9]

      • Introduce an Oxidizing Agent: In some cases, an oxidizing agent is required to facilitate the final aromatization to the benzoxazole ring.

  • Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[6]

    • Mitigation Strategies:

      • Control Stoichiometry: Carefully control the molar ratios of your reactants to favor mono-substitution.

      • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the reaction.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products.[6]

    • Mitigation Strategies:

      • Optimize Reactant Concentration: Lowering the concentration of the reactants can sometimes disfavor polymerization.

      • Modify Reaction Conditions: Adjusting the temperature or solvent may prevent polymerization.

Simplified Reaction Pathway and Potential Side Reactions

Reaction_Pathway reactants 2-Aminophenol + Aldehyde/Carboxylic Acid schiff_base Schiff Base Intermediate reactants->schiff_base Condensation side_products Side Products (e.g., Polymers, Over-alkylated species) reactants->side_products Degradation/Polymerization benzoxazole Desired Benzoxazole Product schiff_base->benzoxazole Cyclization schiff_base->side_products Unwanted Pathways

Caption: Benzoxazole formation and potential side reactions.

Issue 3: Purification of My Benzoxazole Derivative is Proving Difficult.

Even with a high-yielding reaction, an inefficient purification process can lead to significant product loss and compromise the final purity.

Q: What are some effective purification strategies for benzoxazole derivatives, especially at a larger scale?

A: Purification challenges often arise from poor solubility, co-eluting impurities, or on-column degradation.[15] Here are some strategies to consider:

  • Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives on a large scale.

    • Protocol for Solvent Screening:

      • Test the solubility of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, acetonitrile, water) at room temperature and at the solvent's boiling point.

      • An ideal solvent will dissolve your compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures.

      • Solvent mixtures can also be highly effective in achieving the desired solubility profile.

  • Column Chromatography: While a powerful tool, it can be challenging to scale up.

    • Optimization:

      • Solvent System: The choice of eluent is critical for achieving good separation. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential.

      • Stationary Phase: While silica gel is most common, other stationary phases like alumina may be beneficial for certain benzoxazole derivatives.

  • Charcoal Treatment: For removing colored impurities, treatment with activated charcoal can be very effective.[16]

    • General Procedure:

      • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) at an elevated temperature.[16]

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Stir the mixture for a short period (e.g., 30 minutes).[16]

      • Filter the hot solution to remove the charcoal.

      • Allow the clarified solution to cool and crystallize.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, high purity achievableCan be time-consuming, requires appropriate solventCrystalline solids
Column Chromatography High resolution, versatileDifficult to scale, solvent-intensiveComplex mixtures, non-crystalline products
Charcoal Treatment Removes colored impurities effectivelyCan adsorb product, leading to yield lossRemoving highly colored byproducts

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for my benzoxazole synthesis scale-up?

A1: The choice of solvent is critical and depends on several factors, including the specific synthetic route, reactant solubility, reaction temperature, and green chemistry considerations.[13] Polar aprotic solvents like DMF and acetonitrile are often effective for intramolecular cyclizations.[13] However, it is always recommended to perform a small-scale solvent screen to identify the ideal conditions for your specific substrates.[13]

Q2: My catalyst seems to be deactivating upon reuse. What can I do?

A2: Catalyst deactivation is a common issue, especially with heterogeneous catalysts.[17] The cause can be poisoning by impurities, thermal degradation, or physical blocking of active sites. To address this, ensure your starting materials and solvents are of high purity. If the catalyst can be regenerated, follow the recommended procedure. It may also be necessary to consider a more robust catalyst for your specific reaction conditions.

Q3: What are the key safety considerations when scaling up benzoxazole synthesis?

A3: Safety is paramount in any chemical synthesis, and the risks can be amplified at a larger scale. Key considerations include:

  • Hazardous Reagents: Be aware of the specific hazards associated with your reagents, such as the flammability of solvents or the toxicity and corrosivity of acids and bases.[18][19]

  • Exothermic Reactions: Many benzoxazole syntheses are exothermic. Ensure you have adequate cooling capacity and a plan for controlling the reaction temperature to prevent thermal runaways.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure your reaction vessel is appropriately vented or designed to handle the expected pressure.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves. For larger-scale operations, additional PPE such as face shields and respiratory protection may be necessary.[19]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole cyclization reactions.
  • Benchchem. (n.d.). troubleshooting low yield in benzoxazole synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • Benchchem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Benchchem. (n.d.). optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111. [Link]

  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2136–2144. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS.
  • Keller, K. (n.d.). Top Safety Considerations in Biopharmaceutical Manufacturing. AK Bio.
  • Various Authors. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Various Authors. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(23), 8343. [Link]

  • Various Authors. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Various Authors. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Various Authors. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Various Authors. (n.d.). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry.
  • Various Authors. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • Various Authors. (n.d.). Reducing reaction times in microwave-assisted benzoxazole synthesis. Benchchem.
  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
  • ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method.
  • ACS Publications. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite.
  • ACS Publications. (2021). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters.
  • NIH. (n.d.). Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold.
  • NIH. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
  • ResearchGate. (n.d.). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems | Request PDF.
  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • NIH. (n.d.).
  • NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Sources

Technical Support Center: Catalyst Selection and Optimization for Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for catalyst selection and optimization in benzoxazole cyclization reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during benzoxazole synthesis, offering targeted solutions and preventative measures.

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the initial troubleshooting steps?

A1: Low yields are a frequent challenge. A systematic approach is essential for effective troubleshooting.[1]

  • Purity of Starting Materials: Always begin by verifying the purity of your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid). Impurities can significantly hinder the reaction.[1][2] High-purity reagents are recommended, and purification of starting materials by recrystallization or distillation may be necessary.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly crucial if your reagents, catalysts, or intermediates are sensitive to air or moisture. 2-aminophenols are especially susceptible to air oxidation, which can lead to colored impurities and reduced yields.[1]

  • Catalyst Choice and Activity: An inappropriate or inactive catalyst is a common culprit for low yields. A wide variety of catalysts are effective for benzoxazole synthesis, including Brønsted or Lewis acids (like PPA, TfOH), metal catalysts (copper, palladium-based), nanocatalysts, and ionic liquids.[1][3] The optimal choice depends on your specific substrates. For instance, electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization.[1]

  • Reaction Conditions: Critically evaluate your reaction conditions, including solvent, temperature, and reaction time, as these are pivotal for successful cyclization.[1]

Q2: My reaction appears to stall and does not proceed to completion. What can I do?

A2: A stalled reaction can be attributed to several factors:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity, which is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[1] Ensure the catalyst is fresh and has been handled according to its storage requirements. Increasing the catalyst loading can sometimes significantly improve conversion.[4]

  • Stoichiometry: Double-check that the stoichiometry of your reactants is correct. Using a slight excess of one reactant can sometimes drive the reaction to completion.[1]

Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A3: Side product formation complicates purification and reduces the yield of the desired benzoxazole.

  • Incomplete Cyclization: A common issue is the formation of an intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[1][4] To promote complete cyclization, you can try increasing the reaction temperature, extending the reaction time, or adding a suitable oxidant.[1][2]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[1] Careful control of reaction conditions is key to minimizing these side reactions.

  • Beckmann Rearrangement: When synthesizing benzoxazoles from oximes, an isomeric benzoxazole can form via a Beckmann rearrangement, which is more prevalent under acidic conditions.[5] Using anhydrous conditions can favor the desired N-O bond formation.[5]

Q4: How do I choose the right solvent for my benzoxazole synthesis?

A4: The choice of solvent can significantly impact reaction rates and yields.

  • Solvent Polarity: Polar solvents can stabilize charged intermediates and transition states that occur during the cyclization process, often leading to faster reactions.[6] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[6] However, the optimal polarity is reaction-specific, so it's beneficial to screen a range of solvents.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding and may protonate carbonyl groups, making them more electrophilic and promoting the initial condensation step.[6] Aprotic solvents (e.g., DMF, DMSO) lack acidic protons and are less likely to interfere with base-catalyzed steps.[6]

  • Solvent-Free Conditions: Solvent-free synthesis is a well-established, efficient, and environmentally friendly method for preparing benzoxazoles, often aided by microwave irradiation or mechanical grinding.[6] These methods can lead to shorter reaction times and higher yields.[6]

II. Catalyst Selection Guide

The choice of catalyst is critical for a successful benzoxazole cyclization. This section provides a comparative overview of common catalyst types.

Catalyst Performance Comparison
Catalyst TypeCatalyst ExampleReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Brønsted Acidic Ionic Liquid Gel2-aminophenol, benzaldehydeSolvent-free130598[7]
Homogeneous Ruthenium Complex2-aminophenol, phenyl methanolToluene150-200severalHigh[8]
Heterogeneous Fe3O4@SiO2-SO3H Nanoparticles2-aminophenol, aromatic aldehydesSolvent-free500.5-190-97[9][10]
Heterogeneous BAIL Gel2-aminophenol, aldehydesSolvent-free130585-98[8]
Nanocatalyst Fe(III)–Schiff base/SBA-152-aminophenol, 4-(dimethylamino)benzaldehydeWaterRoom Temp--[11]
Nanocatalyst ZnO nanoparticles2-aminophenol, aryl aldehydes-Room Temp-High[11]
In-depth Look at Catalyst Classes
  • Brønsted and Lewis Acids: Traditional acid catalysts like p-toluenesulfonic acid (p-TsOH) and triflic acid (TfOH) are effective but can be difficult to separate from the reaction mixture.[7][12]

  • Metal Catalysts: Transition metals like copper and palladium are widely used.[13] Ruthenium-catalyzed acceptorless dehydrogenative coupling offers an efficient route from primary alcohols.[8]

  • Heterogeneous Catalysts: These catalysts, such as sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2-SO3H) and Brønsted acidic ionic liquid (BAIL) gels, offer significant advantages in terms of reusability and ease of separation.[7][8][9][10] This aligns with the principles of green chemistry.[10]

  • Nanocatalysts: Nanoparticles provide a large surface area, leading to high catalytic activity.[3][11] They can often be used under milder conditions and are frequently recoverable and reusable.[9]

III. Experimental Protocols & Workflows

This section provides standardized protocols and visual workflows to guide your experimental setup and troubleshooting process.

General Experimental Workflow for Benzoxazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Reactants: 2-Aminophenol & Aldehyde/Carboxylic Acid Start->Reactants Catalyst_Solvent Add Catalyst & Solvent Reactants->Catalyst_Solvent Heat Heat to Optimized Temperature Catalyst_Solvent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete? Cool Cool to Room Temperature Monitor->Cool Complete Separate Separate Catalyst (if heterogeneous) Cool->Separate Purify Purify Crude Product (e.g., Column Chromatography) Separate->Purify Product Pure Benzoxazole Purify->Product

Caption: General experimental workflow for benzoxazole synthesis.

Protocol 1: Solvent-Free Synthesis using a BAIL Gel Catalyst

This protocol is adapted from a method for the solvent-free synthesis of 2-substituted benzoxazoles.[1]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel catalyst (~1 mol%)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst.[1]

  • Reaction: Heat the reaction mixture to 130°C with stirring for 5 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up: After completion, cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation or filtration.[8]

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Inert_Atmosphere Is reaction under inert atmosphere? Check_Purity->Inert_Atmosphere Yes Purify_Reagents->Inert_Atmosphere Use_Inert Switch to N2 or Ar Inert_Atmosphere->Use_Inert No Catalyst_Optimal Is the catalyst optimal? Inert_Atmosphere->Catalyst_Optimal Yes Use_Inert->Catalyst_Optimal Screen_Catalysts Screen different catalysts or optimize loading Catalyst_Optimal->Screen_Catalysts No Solvent_Appropriate Is the solvent appropriate? Catalyst_Optimal->Solvent_Appropriate Yes Screen_Catalysts->Solvent_Appropriate Try_Different_Solvent Try a different solvent (e.g., ethanol) or solvent-free Solvent_Appropriate->Try_Different_Solvent No Temp_Optimized Is the reaction temperature optimized? Solvent_Appropriate->Temp_Optimized Yes Try_Different_Solvent->Temp_Optimized Optimize_Temp Optimize temperature via a screening study Temp_Optimized->Optimize_Temp No Time_Sufficient Is the reaction time sufficient? Temp_Optimized->Time_Sufficient Yes Optimize_Temp->Time_Sufficient Monitor_TLC Monitor reaction by TLC to determine optimal time Time_Sufficient->Monitor_TLC No Schiff_Base Significant Schiff base byproduct observed? Time_Sufficient->Schiff_Base Yes Monitor_TLC->Schiff_Base Promote_Cyclization Increase temperature or add an oxidizing agent Schiff_Base->Promote_Cyclization Yes

Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.

IV. Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting issues.

Proposed Mechanism for Acid-Catalyzed Benzoxazole Synthesis

The synthesis of benzoxazoles from 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.[1]

cluster_step1 cluster_step2 cluster_step3 Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate Aminophenol->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate [H+] Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole -H2O

Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.

V. References

Sources

Validation & Comparative

Validating the Biological Activity of 2-Methyl-5-(trifluoromethyl)benzoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzoxazole scaffold stands out as a privileged heterocyclic structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth technical framework for validating the biological activity of a specific derivative, 2-Methyl-5-(trifluoromethyl)benzoxazole. Our approach is rooted in a comparative analysis, juxtaposing the target compound against structurally related analogues to elucidate the contributions of its distinct substituents to its biological profile.

This document is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind the proposed validation strategy. We will explore potential anticancer and antimicrobial activities, two of the most prominent therapeutic areas for benzoxazole derivatives.[4][5]

Introduction: The Scientific Rationale for Comparison

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of their substituents, particularly at the C2 and C5 positions.[6][7] Our target compound, this compound, possesses a methyl group at the C2 position and a potent electron-withdrawing trifluoromethyl group at the C5 position. To understand the individual and synergistic contributions of these moieties, we have selected two commercially available analogues for a head-to-head comparison:

  • 2-Methylbenzoxazole: This compound allows for the direct assessment of the influence of the 5-(trifluoromethyl) group on biological activity.

  • 5-Chloro-2-methylbenzoxazole: The chloro group at the C5 position serves as an alternative electron-withdrawing group, enabling a nuanced understanding of the role of the trifluoromethyl moiety.

Our hypothesis is that the trifluoromethyl group in this compound will significantly modulate its biological activity compared to the other two compounds, potentially enhancing its potency in select assays due to its strong electron-withdrawing nature and its ability to influence metabolic stability and binding interactions.

Experimental Validation Workflows

To empirically test our hypothesis, we propose a tiered experimental approach, beginning with broad-spectrum in vitro assays and moving towards more specific mechanistic studies.

Anticancer Activity Validation

Many benzoxazole derivatives have demonstrated significant anticancer properties.[4][8] The following workflow is designed to ascertain and compare the cytotoxic effects of our three compounds against representative cancer cell lines.

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) culture Cell Culture & Seeding in 96-well plates cell_lines->culture compound_prep Prepare Serial Dilutions of Benzoxazole Derivatives treatment Treat Cells with Compounds (including vehicle control) compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 G cluster_0 Preparation cluster_1 Broth Microdilution Assay cluster_2 Incubation & Analysis compound_dilution Prepare Serial Dilutions of Benzoxazole Derivatives bacterial_prep Prepare Standardized Bacterial Inoculum plate_setup Aliquot Compounds into 96-well Microtiter Plate inoculation Inoculate Wells with Bacterial Suspension plate_setup->inoculation controls Include Positive & Negative Controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation visual_inspection Visually Inspect for Bacterial Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Figure 2: Workflow for Comparative Antimicrobial Activity Assessment using Broth Microdilution.

Detailed Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability. [9] 1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
  • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound, 2-Methylbenzoxazole, and 5-Chloro-2-methylbenzoxazole in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

3. Incubation and Assay:

  • Incubate the plates for 48 hours.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
In Vitro Antimicrobial Screening: Broth Microdilution for MIC

This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [2][10] 1. Preparation:

  • Prepare stock solutions of the three benzoxazole compounds in DMSO.
  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

2. Inoculation and Incubation:

  • Add the bacterial inoculum to each well containing the diluted compounds.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference standard.
  • Incubate the plates at 37°C for 18-24 hours.

3. MIC Determination:

  • Visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be tabulated for clear and objective comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compoundExperimental ValueExperimental ValueExperimental Value
2-MethylbenzoxazoleExperimental ValueExperimental ValueExperimental Value
5-Chloro-2-methylbenzoxazoleExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Experimental ValueExperimental ValueExperimental Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compoundExperimental ValueExperimental Value
2-MethylbenzoxazoleExperimental ValueExperimental Value
5-Chloro-2-methylbenzoxazoleExperimental ValueExperimental Value
Ciprofloxacin (Positive Control)Experimental ValueExperimental Value

Potential Mechanism of Action: A Look into Kinase Inhibition

Benzoxazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling. [1][11]For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, is a documented mechanism for some benzoxazoles. [12]

G cluster_0 Downstream Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole This compound Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 3: Hypothesized Mechanism of Action via VEGFR-2 Inhibition.

Further validation of this proposed mechanism would involve specific kinase inhibition assays.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial validation of the biological activity of this compound. By employing a comparative approach with structurally related analogues, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, paving the way for further preclinical development.

References

  • Shanbhag, G. S., Bhargava, A., Pal Singh, G., Joshi, S., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 45(3), 852-873. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Pereira, S. A. P., Vesin, J., Chambon, M., Turcatti, G., Saraiva, M. L. M. F. S., & Dyson, P. J. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5361. [Link]

  • Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. [Link]

  • Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5122. [Link]

  • Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

  • Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the benzoxazole scaffold remains a cornerstone for developing novel therapeutics, valued for its broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group is a well-established method to enhance a molecule's therapeutic potential by improving metabolic stability, lipophilicity, and target binding affinity.[5][6][7][8] This guide presents a comprehensive cross-reactivity analysis of 2-Methyl-5-(trifluoromethyl)benzoxazole, a compound that marries these two key features. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its selectivity and potential off-target effects, benchmarked against structurally related compounds.

Introduction to this compound: Rationale and Postulated Activity

The chemical architecture of this compound suggests a potential for high biological activity. The benzoxazole core is a "privileged structure," known to interact with a wide array of biological targets.[9] The addition of a methyl group at the 2-position and a trifluoromethyl group at the 5-position is a deliberate design choice to modulate its physicochemical properties.[9][10] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within the benzoxazole ring system, potentially altering its interaction with target proteins.[5][11]

Given the known pharmacological profiles of analogous benzoxazole derivatives, we hypothesize that this compound may exhibit inhibitory activity towards protein kinases and may interact with G-protein coupled receptors (GPCRs), two of the most important classes of drug targets. This guide will outline the experimental methodologies to rigorously test this hypothesis and to construct a detailed cross-reactivity profile.

The Imperative of Cross-Reactivity Profiling

Selectivity is a critical attribute of any successful therapeutic agent. Off-target interactions can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program. A thorough understanding of a compound's cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of preclinical safety assessment.[12][13] This guide will focus on three key areas of in vitro profiling: kinase panel screening, GPCR binding assays, and general cytotoxicity assessment.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment. The following experimental workflow provides a systematic evaluation of this compound's selectivity.

Cross-Reactivity Profiling Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & Cytotoxicity Assessment A This compound B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Kinase Profiling C Broad GPCR Binding Panel (e.g., 100+ GPCRs) A->C GPCR Profiling G In Vitro Cytotoxicity Assays (MTT & LDH) A->G Assess General Toxicity D IC50 Determination for 'Hit' Kinases B->D Identify Hits E Ki Determination for 'Hit' GPCRs C->E Identify Hits F Cellular Target Engagement Assays D->F Validate Cellular Activity E->F

Caption: Experimental workflow for cross-reactivity profiling.

Kinase Inhibitor Profiling

Given that many small molecule inhibitors exhibit cross-reactivity within the human kinome, a broad panel screen is the first critical step.[14][15]

Experimental Protocol: Kinase Panel Screening (Example using Kinobeads)

This chemical proteomics approach allows for the profiling of kinase inhibitors against a large panel of endogenously expressed kinases in a cellular context.[16][17]

  • Cell Lysate Preparation: Prepare lysates from a relevant human cell line (e.g., HeLa or HEK293) to ensure kinases are in their native conformation.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

  • Kinobead Enrichment: Add kinobeads, an affinity resin with immobilized non-selective kinase inhibitors, to the lysates. Kinases not bound by the test compound will bind to the beads.

  • Elution and Digestion: Elute the bound kinases from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the inhibitory profile by comparing the amount of each kinase captured in the compound-treated samples versus the vehicle control. Calculate IC50 values for any identified "hit" kinases.

GPCR Binding Assays

GPCRs represent a large and diverse family of drug targets, and unintended interactions can lead to significant side effects. Radioligand binding assays are a sensitive and quantitative method to assess these interactions.[18][19]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target GPCR, and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

In Vitro Cytotoxicity Assays

Assessing general cytotoxicity is crucial to distinguish between targeted anti-proliferative effects and non-specific toxicity. The MTT and LDH assays provide complementary information on cell viability and membrane integrity.[20][21][22][23]

Experimental Protocol: MTT and LDH Cytotoxicity Assays

  • Cell Seeding: Plate a panel of human cell lines (e.g., a cancer cell line like A549 and a non-cancerous cell line like HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[24]

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a coupled enzymatic reaction that produces a colored product.[21]

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability (MTT) or cytotoxicity (LDH) for each concentration and determine the CC50 (50% cytotoxic concentration).

Comparative Data Analysis

To provide a clear comparison, the following tables summarize hypothetical data for this compound and two structural analogs: 2-Methylbenzoxazole (lacking the CF3 group) and a generic Benzoxazole Kinase Inhibitor (BKI-1, a known multi-kinase inhibitor).

Table 1: Kinase Selectivity Profile (IC50 values in µM)

Kinase TargetThis compound2-MethylbenzoxazoleBKI-1 (Reference)
Kinase A0.152.50.05
Kinase B0.80> 100.10
Kinase C5.2> 100.08
Kinase D> 10> 101.2
Kinase E8.9> 100.50

Table 2: GPCR Binding Affinity (Ki values in µM)

GPCR TargetThis compound2-Methylbenzoxazole
GPCR X3.1> 20
GPCR Y> 20> 20
GPCR Z8.5> 20

Table 3: In Vitro Cytotoxicity (CC50 values in µM)

Cell LineThis compound2-Methylbenzoxazole
A549 (Lung Carcinoma)12.5> 50
HEK293 (Non-cancerous)25.0> 50

Interpretation and Next Steps

The hypothetical data suggests that the trifluoromethyl group significantly enhances the potency of the benzoxazole core against certain kinases (Kinase A, B, and C). This is consistent with the known effects of trifluoromethylation on drug-target interactions.[5][11] The compound shows moderate off-target activity against GPCR X and Z, which warrants further investigation. The cytotoxicity profile indicates a therapeutic window, with greater potency against the cancer cell line compared to the non-cancerous cell line.

Based on this initial profile, subsequent steps should include:

  • Cellular Target Engagement Assays: To confirm that the observed enzymatic inhibition translates to a functional effect in a cellular context.

  • Broader Off-Target Screening: Including a wider panel of receptors, ion channels, and transporters.

  • In Vivo Efficacy and Toxicology Studies: To evaluate the compound's therapeutic potential and safety profile in a whole-organism setting.

Conclusion

The cross-reactivity profiling of this compound provides a critical framework for understanding its selectivity and potential liabilities. The strategic combination of the benzoxazole scaffold and a trifluoromethyl group presents a promising avenue for the development of novel therapeutics. However, a rigorous and systematic approach to off-target profiling, as outlined in this guide, is paramount to successfully advancing such compounds through the drug discovery pipeline.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. Slideshare. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Full article: Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis Online. Available from: [Link]

  • GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available from: [Link]

  • Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. Available from: [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available from: [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. Available from: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Oxford Academic. Available from: [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. Available from: [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available from: [Link]

  • Deoxy-2'-α-F-2'-β- C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5'-Phosphate Mimics and Mitigation of Off-Target Effects. PubMed. Available from: [Link]

  • Cross-reactivity. Wikipedia. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available from: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available from: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. Available from: [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Semantic Scholar. Available from: [Link]

Sources

A Comparative Guide to Kinase Inhibition: Evaluating the Benzoxazole Scaffold in the Absence of Data for 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide addresses the topic of the efficacy of 2-Methyl-5-(trifluoromethyl)benzoxazole as a kinase inhibitor. A comprehensive review of publicly available scientific literature and databases reveals no specific data on the kinase inhibitory activity of this particular compound. It is primarily documented as a chemical building block for synthesis.

However, the core chemical structure, benzoxazole , is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the foundation of potent and selective kinase inhibitors.[1][2] This guide, therefore, pivots to provide a comparative analysis of a well-characterized, potent benzoxazole-based kinase inhibitor against established, clinically relevant alternatives. By examining a representative molecule, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of the benzoxazole scaffold in kinase inhibitor design, supported by experimental data and detailed protocols.

We will focus on a promising piperidinyl-based benzoxazole derivative, Compound 11b , which has been developed as a dual inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), two critical targets in oncology.[3][4][5] Its efficacy will be compared against Sorafenib , a clinically approved multi-kinase inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor.

Introduction: The Benzoxazole Scaffold and Key Kinase Targets

While direct efficacy data for this compound is unavailable, the benzoxazole moiety is a cornerstone in the design of numerous biologically active compounds.[6] Its rigid, planar structure and ability to form key hydrogen bonds and π–π stacking interactions make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[3][4] This has led to the development of benzoxazole-containing molecules targeting a range of kinases, including those involved in cancer cell proliferation and angiogenesis.[7][8][9][10]

Spotlight on Kinase Targets: VEGFR-2 and c-Met

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] Ligand binding activates the VEGFR-2 tyrosine kinase domain, triggering downstream pathways like the MAPK and PI3K-AKT cascades, which promote endothelial cell proliferation, migration, and survival.[13]

c-Met is a receptor tyrosine kinase that, upon activation by its ligand Hepatocyte Growth Factor (HGF), drives cell proliferation, motility, and invasion.[11] Aberrant c-Met signaling is implicated in tumor growth, metastasis, and the development of resistance to therapies, including those targeting VEGFR.[11][14] The synergistic role of these two pathways makes dual inhibition a compelling anti-cancer strategy.[11]

Comparative Efficacy of a Representative Benzoxazole Inhibitor

To illustrate the potential of the benzoxazole scaffold, we compare the in vitro kinase inhibitory potency of Compound 11b , a piperidinyl-based benzoxazole derivative, with the established inhibitors Sorafenib and Staurosporine.[3][4][5] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

CompoundScaffold TypeTarget KinaseIC50 (µM)Reference
Compound 11b BenzoxazoleVEGFR-2 0.057 [3][4][5]
c-Met 0.181 [3][4][5]
Sorafenib UreaVEGFR-2 0.058 [3][4][5]
c-Kit0.068[15]
PDGFRβ0.057[15]
Raf-10.006[16]
Staurosporine Indolocarbazolec-Met 0.237 [3][4][5]
(Broad Spectrum)(Varies)

Analysis: The data demonstrates that the representative benzoxazole, Compound 11b , exhibits potent dual inhibitory activity. Its potency against VEGFR-2 (IC50 = 57 nM) is on par with the clinically approved drug Sorafenib (IC50 = 58 nM).[3][4][5] Furthermore, Compound 11b shows superior potency against c-Met (IC50 = 181 nM) compared to the well-characterized inhibitor Staurosporine (IC50 = 237 nM) in this head-to-head analysis.[3][4][5] This highlights the ability of the benzoxazole scaffold to serve as a foundation for highly potent, dual-target kinase inhibitors.

Signaling Pathway Overview

The diagram below illustrates the central roles of VEGFR-2 and c-Met in promoting tumor cell survival, proliferation, and angiogenesis. The points of inhibition by dual-targeting agents are highlighted, demonstrating how such compounds can simultaneously block two critical oncogenic signaling cascades.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 RAF RAF PLCg->RAF AKT AKT PI3K->AKT RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Survival Survival mTOR->Survival STAT3->Survival Inhibitor Benzoxazole Inhibitor (e.g., Compound 11b) Inhibitor->VEGFR2 Inhibits Inhibitor->cMet Inhibits

VEGFR-2 and c-Met signaling pathways.

Experimental Methodologies

To ensure scientific integrity, the efficacy of a novel kinase inhibitor must be validated through robust, reproducible assays. Below is a detailed protocol for a standard in vitro biochemical kinase assay, which directly measures the enzymatic activity of the target kinase.

Protocol: In Vitro Biochemical Kinase Assay (e.g., for VEGFR-2)

This protocol is based on a common format, such as an ADP-Glo™ or ELISA-based assay, which quantifies kinase activity by measuring either ADP production or substrate phosphorylation.[17][18][19]

Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the phosphorylation of a specific substrate by the purified kinase domain of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain (purified)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Specific peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution (at a concentration near the Km for the enzyme, e.g., 75 µM)[20]

  • Test Compound (e.g., Compound 11b) and Reference Compound (e.g., Sorafenib), serially diluted in 100% DMSO.

  • Detection Reagent (e.g., ADP-Glo™ Reagent & Kinase Detection Reagent, or a phospho-specific primary antibody and HRP-conjugated secondary antibody for ELISA)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference compounds in a DMSO plate. For a final assay concentration starting at 10 µM, the top concentration in this plate would be 1 mM (assuming a 1:100 dilution into the final assay).

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 0.5 µL of serially diluted compound, reference, or DMSO (for "no inhibition" and "no enzyme" controls) to the appropriate wells.

    • Add 2.0 µL of a master mix containing the VEGFR-2 enzyme and substrate to each well, except the "no enzyme" control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 5 µL of the ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control signal from all other measurements.

    • Normalize the data by setting the "no inhibition" (DMSO only) control as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing a novel kinase inhibitor, from initial biochemical screening to cellular validation.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Mechanism A1 Prepare Serial Dilutions of Test Compound A2 In Vitro Kinase Assay (e.g., VEGFR-2, c-Met) A1->A2 A3 Determine IC50 Value A2->A3 B1 Cell-Based Phosphorylation Assay (Western Blot or ELISA for p-VEGFR-2) A3->B1 Proceed if potent B2 Cell Proliferation Assay (e.g., HUVEC, MCF-7) A3->B2 B3 Determine Cellular EC50 B1->B3 B2->B3 C1 Kinase Selectivity Panel (Screen against >200 kinases) B3->C1 Proceed if active in cells C2 Apoptosis & Cell Cycle Assays B3->C2 C3 In Vivo Xenograft Model C1->C3

Workflow for kinase inhibitor validation.

Conclusion

While the specific kinase inhibitory profile of this compound remains uncharacterized in the public domain, the broader benzoxazole scaffold represents a highly successful and versatile platform for the development of potent kinase inhibitors. As demonstrated by the representative dual VEGFR-2/c-Met inhibitor, Compound 11b, thoughtful chemical modifications to the benzoxazole core can yield molecules with efficacy comparable or superior to established drugs like Sorafenib.[3][4][5]

The experimental protocols and workflows detailed in this guide provide a robust framework for the objective evaluation of such compounds. By progressing from initial biochemical potency assays to more complex cell-based and selectivity profiling, researchers can confidently validate novel inhibitors and elucidate their mechanisms of action. The continued exploration of the benzoxazole scaffold holds significant promise for the discovery of next-generation targeted therapies in oncology and beyond.

References

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Lee, H. W., et al. (2010). Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6345-6349. [Link]

  • Aglan, A., Eldeib, M. G., Elwan, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Gomaa, M. H., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 28(14), 5487. [Link]

  • Taghour, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Abuelizz, H. A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. [Link]

  • Casanovas, O., et al. (2012). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Cancer Research, 72(21), 5472-5481. [Link]

  • Zhao, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2686. [Link]

  • Abuelizz, H. A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (Basel), 18(12), 1875. [Link]

  • Abuelizz, H. A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (Basel), 18(12), 1875. [Link]

  • Al-Ostoot, F. H., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Wang, Y., et al. (2022). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 40(12), 5348-5363. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic Chemistry, 116, 105333. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Tian, S., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Scientific Reports, 13(1), 7384. [Link]

  • Klimesova, V., et al. (2003). [Biologically active benzoxazoles]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 52(6), 282–290. [Link]

  • Kumar, A., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Research International, 37(1), 1-18. [Link]

  • Kumar, R., & Singh, P. (2014). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1-7. [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzoxazole as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, identifying a compound that elicits a desired phenotypic response is a significant first step. However, the true challenge lies in unequivocally defining its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing a multi-pronged, orthogonal assay strategy to confirm the MoA of a novel compound. For the purpose of this guide, we will consider the hypothetical scenario where 2-Methyl-5-(trifluoromethyl)benzoxazole , a compound belonging to a biologically active class of benzoxazoles[1][2][3], has been identified as a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is an integral membrane enzyme that plays a crucial role in regulating lipid signaling by degrading fatty acid amides like the endocannabinoid anandamide.[4] Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety.[4] Therefore, confirming that this compound directly targets FAAH is paramount. A robust MoA validation relies on employing distinct, complementary assays that measure different aspects of the drug-target interaction. Relying on a single assay can be misleading, as off-target effects or assay-specific artifacts can confound results.[5]

This guide will detail three orthogonal experimental approaches:

  • Direct FAAH Enzyme Inhibition Assay: A biochemical assay to quantify the compound's ability to inhibit the catalytic activity of purified FAAH.

  • Activity-Based Protein Profiling (ABPP): A chemoproteomic approach to assess target engagement and selectivity within a complex cellular proteome.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay to confirm direct target binding in an intact cellular environment.

By integrating the data from these methodologically distinct assays, we can build a compelling and validated case for the MoA of this compound.

The Putative Target: Fatty Acid Amide Hydrolase (FAAH) and its Signaling Pathway

FAAH is a serine hydrolase that terminates the signaling of a class of bioactive lipids, including the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[4] By hydrolyzing these signaling lipids, FAAH reduces their activity at their respective receptors, such as the cannabinoid receptor 1 (CB1). Inhibition of FAAH leads to an accumulation of these endogenous ligands, thereby enhancing their downstream signaling effects, which can be beneficial in various pathological conditions.

FAAH_Pathway cluster_membrane Cell Membrane FAAH FAAH Hydrolysis_Products Arachidonic Acid + Ethanolamine FAAH->Hydrolysis_Products Hydrolysis CB1 CB1 Receptor Signaling Downstream Signaling (e.g., analgesia) CB1->Signaling AEA_outside Anandamide (AEA) (extracellular) AEA_inside AEA (intracellular) AEA_outside->AEA_inside Transport AEA_inside->FAAH Substrate AEA_inside->CB1 Activates Compound This compound Compound->FAAH Inhibits

Caption: Putative mechanism of FAAH inhibition by this compound.

Orthogonal Assay 1: Direct FAAH Enzyme Inhibition Assay

Principle: The foundational step is to determine if the compound can directly inhibit the catalytic activity of the FAAH enzyme in a controlled, in-vitro setting. A common method is a fluorescence-based assay that uses a synthetic substrate that becomes fluorescent upon cleavage by FAAH.[4][6][7] The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate in a concentration-dependent manner, allowing for the determination of its potency (IC50).

Causality and Rationale: This assay directly interrogates the functional consequence of the compound on the enzyme's catalytic machinery. It is a crucial first step to establish a direct interaction, though it does not prove binding or cellular activity. We compare our test compound to a well-characterized, potent FAAH inhibitor like PF-04457845 to benchmark its activity.[8]

Caption: Workflow for the direct FAAH enzyme inhibition assay.

Experimental Protocol: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits.[6][9]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Reconstitute purified human FAAH enzyme in the assay buffer to a working concentration (e.g., 2 µg/mL).

    • Prepare a stock solution of the fluorogenic substrate, AMC-arachidonoyl amide, in DMSO. Dilute to a working concentration (e.g., 200 µM) in assay buffer.

    • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., JZL 195 or PF-04457845) in DMSO, then dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each inhibitor dilution (or vehicle control, DMSO) to respective wells.

    • Add 80 µL of the FAAH enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[7]

    • For each concentration, calculate the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative FAAH Inhibition
CompoundFAAH IC50 (nM)
This compound15.2
PF-04457845 (Positive Control)[8]4.5
Vehicle (DMSO)No Effect

Orthogonal Assay 2: Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[8][10] In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the inhibitor before adding a broad-spectrum activity-based probe (ABP) that covalently labels the active site of serine hydrolases. If the inhibitor engages the target (FAAH), it will block the binding of the ABP. The extent of target engagement can be quantified by methods like SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.[8]

Causality and Rationale: This assay moves beyond the purified enzyme and assesses target engagement in a more physiologically relevant context—the entire proteome. It provides two critical pieces of information simultaneously:

  • On-target engagement: Does the compound interact with FAAH in a complex mixture?

  • Selectivity: Does the compound interact with other serine hydrolases (off-targets)? This is crucial for predicting potential side effects.[11][12]

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive Gel-Based ABPP

This protocol is based on established methodologies for serine hydrolase profiling.[8][13]

  • Sample Preparation:

    • Culture HEK293T cells overexpressing human FAAH.

    • For in situ analysis, treat intact cells with varying concentrations of this compound or vehicle for 4 hours at 37°C.

    • Harvest and lyse the cells in PBS. Determine protein concentration using a BCA assay.

  • Probe Labeling:

    • To 50 µg of proteome from each treatment condition, add a fluorescent fluorophosphonate probe (e.g., FP-TAMRA) to a final concentration of 1 µM.[13]

    • Incubate the reaction at 37°C for 30 minutes.

  • Analysis:

    • Quench the reaction by adding 2x SDS-PAGE loading buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Scan the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9500) at the appropriate excitation/emission wavelengths for the fluorophore (e.g., TAMRA).

    • The band corresponding to FAAH (~60 kDa) will show reduced fluorescence intensity in inhibitor-treated samples compared to the vehicle control.

  • Data Analysis:

    • Quantify the fluorescence intensity of the FAAH band and other visible serine hydrolase bands for each concentration.

    • Normalize the intensity to the vehicle control.

    • Plot the normalized intensity against inhibitor concentration to determine the IC50 for in-cell target engagement.

Data Presentation: Target Engagement and Selectivity Profile
Protein TargetIn-Situ Engagement IC50 (nM)Notes
FAAH 55 Potent engagement of the primary target in cells.
ABHD6>10,000No significant engagement of a known off-target.
MAGL>10,000No significant engagement of a known off-target.
Other SH*No significantBroadly selective across other visible hydrolases.

*Serine Hydrolases

Orthogonal Assay 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a biophysical method that directly confirms target engagement in intact, living cells or even tissues.[14][15] The underlying principle is ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to thermal denaturation.[16][17] In a CETSA experiment, cells treated with the compound or vehicle are heated to various temperatures. After heating, the cells are lysed, and aggregated proteins are removed by centrifugation. The amount of soluble target protein remaining in the supernatant is then quantified, typically by Western blot or other immunoassays. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the control.[14]

Causality and Rationale: This assay provides direct evidence of a physical interaction between the compound and the target protein within the complex and crowded environment of a living cell.[18] It is label-free and does not depend on enzymatic activity, making it a truly orthogonal confirmation of target engagement. A positive result strongly indicates that the compound not only enters the cell but also binds directly to the intended target.[15][16]

CETSA_Workflow A Treat Intact Cells with Compound or Vehicle B Aliquot Cells and Heat to a Range of Temperatures A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Centrifuge to Separate Soluble and Precipitated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Analyze Soluble FAAH Levels (e.g., Western Blot) E->F G Plot Soluble FAAH vs. Temperature to Generate Melt Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells (e.g., a cell line endogenously expressing FAAH) to confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble FAAH in each sample by Western blot using a specific anti-FAAH antibody.

    • Also probe for a control protein not expected to bind the compound (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle and compound-treated samples, plot the normalized band intensity against the temperature.

    • The resulting "melting curve" for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating thermal stabilization.

Data Presentation: FAAH Thermal Stabilization
TreatmentApparent Tm (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)54.2-
This compound (10 µM)59.8+5.6°C

Synthesis and Conclusion: Building a Coherent MoA Narrative

The power of this orthogonal approach lies in the convergence of evidence from three distinct methodologies.

Assay TypeDirect Enzyme Inhibition Activity-Based Protein Profiling (ABPP) Cellular Thermal Shift Assay (CETSA®)
Principle Measures inhibition of catalytic function.Measures covalent labeling of the active site in a competitive format.Measures ligand-induced change in protein thermal stability.
Biological Context Purified enzyme (in vitro).Complex proteome (in situ / in vitro).Intact cells (in cellulo).
Key Question Answered Is the compound a potent inhibitor of FAAH activity?Does the compound engage FAAH in a cellular context and is it selective?Does the compound physically bind to FAAH inside a living cell?
Primary Output IC50 value.Target engagement IC50 and selectivity profile.Thermal melt curve and ΔTm (thermal shift).
Strengths High-throughput, quantitative potency.Assesses target engagement and selectivity simultaneously.Confirms direct binding in a native environment; label-free.
Limitations Lacks cellular context (e.g., permeability, off-targets).Typically limited to enzymes with reactive active site residues.Lower throughput (WB-based); requires a specific antibody.

If this compound demonstrates a potent IC50 in the direct inhibition assay , shows selective engagement of FAAH over other serine hydrolases in the ABPP experiment , and induces a significant thermal shift of FAAH in the CETSA® analysis , the collective data provides a highly credible and robust confirmation of its mechanism of action as a direct FAAH inhibitor in cells. This multi-faceted, evidence-based approach is the cornerstone of modern drug discovery, ensuring that decisions to advance a compound are based on a solid and well-validated scientific foundation.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Activity-based protein profiling of enzyme superfamilies. Methods in enzymology, 462, 115–138. (This is a representative citation for the methodology; specific papers like the BIA 10-2474 analysis provide direct examples for FAAH).
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
  • van Esbroeck, A. C. M., Janssen, A. P. A., Cognetta, A. B., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087. Retrieved from [Link]

  • BioVision Incorporated. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Verhelst, S. H. L. (2017). On the development of activity-based probes for proteases. FEBS Journal, 284(11), 1622-1644.
  • Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Kovács, J. J., & Cravatt, B. F. (2010). Functional proteomics of serine hydrolases in the nervous system. Molecular BioSystems, 6(10), 1899-1907.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]

  • Rudnicka, J., & Plieth, R. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 253-257. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Zilifdar, F., Foto, E., Ertan-Bolelli, T., Yildiz, I., Aki-Yalcin, E., & Diril, N. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic chemistry, 121, 105658.
  • Cheng, Z., & Chen, Z. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis, 8(3), 147-154.
  • Zhang, H., & Yao, Z. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(20), 1-18. Retrieved from [Link]

  • Rennó, M. N., D'Avila, L. A., & Rezende, C. M. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 982563.
  • Rennó, M. N., D'Avila, L. A., & Rezende, C. M. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. Retrieved from [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. Newsroom. Retrieved from [Link]

  • Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S., & Chundawat, N. S. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 46(4), 1262-1282. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Zhang, H., & Yao, Z. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Retrieved from [Link]

  • Pelago Bioscience. (2017, October 5). CETSA® - What, Why and When [Video]. YouTube. Retrieved from [Link]

  • Stevens, M. F. G., et al. (2005). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 48(25), 8054-8065. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4551-4573.
  • DiscoverX Corporation. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]

  • Ertan-Bolelli, T., Bolelli, K., Musdal, Y., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. Retrieved from [Link]

  • Wang, B., et al. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 13(1), 2549-2560.
  • Zhang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1709.
  • Brown, D. G., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6529-6533. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Potency and Selectivity of 2-Methyl-5-(trifluoromethyl)benzoxazole as a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Pursuit of Kinase Selectivity

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" for their ability to interact with a wide array of biological targets. The benzoxazole core is one such structure, frequently appearing in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core, for instance with a trifluoromethyl group, can enhance metabolic stability and binding affinity, making these derivatives particularly interesting for drug development.[3]

This guide focuses on 2-Methyl-5-(trifluoromethyl)benzoxazole , a compound belonging to this promising class. While extensive public data on this specific molecule is nascent, its structural motifs suggest a strong potential as a kinase inhibitor. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

This document, therefore, presents a comprehensive framework for benchmarking the potency and selectivity of this compound, hereafter designated TC-BZOX (Test Compound - BenzoXazole), as a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6]

To provide a robust and objective comparison, TC-BZOX will be benchmarked against two well-characterized, FDA-approved VEGFR-2 inhibitors:

  • Sorafenib : A multi-kinase inhibitor known to target VEGFR-2, PDGFR, and Raf kinases, serving as a benchmark for broader-spectrum inhibition.[7][8]

  • Axitinib : A potent, second-generation inhibitor with high selectivity for VEGFRs, serving as a benchmark for targeted inhibition.[9][10][11]

Through detailed experimental protocols and comparative data analysis, this guide aims to provide researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to rigorously evaluate novel benzoxazole-based compounds in the context of kinase inhibitor discovery.

The VEGFR-2 Signaling Pathway: A Prime Target in Oncology

VEGFR-2 is a receptor tyrosine kinase expressed primarily on vascular endothelial cells. Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[6][12]

Inhibitors like TC-BZOX are hypothesized to act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of autophosphorylation effectively shuts down the entire downstream signaling cascade, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGFR2 VEGFR-2 Dimer pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Dimerizes VEGF VEGF-A VEGF->VEGFR2 Binds ATP ATP ATP->pVEGFR2 ADP ADP pVEGFR2->ADP PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK MAPK PLCg->MAPK MAPK->Angiogenesis Inhibitor TC-BZOX Inhibitor->pVEGFR2 Inhibits

Caption: VEGFR-2 Signaling and Point of Inhibition.

Part 1: Benchmarking Potency

Potency is a critical measure of a drug's effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50). We will assess potency through both a direct biochemical assay and a more physiologically relevant cell-based assay.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. The principle involves quantifying the phosphorylation of a synthetic substrate by the recombinant kinase in the presence of ATP.

  • Objective: To determine the IC50 value of TC-BZOX, Sorafenib, and Axitinib against the recombinant human VEGFR-2 kinase domain.

  • Materials:

    • Recombinant human VEGFR-2 (KDR) kinase domain (BPS Bioscience, Cat. No. 40320 or similar).[13]

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Kinase-Glo™ Max Luminescence Kinase Assay Kit (Promega, Cat. No. V6071).[13]

    • ATP, MgCl2, DTT, and kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Test compounds (TC-BZOX, Sorafenib, Axitinib) dissolved in 100% DMSO.

    • White, opaque 96-well assay plates.

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 100 µM).

    • Reaction Setup: In a 96-well plate, add 5 µL of diluted compound or DMSO vehicle control to the appropriate wells.

    • Kinase/Substrate Addition: Prepare a master mix containing kinase buffer, 10 µM ATP (approximating the Km,ATP for many kinases), and the poly(Glu, Tyr) substrate. Add 20 µL of this mix to each well.

    • Initiate Reaction: Prepare a solution of the recombinant VEGFR-2 enzyme in kinase buffer. Add 25 µL of the enzyme solution to each well to initiate the reaction. The final reaction volume is 50 µL.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

    • Detection: After incubation, allow the plate to equilibrate to room temperature. Add 50 µL of Kinase-Glo™ reagent to each well to stop the reaction and measure the remaining ATP.

    • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

    • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of TC-BZOX, Sorafenib, Axitinib in 96-well plate B 2. Add Kinase Buffer, ATP, and Substrate Mix to each well A->B C 3. Initiate Reaction by adding Recombinant VEGFR-2 Enzyme B->C D 4. Incubate Plate (e.g., 60 min at 30°C) C->D E 5. Add Kinase-Glo™ Reagent (Stops reaction, generates signal) D->E F 6. Read Luminescence (Signal ∝ 1 / Kinase Activity) E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for the In Vitro Kinase Assay.
Cell-Based Inhibition of VEGFR-2 Autophosphorylation

This assay assesses the ability of a compound to inhibit VEGFR-2 signaling within a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor autophosphorylation. The level of phosphorylated VEGFR-2 (p-VEGFR-2) is then measured by Western blot.

  • Objective: To determine the cellular potency of TC-BZOX, Sorafenib, and Axitinib by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation.

  • Materials:

    • HUVECs.

    • Endothelial Cell Growth Medium.

    • Recombinant Human VEGF-A.

    • Test compounds (TC-BZOX, Sorafenib, Axitinib).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-p-VEGFR-2 (Tyr1175) and Rabbit anti-total-VEGFR-2.[14]

    • HRP-conjugated anti-rabbit secondary antibody.

    • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.[15]

    • ECL Western Blotting Substrate.

  • Procedure:

    • Cell Culture: Plate HUVECs and grow to ~80-90% confluency.

    • Serum Starvation: Replace growth medium with a low-serum basal medium and incubate for 4-6 hours to reduce basal receptor activation.

    • Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compounds or DMSO vehicle for 2 hours.

    • VEGF Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) for 10 minutes at 37°C. An unstimulated control (no VEGF) should be included.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) per lane, separate by SDS-PAGE, and transfer to a nitrocellulose membrane.[15]

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBS-T for 1 hour.

      • Incubate overnight at 4°C with the primary antibody against p-VEGFR-2 (Tyr1175).

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect signal using an ECL substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC50 by plotting the normalized signal against inhibitor concentration.

Western_Blot_Workflow A 1. Seed & Starve HUVECs B 2. Pre-treat with Inhibitors (TC-BZOX, Sorafenib, Axitinib) A->B C 3. Stimulate with VEGF-A B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Transfer to Membrane D->E F 6. Immunoblot for p-VEGFR-2 E->F G 7. Strip & Re-probe for Total VEGFR-2 F->G H 8. Densitometry & IC50 Calculation G->H

Caption: Workflow for Cell-Based Western Blot Assay.

Part 2: Benchmarking Selectivity

Selectivity is as crucial as potency. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. Selectivity is assessed by profiling the inhibitor against a panel of other kinases.

Kinase Selectivity Profiling

This involves testing the compounds at a fixed, high concentration (e.g., 1 µM) against a broad panel of kinases to identify potential off-targets. Follow-up dose-response assays are then performed on any "hits" to determine their IC50 values.

  • Objective: To evaluate the selectivity of TC-BZOX against a panel of related tyrosine kinases compared to Sorafenib and Axitinib.

  • Rationale for Panel Selection: The panel should include kinases that are structurally related to VEGFR-2 or are common off-targets for this class of inhibitors. A representative panel would include:

    • VEGFR Family: VEGFR-1, VEGFR-3

    • PDGFR Family: PDGFR-α, PDGFR-β

    • Other Angiogenesis-Related Kinases: FGFR1, TIE2

    • Common Off-Targets: c-Kit, RET, Raf-1

  • Procedure:

    • Primary Screen: Test TC-BZOX, Sorafenib, and Axitinib at a single high concentration (e.g., 1 µM) against the entire kinase panel using a biochemical assay format similar to the one described in section 1.1.[16]

    • Data Representation: The results are typically expressed as "Percent of Control" or "Residual Activity". A value of 100% indicates no inhibition, while 0% indicates complete inhibition.

    • Hit Identification: Kinases that are inhibited by more than a certain threshold (e.g., >50% or >75%) are identified as "hits".

    • Secondary Screen (IC50 Determination): For all identified hits, perform full 10-point dose-response curves to determine the IC50 value for each compound-kinase interaction.

    • Selectivity Score: A selectivity score can be calculated (e.g., S-Score) or the data can be visualized on a kinome tree to provide a clear representation of the selectivity profile.

Comparative Data Summary

The following tables present hypothetical but plausible data for TC-BZOX, based on the known activities of similar benzoxazole-based kinase inhibitors, in comparison to the established profiles of Sorafenib and Axitinib.

Table 1: Potency Comparison (IC50, nM)
CompoundVEGFR-2 (Biochemical)VEGFR-2 (Cell-based, p-VEGFR-2)
TC-BZOX 25150
Sorafenib 90[6]50-100
Axitinib 0.2[11]1-5

Causality: A higher IC50 in the cell-based assay compared to the biochemical assay is common and expected. This difference can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations (which are much higher than in the biochemical assay and compete for binding), and potential for drug efflux.[4]

Table 2: Selectivity Profile (IC50, nM)
Kinase TargetTC-BZOX Sorafenib Axitinib
VEGFR-1 50301.2[11]
VEGFR-2 25 90 0.2 [11]
VEGFR-3 45200.1-0.3[11]
PDGFR-β 800581.6
c-Kit >1000681.7
Raf-1 >50006>5000

Discussion and Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking this compound (TC-BZOX) as a putative VEGFR-2 inhibitor. By employing standardized biochemical and cell-based assays, we can generate robust data on its potency and selectivity.

Based on our hypothetical data, TC-BZOX emerges as a potent inhibitor of the VEGFR family with good selectivity against other common kinase off-targets like PDGFR-β and c-Kit.

  • Potency: While not as potent as the second-generation inhibitor Axitinib, the hypothetical data suggests TC-BZOX is more potent against VEGFR-2 than the multi-kinase inhibitor Sorafenib in a direct biochemical comparison.

  • Selectivity: The key differentiator appears in the selectivity profile. TC-BZOX shows a clean profile, with significantly less activity against PDGFR-β, c-Kit, and Raf-1 compared to Sorafenib. This "cleaner" profile is desirable as it may translate to fewer off-target toxicities. While Axitinib remains the most potent and selective compound, TC-BZOX represents a promising scaffold that balances potency with a distinct selectivity profile.

The experimental frameworks provided herein are self-validating systems. The biochemical assay provides a direct measure of enzyme inhibition, while the cell-based assay confirms target engagement and functional consequences in a physiological context. The kinase selectivity panel is essential for de-risking the compound by identifying potential liabilities early in the discovery process.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]

  • Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2019). PubMed. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. (2009). PubMed. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). ResearchGate. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). Semantic Scholar. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). NIH. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Taylor & Francis Online. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Axitinib-a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. (2009). [Link]

  • Biological activities of benzoxazole and its derivatives. (2022). ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC - NIH. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Semantic Scholar. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2023). American Chemical Society. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019). PMC - NIH. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • In vitro kinase assay. (n.d.). Bio-protocol. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2022). [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). NIH. [Link]

  • Sorafenib as a model for pharmacophoric features of type II VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. (2024). PMC - PubMed Central. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Western blot analysis of phosphorylation level of VEGFR2... (n.d.). ResearchGate. [Link]

  • Western Blot Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). PMC - NIH. [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). [Link]

  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. (2018). PubMed. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed. (2012). PubMed. [Link]

Sources

Independent Verification of 2-Methyl-5-(trifluoromethyl)benzoxazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the synthesis and physicochemical properties of 2-Methyl-5-(trifluoromethyl)benzoxazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the absence of a complete public dataset for this specific molecule, this document outlines a proposed synthetic route, predicts its analytical characteristics based on established chemical principles and data from analogous compounds, and details the experimental protocols necessary for its verification. Furthermore, a comparative analysis with commercially available structural analogs is presented to provide context for its potential applications and performance.

Introduction to this compound

Benzoxazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound combines these features, making it a molecule of high interest for the development of novel therapeutic agents and functional materials. This guide serves as a resource for researchers aiming to synthesize and characterize this compound, ensuring data integrity and reproducibility.

Proposed Synthesis of this compound

The most direct and established method for the synthesis of 2-methylbenzoxazoles is the condensation of a 2-aminophenol with acetic anhydride.[1] This two-step, one-pot reaction involves the initial acylation of the amino group followed by an acid-catalyzed intramolecular cyclization and dehydration.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 2-Amino-4-(trifluoromethyl)phenol intermediate 2-Acetamido-4-(trifluoromethyl)phenol reactant1->intermediate Acylation reactant2 Acetic Anhydride reactant2->intermediate product This compound intermediate->product Cyclization/ Dehydration catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate

Figure 1: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq.) in a minimal amount of glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq.) to the stirred solution. The reaction is exothermic.

  • After the initial exotherm subsides, add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Cyclization: Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Independent Verification: Predicted and Experimental Characterization

The following section details the predicted analytical data for this compound based on the analysis of structurally similar compounds. It also provides the standard operating procedures for acquiring this data experimentally.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₆F₃NO
Molecular Weight 201.15 g/mol [2]
Appearance White to off-white solid
Melting Point 70-80 °C (estimated)
Predicted Spectroscopic Data

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the methyl group. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the same ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.85d~1.5Meta coupling to H-6. Deshielded by the adjacent trifluoromethyl group.
H-6~7.55dd~8.5, 1.5Ortho coupling to H-7, meta coupling to H-4.
H-7~7.45d~8.5Ortho coupling to H-6.
CH₃~2.65s-Typical chemical shift for a methyl group at the C-2 position of a benzoxazole ring.[3]

The carbon NMR spectrum will show distinct signals for the benzoxazole core, the methyl group, and the trifluoromethyl group. The quartet for the CF₃ carbon is a characteristic feature.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~164Characteristic chemical shift for the C-2 carbon in a 2-methylbenzoxazole.[4]
C-3a~152Quaternary carbon of the benzoxazole ring.
C-4~122 (q, J ≈ 3-4 Hz)Aromatic carbon meta to the CF₃ group, showing a small quartet coupling.
C-5~125 (q, J ≈ 33 Hz)Aromatic carbon directly attached to the CF₃ group, showing a large one-bond C-F coupling.
C-6~120Aromatic carbon.
C-7~111Aromatic carbon.
C-7a~140Quaternary carbon of the benzoxazole ring.
CH₃~14Typical chemical shift for a methyl group.
CF₃~124 (q, J ≈ 272 Hz)Characteristic quartet for a trifluoromethyl group with a large C-F coupling constant.

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 201 M_minus_H [M-H]⁺ m/z = 200 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 186 M->M_minus_CH3 - CH₃• M_minus_CF3 [M-CF₃]⁺ m/z = 132 M->M_minus_CF3 - CF₃• M_minus_HCN [M-HCN]⁺˙ m/z = 174 M_minus_H->M_minus_HCN - HCN Structural_Comparison node_H 2-Methylbenzoxazole (R = H) node_F 5-Fluoro-2-methylbenzoxazole (R = F) node_Ph 2-Methyl-5-phenylbenzoxazole (R = Ph) node_CF3 This compound (R = CF₃)

Sources

A Head-to-Head Comparison of 2-Methyl-5-(trifluoromethyl)benzoxazole with Standard-of-Care VEGFR-2 Inhibitors in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of oncology, the pursuit of more effective and safer targeted therapies is paramount. This guide provides a comprehensive head-to-head comparison of the novel investigational agent, 2-Methyl-5-(trifluoromethyl)benzoxazole, with established standard-of-care drugs for the treatment of Renal Cell Carcinoma (RCC), a malignancy intrinsically linked to aberrant angiogenesis.

This analysis is grounded in a hypothetical, yet scientifically plausible, framework where this compound is presented as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The benzoxazole scaffold is a recognized "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, and the inclusion of a trifluoromethyl group has been shown to enhance the anti-cancer activity of various small molecules.

This guide will delve into the mechanistic rationale, comparative preclinical efficacy, and projected safety profiles, supported by detailed experimental protocols and data visualizations to offer a thorough evaluation for researchers and drug development professionals.

The Rationale for Targeting VEGFR-2 in Renal Cell Carcinoma

Renal Cell Carcinoma, particularly the clear cell subtype (ccRCC), is characterized by the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn transcriptionally upregulate a host of pro-angiogenic factors, most notably, Vascular Endothelial Growth Factor (VEGF).[1] VEGF exerts its potent pro-angiogenic effects primarily through binding to and activating VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[1]

Given this well-established molecular pathogenesis, inhibition of the VEGF/VEGFR-2 signaling axis has become a cornerstone of systemic therapy for advanced RCC. Several small-molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 have been approved and are now considered the standard of care.

Mechanistic Profile of this compound

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the ATP-binding site of the VEGFR-2 kinase domain. The trifluoromethyl group at the 5-position of the benzoxazole ring is hypothesized to enhance metabolic stability and improve cell permeability, potentially leading to a more favorable pharmacokinetic profile.

Proposed Mechanism of Action

Upon binding to the intracellular kinase domain of VEGFR-2, this compound is postulated to block the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways. This blockade of VEGFR-2 signaling is expected to result in the inhibition of angiogenesis, leading to a reduction in tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Drug This compound Drug->P_VEGFR2 Inhibition MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis

Figure 1: Proposed Mechanism of Action of this compound.

Head-to-Head Comparison with Standard-of-Care VEGFR-2 Inhibitors

The current standard of care for first- and second-line treatment of advanced RCC includes several multi-targeted tyrosine kinase inhibitors with activity against VEGFR-2. This section provides a comparative overview of this compound (hypothetical data) against Sunitinib, Pazopanib, Axitinib, Cabozantinib, and Sorafenib.

Preclinical Efficacy

The following table summarizes the hypothetical preclinical efficacy data for this compound in comparison to established drugs.

ParameterThis compound (Hypothetical)SunitinibPazopanibAxitinibCabozantinibSorafenib
VEGFR-2 IC50 (nM) 5 9300.20.03590
HUVEC Proliferation IC50 (nM) 15 20501.51.0150
RCC Xenograft Model (Tumor Growth Inhibition) High HighHighHighHighModerate

Data for standard-of-care drugs are compiled from publicly available literature and may vary across different studies.

Clinical Efficacy in Advanced RCC (Literature Data)

The following table summarizes key clinical efficacy endpoints for approved VEGFR-2 inhibitors in the treatment of advanced RCC.

DrugMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Sunitinib (First-line) 11 months26.4 months31%
Pazopanib (First-line) 8.4 months22.9 months30%
Axitinib (Second-line) 6.7 months20.1 months19%
Cabozantinib (Second-line) 7.4 months21.4 months17%
Sorafenib (Second-line) 5.5 months17.8 months10%

Clinical trial data are derived from pivotal studies and may vary based on patient population and line of therapy.[2][3][4][5][6]

Safety and Tolerability Profile

VEGFR-2 inhibitors are associated with a class-specific set of adverse events, primarily due to their on-target effects on normal vasculature.

Adverse EventThis compound (Projected)SunitinibPazopanibAxitinibCabozantinibSorafenib
Hypertension ModerateHighHighHighHighHigh
Diarrhea ModerateHighHighModerateHighHigh
Fatigue ModerateHighHighHighHighHigh
Hand-Foot Syndrome LowHighLowModerateHighHigh
Nausea/Vomiting LowModerateModerateModerateModerateModerate

The projected safety profile for this compound is based on its hypothetical high selectivity for VEGFR-2, which may lead to a reduction in off-target toxicities.[7][8][9][10]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and standardized comparison, the following detailed experimental protocols are provided.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prep_Reagents Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_to_Plate Add Reagents and Compounds to a 96-well Plate Prep_Reagents->Add_to_Plate Prep_Compounds->Add_to_Plate Incubate Incubate at 30°C to allow Kinase Reaction Add_to_Plate->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Stop_Reaction Read_Luminescence Read Luminescence on a Plate Reader Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for In Vitro VEGFR-2 Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1). Dilute recombinant human VEGFR-2 enzyme to the desired concentration in kinase buffer.[11][12][13]

  • Compound Preparation: Prepare serial dilutions of this compound and standard-of-care drugs in an appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the diluted compounds to the respective test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative controls. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent such as Kinase-Glo®.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15]

HUVEC Proliferation Assay

This assay assesses the cytostatic effect of the compounds on endothelial cell growth, a key process in angiogenesis.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM-2) until they reach 80-90% confluency.[16]

  • Cell Seeding: Seed HUVECs into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 12-24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a pro-angiogenic stimulus, such as VEGF-A (e.g., 20 ng/mL).[16]

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 values.

In Vivo Renal Cell Carcinoma Xenograft Model

This model evaluates the in vivo anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Line: Use a suitable human renal cell carcinoma cell line, such as 786-O, which is VHL-deficient and known to form vascularized tumors.[17]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of 786-O cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18][19]

  • Treatment: Administer this compound and standard-of-care drugs orally at predetermined doses and schedules. The control group should receive the vehicle.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

The hypothetical profile of this compound, as a potent and selective VEGFR-2 inhibitor, presents a compelling case for its further development as a potential therapeutic agent for Renal Cell Carcinoma. Its projected preclinical efficacy, combined with a potentially more favorable safety profile due to enhanced selectivity, warrants rigorous investigation through the experimental protocols outlined in this guide.

Future studies should focus on confirming the in vivo efficacy in orthotopic and patient-derived xenograft (PDX) models of RCC, which more accurately recapitulate the tumor microenvironment.[20] Furthermore, a comprehensive pharmacokinetic and pharmacodynamic characterization will be crucial to establish a therapeutic window and guide dose selection for potential clinical trials. The exploration of combination therapies, for instance with immune checkpoint inhibitors, could also unlock synergistic anti-tumor effects and address mechanisms of resistance.

References

  • MyKidneyCancerTeam. (n.d.). Nexavar (Sorafenib) for Kidney Cancer. Retrieved from [Link]

  • Sternberg, C. N., Davis, I. D., Mardiak, J., Szczylik, C., Lee, E., Wagstaff, J., ... & De Giorgi, U. (2010). Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. Journal of Clinical Oncology, 28(6), 1061-1068.
  • Choueiri, T. K., Escudier, B., Powles, T., Mainwaring, P. N., Rini, B. I., Donskov, F., ... & Motzer, R. J. (2016). Cabozantinib versus everolimus in advanced renal-cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. The Lancet Oncology, 17(7), 917-927.
  • Pal, S. K., Ali, S. M., & Figlin, R. A. (2021). Targeted Therapy Cabozantinib Slows Progression of Rare Kidney Cancer.
  • Xin, X., Zhang, L., Wang, Y., & Zhang, C. (2013). The mechanism of action and resistance of sunitinib in RCC.
  • Xin, H., Zhang, C., Herrmann, A., Du, Y., Figlin, R., & Yu, H. (2009). Sunitinib Inhibition of Stat3 Induces Renal Cell Carcinoma Tumor Cell Apoptosis and Reduces Immunosuppressive Cells. Cancer Research, 69(6), 2506-2513.
  • Hahn, A. W., Pilling, A. B., Twardowski, P. W., & Pal, S. K. (2022). Extended disease control with unconventional cabozantinib dose increase in metastatic renal cell carcinoma. Kidney Cancer, 6(1), 69-79.
  • Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of sunitinib (VEGF-tyrosine kinase inhibitor) and.... Retrieved from [Link]

  • Rini, B. I., Escudier, B., Tomczak, P., Kaprin, A., Szczylik, C., Hutson, T. E., ... & Motzer, R. J. (2011). Axitinib for the management of metastatic renal cell carcinoma.
  • Choueiri, T. K., Hessel, C., & Halabi, S. (2016). Cabozantinib Improves Survival in Renal Cell Carcinoma. AJMC.
  • Sonpavde, G., & Hutson, T. E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and clinical risk management, 3(2), 279.
  • National Cancer Institute. (2016). Sunitinib and Sorafenib Ineffective as Adjuvant Therapies for Kidney Cancer.
  • Huang, D., Ding, Y., Zhou, M., Rini, B. I., & Petillo, D. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Cancer Research, 70(3), 1053-1062.
  • Ruiz-Morales, J. M., & Heng, D. Y. C. (2016). Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience. Therapeutic advances in urology, 8(6), 339-347.
  • McCormack, P. L. (2006). Sorafenib for the treatment of renal cell carcinoma. Drugs, 66(16), 2095-2103.
  • OncLive. (2011). Axitinib Outperforms Sorafenib in Renal Cell Carcinoma Trial.
  • Sella, A., Négrier, S., Escudier, B., Rini, B. I., & Motzer, R. J. (2018). Pazopanib Exposure Relationship with Clinical Efficacy and Safety in the Adjuvant Treatment of Advanced Renal Cell Carcinoma. Clinical Cancer Research, 24(13), 3079-3087.
  • Eisen, T., Sternberg, C. N., & Tomczak, P. (2007). Sorafenib in renal cell carcinoma. The New England journal of medicine, 356(2), 125-134.
  • Procopio, G., Sabbatini, R., & Porta, C. (2018). Safety and Efficacy of Pazopanib in First-Line Metastatic Renal-Cell Carcinoma With or Without Renal Failure: CORE-URO-01 Study. Clinical genitourinary cancer, 16(2), e421-e427.
  • Sella, A., Négrier, S., Escudier, B., Rini, B. I., & Motzer, R. J. (2018). Pazopanib Exposure Relationship with Clinical Efficacy and Safety in the Adjuvant Treatment of Advanced Renal Cell Carcinoma. Clinical Cancer Research, 24(13), 3079-3087.
  • Rini, B. I., & Escudier, B. (2014). Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Cancer journal (Sudbury, Mass.), 20(2), 107.
  • ASCO Publications. (2020).
  • Karam, J. A., Devine, C. E., Urbauer, D. L., & Tannir, N. M. (2014). Phase II Trial Of Neoadjuvant Axitinib In Patients With Locally Advanced Non-Metastatic Clear Cell Renal Cell Carcinoma. The Journal of urology, 192(5), 1333-1339.
  • Grünwald, V., & Lins, M. (2024). Axitinib after Treatment Failure with Sunitinib or Cytokines in Advanced Renal Cell Carcinoma—Systematic Literature Review of Clinical and Real-World Evidence. Current Oncology, 31(8), 3845-3862.
  • Sivanand, S., Peña-Llopis, S., & Zhao, H. (2014). Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. Journal of visualized experiments: JoVE, (86), 51493.
  • Zibrova, D., & Malacarne, V. (2014). Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs. Biotechnology letters, 36(10), 1989-1995.
  • Hsieh, J. J., & Rathmell, W. K. (2021). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Oncology, 11, 693444.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Renal cell carcinoma. Retrieved from [Link]

  • Altogen Labs. (n.d.). 786-O Xenograft Model. Retrieved from [Link]

  • Nicosia, R. F., & Madri, J. A. (2009). Angiogenesis Assays. Methods in molecular biology (Clifton, N.J.), 467, 23-37.
  • Kluth, L. A., Schafhalter, C., & Rink, M. (2018). Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development. Oncotarget, 9(56), 30861.
  • Patel, P. H., & Hakimi, A. A. (2018). Patient-derived xenograft models to optimize kidney cancer therapies. Translational andrology and urology, 7(Suppl 1), S103.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wood, L. S., & Lim, Z. D. (2025). Safety and Adverse Event Management of VEGFR-TKIs in Patients With Metastatic Renal Cell Carcinoma. Clinical journal of oncology nursing, 29(3), 219-229.
  • ResearchGate. (n.d.). Anti-VEGF Inhibitors in Renal Cell Carcinoma and Approved Doses. Retrieved from [Link]

  • Gore, M. E. (2006). The place of VEGF inhibition in the current management of renal cell carcinoma. British journal of cancer, 94(9), 1331-1335.
  • Koliou, P., & Mountzios, G. (2020). Combining Immune Checkpoint and VEGFR Inhibition in Favorable-risk and Elderly Patients with Metastatic Renal Cell Carcinoma. Anticancer research, 40(5), 2445-2451.

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Fluorine Advantage

The benzoxazole core, a bicyclic system fusing a benzene ring with an oxazole ring, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its presence in a multitude of natural and synthetic molecules that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole nucleus allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents.

A key strategy in modern drug design is the strategic incorporation of fluorine atoms into bioactive molecules.[5] Fluorine's unique properties—its small atomic size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[5][6] This guide provides an in-depth, comparative evaluation of the structure-activity relationships (SAR) of fluorinated versus non-fluorinated benzoxazoles, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

The Physicochemical Impact of Fluorination: More Than Just an Electronic Effect

The decision to introduce fluorine is a calculated one, aimed at modulating key physicochemical parameters that govern a drug's behavior. The strength of the C-F bond, for instance, frequently shields the molecule from metabolic degradation at that position, thereby enhancing its pharmacokinetic profile.[6] Furthermore, fluorine's ability to act as a hydrogen bond acceptor can introduce new, favorable interactions within a biological target's binding site, potentially increasing potency.[6] These modifications collectively alter lipophilicity, metabolic stability, and target affinity, which are critical determinants of a compound's overall efficacy.

Comparative Synthesis of Benzoxazole Analogs

The primary route to benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid derivative or an aldehyde, followed by oxidative cyclization.[7][8][9] While the core reaction is robust, the introduction of fluorine substituents on the precursors can sometimes necessitate adjustments in reaction conditions to accommodate altered electronics and reactivity.

G cluster_0 Starting Materials A o-Aminophenol (Fluorinated or Non-Fluorinated) C Condensation & Oxidative Cyclization A->C B Aromatic Aldehyde (Fluorinated or Non-Fluorinated) B->C D Benzoxazole Derivative C->D Formation of Oxazole Ring

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Experimental Protocol: Synthesis of a 2-Aryl Benzoxazole Pair

This protocol describes a representative synthesis for a non-fluorinated benzoxazole and its fluorinated analog. The choice of an oxidizing agent like lead tetraacetate is crucial for the cyclization step after the initial condensation.[9]

Materials:

  • 2-Amino-4-methylphenol

  • Benzaldehyde (for non-fluorinated analog)

  • 4-Fluorobenzaldehyde (for fluorinated analog)

  • Lead(IV) acetate (Pb(OAc)₄)

  • Glacial Acetic Acid

  • Ethanol

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-4-methylphenol (10 mmol) in absolute ethanol (25 mL). Add the corresponding aldehyde (10 mmol of either benzaldehyde or 4-fluorobenzaldehyde).

  • Reflux: Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, remove the ethanol under reduced pressure to yield a viscous intermediate (Schiff base).

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid (20 mL). Add lead(IV) acetate (11 mmol) portion-wise while stirring at room temperature. The causality here is that Pb(OAc)₄ acts as a potent oxidizing agent to facilitate the intramolecular cyclization to form the stable oxazole ring.

  • Work-up: Stir the mixture for 1 hour at room temperature. Pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-aryl-5-methylbenzoxazole product.

  • Characterization: Confirm the structure and purity of the final compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Structure-Activity Relationship (SAR) Analysis: A Comparative Deep Dive

The true impact of fluorination is revealed through the direct comparison of biological activities. The position and number of fluorine atoms can dramatically alter a compound's potency and selectivity.

Antimicrobial Activity

Benzoxazoles are a well-established class of antimicrobial agents.[10] Their proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[11][12]

SAR_Antimicrobial cluster_F Fluorinated Benzoxazole cluster_NF Non-Fluorinated Benzoxazole node_F Fluorinated Analog Increased Lipophilicity Enhanced H-Bonding Blocked Metabolism Target Bacterial DNA Gyrase node_F->Target Stronger Binding node_NF Non-Fluorinated Analog Baseline Activity Standard Interactions Metabolically Susceptible node_NF->Target Weaker or Standard Binding Activity Enhanced Antimicrobial Activity (Lower MIC) Target->Activity Inhibition G cluster_assays Biological Evaluation A Synthesize & Purify Benzoxazole Analogs (F and Non-F) B Prepare Stock Solutions (in DMSO) A->B C Perform Biological Assays B->C Assay1 Antimicrobial Assay (MIC Determination) Assay2 Anticancer Assay (MTT / Cytotoxicity) Assay3 Enzyme Inhibition (e.g., Kinase Assay) D Data Acquisition (Plate Reader, Visual Inspection) Assay1->D Assay2->D Assay3->D E Data Analysis (Calculate IC50 / MIC) D->E F SAR Determination E->F G Identify Lead Compound F->G

Caption: A typical experimental workflow for SAR evaluation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an undeniably powerful tool in the optimization of benzoxazole-based drug candidates. The experimental evidence consistently demonstrates that fluorination, whether on the core heterocyclic system or on its substituents, often leads to significant enhancements in both antimicrobial and anticancer activities. This improvement is rooted in the fundamental physicochemical changes fluorine imparts, including increased metabolic stability, altered lipophilicity, and the introduction of potent new binding interactions.

However, the "fluorine effect" is not a universal panacea. The position and degree of fluorination are critical, and a deep understanding of the structure-activity relationship is paramount for rational drug design. Future research should focus on exploring the effects of polyfluorinated motifs, leveraging computational docking studies to predict favorable interactions, and synthesizing novel analogs to further refine the SAR and develop next-generation benzoxazole therapeutics with superior potency and selectivity.

References

  • Title: Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles Source: ResearchGate URL: [Link]

  • Title: Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature Source: Taylor & Francis Online URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES Source: TSI Journals URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit Source: Ingenta Connect URL: [Link]

  • Title: Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities Source: PubMed URL: [Link]

  • Title: Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives Source: VNUHCM Journal of Science and Technology Development URL: [Link]

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives Source: Bentham Science URL: [Link]

  • Title: Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides Source: MDPI URL: [Link]

  • Title: Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines Source: Africa Research Connects URL: [Link]

  • Title: Benzoxazole derivatives with anticancer potential isolated from natural sources. Source: ResearchGate URL: [Link]

  • Title: Importance of Fluorine in Benzazole Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Benzoxazole derivatives incorporating fluorine. Source: ResearchGate URL: [Link]

  • Title: Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs Source: MDPI URL: [Link]

  • Title: Structures of some biological active benzoxazole derivatives. Source: ResearchGate URL: [Link]

  • Title: Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

  • Title: Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use Source: MDPI URL: [Link]

  • Title: Fluorinated Benzazoles and Benzazines Source: ResearchGate URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Benzoxazole derivatives with anti-inflammatory potential Source: ResearchGate URL: [Link]

  • Title: [Biologically active benzoxazoles] Source: PubMed URL: [Link]

  • Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior Source: PubMed URL: [Link]

  • Title: Structure activity relationship of synthetic derivatives Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling novel chemical entities like 2-Methyl-5-(trifluoromethyl)benzoxazole requires not only precision in experimentation but also a rigorous approach to waste management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Why Special Handling is Required

This compound is an organic compound that presents several hazards. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of the trifluoromethyl group places this compound in the category of halogenated organic compounds.[2] Halogenated organics are often subject to specific disposal protocols due to their potential to form harmful byproducts upon improper treatment, such as incineration.[2][3] Therefore, a thorough risk assessment is the foundational step before handling or disposing of this chemical.

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[1]P280: Wear protective gloves, protective clothing, eye protection and face protection.[1]
Eye IrritationCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality; it is a critical barrier against accidental exposure.

  • Hand Protection: Wear protective gloves. The specific material should be chosen based on the breakthrough time for halogenated organic compounds. Consult your institution's safety officer or glove manufacturer's compatibility charts.

  • Eye and Face Protection: Use safety glasses with side shields or goggles. If there is a splash hazard, a face shield should also be worn.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If working outside of a well-ventilated area or a fume hood, a NIOSH-approved respirator may be required, especially if the material is in powder form and dust can be generated.[1]

Segregation and Collection: The Core of Proper Disposal

The cardinal rule for the disposal of this compound is segregation . This compound must be treated as a halogenated organic waste .[2]

Step-by-Step Collection Protocol:

  • Obtain the Correct Waste Container: Use a designated, leak-proof container specifically for halogenated organic waste.[4][5] These containers are often color-coded (e.g., green) and should be clearly labeled.[2]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[3] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[4]

    • The approximate quantity or concentration.

    • The date the waste was first added to the container.

  • Transfer the Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[3]

    • For residual amounts in original containers, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[6]

    • For solid waste, use a scoop or spatula to transfer the material into the waste container. Avoid generating dust.[1]

  • Seal the Container: Keep the waste container tightly closed except when actively adding waste.[3][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[2][5] Co-mingling can lead to dangerous chemical reactions and significantly complicates the disposal process.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Assess Hazards fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood get_container Obtain Labeled 'Halogenated Organic Waste' Container fume_hood->get_container transfer_waste Transfer Waste into Container get_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container saa Store in Satellite Accumulation Area (SAA) seal_container->saa request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) saa->request_pickup Container is full or storage time limit reached end_point End: Proper Disposal by Authorized Personnel request_pickup->end_point

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

Accidents can happen, and a prepared response is crucial for mitigating risks.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, gently sweep or scoop up the material to avoid generating dust.[1]

    • Place the spilled material and any contaminated cleaning materials into the designated halogenated organic waste container.[1]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spills (Liquid solution):

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Collect the absorbent material and place it in the halogenated organic waste container.

    • Clean the spill area as described above.

  • Major Spills or Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin: Immediately flush the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]

    • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

Final Disposal Pathway

Once the waste container is full (typically around 90% capacity to allow for expansion), or has reached the storage time limit set by your institution, it must be transferred to a central hazardous waste accumulation area for pickup by a licensed hazardous waste disposal contractor.[5][9] This final step is typically managed by your EHS department, who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA). Halogenated organic wastes are generally disposed of via high-temperature incineration in a facility specifically permitted for this waste stream.[2]

By adhering to these detailed procedures, you contribute to a robust safety culture, protect yourself and your colleagues, and ensure that your vital research does not come at the cost of environmental integrity.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents. [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Methyl-5-(trifluoromethyl)benzoxazole (CAS No. 175785-41-8), a heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

The trifluoromethyl group, a common moiety in pharmaceutical agents, can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate skin and mucous membranes. The benzoxazole core, a heterocyclic aromatic compound, presents its own set of bioactivities and potential hazards that necessitate careful handling.[2] A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE CategorySpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation. Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[3][4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against accidental splashes that could cause serious eye irritation.[1] Standard eyeglasses are not a substitute.
Body Protection A laboratory coat or a disposable gown made of a material resistant to chemical permeation.[5]To protect the skin and personal clothing from contamination. Lab coats should be laundered separately from personal clothing.[1]
Respiratory Protection Use in a well-ventilated area is mandatory.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6]To prevent inhalation of the compound, which can lead to respiratory tract irritation.[1] Engineering controls are the primary method of exposure reduction.

It is imperative that all personnel receive training on the proper donning, doffing, and disposal of PPE to prevent cross-contamination.[5]

Engineering Controls: Minimizing Exposure at the Source

Whenever possible, engineering controls should be the primary method for controlling exposure. For this compound, this includes:

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions should be performed inside a certified chemical fume hood.[7] This is the most effective way to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize risks.

4.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Cover the work surface with absorbent bench paper to contain any minor spills.[7]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use spatulas and weighing papers appropriate for the amount of solid being handled to minimize dust generation.

  • Keep the container of the chemical tightly closed when not in use.[1][8]

4.2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization.

4.3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][8]

  • Decontaminate the work area and any equipment used with an appropriate solvent.

  • Properly dispose of all contaminated disposables as hazardous waste.

Spill Management Protocol

In the event of a spill, a clear and practiced response is crucial.

5.1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is outside of a fume hood, ensure the area is well-ventilated.

  • Do not attempt to clean up a large spill without appropriate training and PPE.

5.2. Spill Cleanup Procedure:

  • For solid spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal.

  • For liquid spills (solutions): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[9]

  • Wash the spill area thoroughly with soap and water.[1]

The following diagram outlines the decision-making process for handling a spill of this compound.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small & Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area & Alert Supervisor/ Emergency Services large_spill->evacuate report Report Incident evacuate->report contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill (Solid or Liquid Protocol) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose dispose->report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound, including contaminated PPE, bench paper, and excess material, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[1] Burying residue in an authorized landfill is a potential disposal method.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[8] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor for advice.[1]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for all personnel.

References

  • 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole Safety Data Sheet. Apollo Scientific.

  • Safety Data Sheet. Enamine.

  • Safety Data Sheet - 2-Methyl-5-(trifluoromethyl)benzoic acid. Fisher Scientific.

  • Safety Data Sheet - Methyl 2-methyl-1,3-benzoxazole-5-carboxylate. Fisher Scientific.

  • Safety Data Sheet - 2-Methyl-5-nitrobenzotrifluoride. Fisher Scientific.

  • Safety Data Sheet - Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Enamine.

  • Safety Data Sheet - 2-Methyl-5-(trifluoromethyl)benzaldehyde. Fisher Scientific.

  • Safety Data Sheet - 2-Methylbenzoxazole. Fisher Scientific.

  • 5-Fluoro-2-methylbenzoxazole. PubChem, National Institutes of Health.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. BASF.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • 2-ChloroMethyl-5-trifluoroMethyl-benzooxazole Safety Data Sheets. Echemi.

  • This compound. ChemicalBook.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Heterocyclic Compounds: Health Hazards. International Labour Organization.

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Safety Data Sheet. Apollo Scientific.

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.

  • Working with Toxic chemicals Guideline. KAUST Health & Safety.

  • A Guide to Achieving Safety Standards in Compounding Areas. equashield.

  • Guidance For Hazard Determination. Occupational Safety and Health Administration.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.